molecular formula C5H10Cl2N2S B1431310 2-(Thiazol-5-yl)ethanamine dihydrochloride CAS No. 7730-82-7

2-(Thiazol-5-yl)ethanamine dihydrochloride

Cat. No.: B1431310
CAS No.: 7730-82-7
M. Wt: 201.12 g/mol
InChI Key: PAQFOWXMEIIZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-5-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQFOWXMEIIZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride (CAS No. 7730-82-7): Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine with significant potential in pharmacological research. The guide details its chemical identity, a proposed multi-step synthesis pathway including a key Hantzsch thiazole condensation, and methods for its characterization. A significant focus is placed on its role as a potent histamine H2 receptor agonist, with detailed protocols for in vitro assays to evaluate its biological activity. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the histaminergic system.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor ligands. The presence of the thiazole nucleus is a key feature in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. This guide focuses on a specific thiazole derivative, 2-(Thiazol-5-yl)ethanamine, and its dihydrochloride salt, a compound with compelling structural similarities to histamine, suggesting its potential as a modulator of histamine receptors.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 7730-82-7

  • Molecular Formula: C₅H₁₀Cl₂N₂S

  • Molecular Weight: 201.12 g/mol

  • Chemical Structure:

    
    
    
PropertyValueSource
Physical StateSolid[Vendor Information]
SolubilitySoluble in waterGeneral knowledge of amine hydrochlorides
Melting PointNot available
pKaNot available
LogPNot available

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized based on established methodologies for thiazole synthesis and functional group transformations. The following multi-step synthesis is proposed, commencing with the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Reduction of Nitrile cluster_3 Step 4: Salt Formation A 1,3-Dichloroacetone C 5-(Chloromethyl)thiazole A->C Hantzsch Condensation B Thioformamide B->C E Thiazol-5-ylacetonitrile C->E Nucleophilic Substitution D Sodium Cyanide D->E G 2-(Thiazol-5-yl)ethanamine E->G Reduction F Lithium Aluminum Hydride (LAH) F->G I This compound G->I Acid-Base Reaction H HCl in Ether H->I

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)thiazole (Hantzsch Thiazole Synthesis)

  • Causality: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring from an α-halocarbonyl and a thioamide. In this case, 1,3-dichloroacetone serves as the α-halocarbonyl component, and thioformamide provides the nitrogen and sulfur atoms for the heterocycle.

  • Protocol:

    • In a well-ventilated fume hood, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 1,3-dichloroacetone (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 5-(chloromethyl)thiazole by column chromatography on silica gel.

Step 2: Synthesis of Thiazol-5-ylacetonitrile

  • Causality: This step involves a nucleophilic substitution reaction where the chloride of 5-(chloromethyl)thiazole is displaced by a cyanide anion to introduce the nitrile functional group, which is a precursor to the desired ethylamine side chain.

  • Protocol:

    • Dissolve 5-(chloromethyl)thiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.1 eq) to the solution.

    • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude thiazol-5-ylacetonitrile may be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 2-(Thiazol-5-yl)ethanamine

  • Causality: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This transformation is a standard and effective method for the synthesis of primary amines from nitriles.

  • Protocol:

    • Caution: LAH is a highly reactive and pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the LAH suspension in an ice bath.

    • Dissolve thiazol-5-ylacetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

    • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-(thiazol-5-yl)ethanamine.

Step 4: Synthesis of this compound

  • Causality: The final step involves the formation of the dihydrochloride salt to improve the stability and water solubility of the amine product. This is a standard acid-base reaction.

  • Protocol:

    • Dissolve the crude 2-(thiazol-5-yl)ethanamine in a minimal amount of a suitable solvent such as anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (2.0 M) or a methanolic HCl solution dropwise until the precipitation of the salt is complete. A slight excess of HCl may be required.

    • Stir the resulting suspension in the ice bath for 30 minutes.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield this compound.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiazole ring protons, and the two methylene groups of the ethylamine side chain. The amine protons may be broad and their chemical shift will be concentration and solvent dependent.
¹³C NMR Resonances for the carbon atoms of the thiazole ring and the ethylamine side chain.
FT-IR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching.
Mass Spec. The molecular ion peak corresponding to the free base [C₅H₈N₂S]⁺ or the protonated molecule [C₅H₈N₂S+H]⁺.
Melting Point A sharp melting point range is indicative of high purity.
Elemental Analysis The experimentally determined percentages of C, H, N, Cl, and S should be in close agreement with the calculated values for C₅H₁₀Cl₂N₂S.

Note: As of the writing of this guide, a publicly available, experimentally verified full set of spectroscopic data for this compound is not available. The expected observations are based on the analysis of structurally similar compounds.

Biological Activity as a Histamine H2 Receptor Agonist

The structural similarity of 2-(Thiazol-5-yl)ethanamine to histamine, particularly the presence of an ethylamine side chain attached to a heterocyclic ring, strongly suggests its potential to interact with histamine receptors. Research on related 5-(2-aminoethyl)thiazole derivatives has demonstrated potent and selective agonist activity at the histamine H2 receptor.[1][2]

Histamine H2 Receptor Signaling Pathway

H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R Histamine H2 Receptor G_protein Gs Protein (α, β, γ subunits) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates Agonist 2-(Thiazol-5-yl)ethanamine Agonist->H2R Binds to ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Simplified signaling pathway of the Histamine H2 receptor upon agonist binding.

Upon binding of an agonist like 2-(Thiazol-5-yl)ethanamine, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a physiological response. A classic example of an H2 receptor-mediated response is the stimulation of gastric acid secretion.[3]

In Vitro Assay for Histamine H2 Receptor Agonist Activity

To experimentally validate the H2 receptor agonist activity of this compound, a functional assay measuring the accumulation of intracellular cAMP in cells expressing the H2 receptor is recommended.

  • Principle: This assay quantifies the ability of the test compound to stimulate the production of cAMP, a second messenger in the H2 receptor signaling pathway.

  • Protocol: cAMP Accumulation Assay

    • Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

    • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Compound Preparation: Prepare serial dilutions of this compound and a known H2 receptor agonist (e.g., histamine or amthamine) as a positive control.

    • Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the prepared compound dilutions to the wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Data Analysis: a. Plot the cAMP concentration against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Eₘₐₓ). c. Compare the EC₅₀ and Eₘₐₓ of this compound to that of the positive control to determine its relative potency and efficacy.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

  • Handling in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and pharmacology. Its structural features and the known biological activities of related compounds strongly suggest its role as a histamine H2 receptor agonist. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research into this promising molecule and its potential therapeutic applications.

References

  • Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.
  • Coruzzi, G., Morini, G., Adami, M., & Bertaccini, G. (1994). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 449–454.
  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., ... & Wifling, D. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Various chemical supplier websites for CAS 7730-82-7.
  • General organic chemistry textbooks and resources for synthetic methodologies.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the compound's molecular structure, physicochemical properties, synthesis, and detailed spectroscopic characterization.

Introduction and Chemical Identity

This compound is a salt of a primary amine containing a thiazole ring. The thiazole moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various research applications.

Molecular Structure:

start Starting Materials (e.g., Haloketone and Thioamide) step1 Thiazole Ring Formation (e.g., Hantzsch Synthesis) start->step1 step2 Side Chain Introduction/Modification step1->step2 step3 Purification of Free Base step2->step3 step4 Salt Formation (Treatment with HCl) step3->step4 end 2-(Thiazol-5-yl)ethanamine Dihydrochloride step4->end

Figure 2: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

  • Thiazole Ring Synthesis: A suitable α-haloketone is reacted with a thioamide in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The choice of reactants is crucial for obtaining the desired 5-substituted thiazole isomer.

  • Side Chain Elaboration: The substituent on the thiazole ring is then converted to an ethylamine group. This can involve multiple steps such as reduction of a nitrile or amide, or a Gabriel synthesis.

  • Isolation of the Free Base: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid and to obtain the free amine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

  • Formation of the Dihydrochloride Salt: The crude free base is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring. The dihydrochloride salt precipitates out of the solution.

  • Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum to yield the final product.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The protonation of the amine and the thiazole nitrogen by HCl results in characteristic shifts in the NMR spectrum.

¹H NMR Spectral Data (300 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HThiazole C2-H
~8.4br s3H-NH₃⁺
~7.9s1HThiazole C4-H
~3.2t2H-CH₂-N
~3.0t2HThiazole-CH₂-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data (75 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~150Thiazole C2
~145Thiazole C4
~130Thiazole C5
~40-CH₂-N
~30Thiazole-CH₂-

Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt and the aromatic thiazole ring.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800Strong, BroadN-H stretching (amine salt)
~1600MediumC=N stretching (thiazole ring)
~1500MediumC=C stretching (thiazole ring)
~1400MediumC-H bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight of the parent free amine.

Expected Mass Spectrum Data:

The mass spectrum would typically be acquired for the free base, 2-(Thiazol-5-yl)ethanamine. The expected molecular ion peak [M]⁺ would correspond to the mass of the free base (C₅H₈N₂S), which is approximately 128.04 g/mol . Fragmentation patterns would involve the loss of the amine group and cleavage of the ethyl side chain.

Applications and Significance in Research

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The primary amine and the thiazole ring offer multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds. Thiazole-containing molecules have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of this compound makes it a key intermediate for accessing novel chemical space.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The combination of NMR, IR, and MS data provides a robust confirmation of its chemical identity. The synthetic protocols and structural insights presented herein are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

  • Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivatives. ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

An In-depth Technical Guide to the Biological Activity of 2-(Thiazol-5-yl)ethanamine Dihydrochloride and its Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activity of 2-(Thiazol-5-yl)ethanamine dihydrochloride, with a primary focus on its role as a structural scaffold for ligands of the histamine H3 receptor (H3R). While specific pharmacological data for the parent dihydrochloride salt is limited in public literature, this document will delve into the well-established activity of its derivatives, the critical structure-activity relationships (SAR) that govern their function, and the detailed experimental methodologies required for their characterization. This content is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the histaminergic system.

Introduction: The Thiazole Moiety in Histamine H3 Receptor Modulation

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing ligands that target a range of physiological systems. One of the most promising applications for thiazole-containing compounds is the modulation of the histamine H3 receptor, a key player in the regulation of neurotransmitter release in the central nervous system (CNS).[2]

2-(Thiazol-5-yl)ethanamine represents a foundational structure in a class of non-imidazole H3R ligands. The strategic placement of the ethanamine side chain at the 5-position of the thiazole ring has been shown to be a critical determinant of H3 receptor antagonist activity.[3] This guide will explore the significance of this structural motif and the methodologies used to elucidate the biological activity of compounds derived from it.

The Histamine H3 Receptor: A Therapeutic Target for Neurological Disorders

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] It is predominantly expressed in the CNS, where it functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][4]

This unique regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions, such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[4] Antagonists and inverse agonists of the H3 receptor block its inhibitory tone, leading to an increase in the release of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

Signaling Pathways of the Histamine H3 Receptor

Upon activation by an agonist, the H3 receptor's Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.[4]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel N-type Ca2+ Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits Agonist Agonist (e.g., Histamine) Agonist->H3R Binds

Caption: Histamine H3 Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of Thiazole-Based H3 Receptor Ligands

Systematic SAR studies have been instrumental in defining the pharmacophore for thiazole-based H3 receptor antagonists. A key finding is the superior potency of derivatives with the side chain at the 5-position of the thiazole ring compared to the 4-position.[3]

Structural ModificationImpact on H3R Antagonist ActivityReference
Side Chain Position 5-position is more favorable than the 4-position for antagonist activity.[3]
Basic Amine A basic amine moiety is generally required for high-affinity binding.[5]
Spacer Length An optimal spacer length between the thiazole core and the basic amine is crucial.[6]
Substituents on Thiazole Ring Can modulate potency and selectivity.[5]

These findings underscore the importance of the 2-(Thiazol-5-yl)ethanamine scaffold as a promising starting point for the design of novel H3 receptor antagonists.

Experimental Protocols for Characterizing Biological Activity

A multi-faceted approach is necessary to fully characterize the biological activity of a compound like this compound at the H3 receptor. This involves a series of in vitro assays to determine its binding affinity, functional activity, and downstream signaling effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS Binding Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Confirm Functional Activity Downstream_Assay cAMP Assay (Functional Confirmation) Functional_Assay->Downstream_Assay Elucidate Downstream Effects Cognition_Model Cognitive Models (e.g., Novel Object Recognition) Downstream_Assay->Cognition_Model Predict Therapeutic Efficacy

Caption: Experimental workflow for H3R ligand characterization.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A competitive binding assay where a constant concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with cell membranes expressing the H3 receptor in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.[7]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

    • Harvest and homogenize the cells in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known H3R ligand (e.g., histamine), and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the test compound to modulate G-protein activation upon binding to the H3 receptor.

Principle: In its inactive state, the G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

Step-by-Step Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup (96-well plate format):

    • Basal Binding: Add assay buffer, [³⁵S]GTPγS, and membrane preparation.

    • Agonist-stimulated Binding: Add assay buffer, a known H3R agonist (e.g., (R)-α-methylhistamine), [³⁵S]GTPγS, and membrane preparation.

    • Test Compound (Antagonist/Inverse Agonist): Add serial dilutions of the test compound, with or without the H3R agonist, [³⁵S]GTPγS, and membrane preparation.

  • Incubation: Incubate the plate at 30°C.

  • Filtration and Scintillation Counting: As described for the radioligand binding assay.

  • Data Analysis:

    • For inverse agonist activity, plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

    • For antagonist activity, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

cAMP Assay

This assay measures the downstream effect of H3 receptor modulation on adenylyl cyclase activity.

Principle: Since the H3 receptor is Gαi/o-coupled, its activation leads to a decrease in cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin. An agonist will reduce the forskolin-stimulated cAMP levels, while an antagonist will block this reduction.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells expressing the H3 receptor.

  • Assay Setup:

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with forskolin and, if testing for antagonist activity, an H3R agonist.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

References

  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & medicinal chemistry letters, 20(19), 5731–5734.
  • Yin, J., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & medicinal chemistry, 23(3), 443-453.
  • Cowart, M. D., Liu, H., & Altenbach, R. (2013). Novel Thiazolobenzodiazepines As Inhibitors of Histamine H3 Receptor. ACS medicinal chemistry letters, 4(6), 517–518.
  • Macdonald, G. J., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & medicinal chemistry letters, 18(21), 5744–5748.
  • Li, J., et al. (2024). 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride Ameliorates Cognitive Impairment via Modulation of Oxidative Stress and Nuclear Factor Kappa B (NF-κB) Signaling Pathway in Chronic Cerebral Hypoperfusion-Associated Spontaneously Hypertensive Rats. International journal of molecular sciences, 25(10), 5227.
  • Ghasemi, M., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Journal of Molecular Structure, 1242, 130728.
  • Gerbeth, K., et al. (2011). Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. British journal of pharmacology, 163(8), 1769–1783.
  • Walczyński, K., et al. (2009). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines. European journal of medicinal chemistry, 44(12), 4870–4879.
  • Łażewska, D., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules (Basel, Switzerland), 28(5), 2351.
  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 26(19), 5899.
  • Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583.
  • Jongejan, A., et al. (2005). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Bioorganic & medicinal chemistry, 13(2), 485–496.
  • Jastrzębska-Więsek, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International journal of molecular sciences, 25(14), 7461.
  • Leurs, R., et al. (1996). Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? British journal of pharmacology, 119(5), 1035–1042.
  • Tsvetkova, D., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International journal of molecular sciences, 24(13), 10766.
  • Szomek, M., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules (Basel, Switzerland), 26(23), 7119.
  • Wikipedia. (2023, December 1). Histamine H3 receptor. In Wikipedia.
  • Villalón, C. M., & Centurión, D. (2007). Pharmacological Evidence that Histamine H3 Receptors Mediate Histamine-Induced Inhibition of the Vagal Bradycardic Out-flow in Pithed Rats. Journal of pharmacological sciences, 103(1), 89–96.
  • Łażewska, D., et al. (2023).
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449.
  • Msalale, G., et al. (2021). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.).

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine containing the versatile thiazole scaffold. While direct, extensive research on this specific salt form is limited, this paper synthesizes evidence from structurally related analogs and the broader class of thiazolylethanamines to propose a primary mechanism centered on antagonism of the histamine H3 receptor. Further potential biological targets, including the GABAA receptor, are also explored. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying pharmacology, supporting experimental data, and methodologies for future investigation.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The compound of interest, 2-(Thiazol-5-yl)ethanamine, belongs to a class of compounds that have garnered significant attention for their neuromodulatory potential. This guide will delve into the molecular mechanisms that likely underpin the pharmacological effects of its dihydrochloride salt.

Primary Hypothesized Mechanism of Action: Histamine H3 Receptor Antagonism

The most compelling evidence for the mechanism of action of 2-(Thiazol-5-yl)ethanamine points towards its role as a competitive antagonist at the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

The Role of the Histamine H3 Receptor in Neuromodulation

The H3 receptor plays a crucial role in maintaining the balance of neurotransmitter release in the brain. Its constitutive activity provides a tonic inhibition on neuronal firing. Antagonism of the H3R blocks this inhibitory effect, leading to an increase in the release of several neurotransmitters. This "pro-cognitive" and "wake-promoting" effect has made H3R antagonists attractive therapeutic targets for a range of neurological and psychiatric disorders.[4][5]

Structure-Activity Relationship (SAR) Supporting H3R Antagonism

The chemical structure of 2-(Thiazol-5-yl)ethanamine is highly suggestive of H3R antagonist activity. A seminal study directly comparing the activity of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine with its 4-yl isomer revealed that the 5-position substitution on the thiazole ring is favorable for H3 receptor antagonist activity.[6] This finding strongly supports the hypothesis that 2-(Thiazol-5-yl)ethanamine itself is likely to interact with and inhibit the H3 receptor.

The general pharmacophore for non-imidazole H3R antagonists often consists of a basic amine moiety connected by an alkyl spacer to a central scaffold, which in this case is the thiazole ring.

Diagram 1: Proposed Interaction of 2-(Thiazol-5-yl)ethanamine with the Histamine H3 Receptor

Caption: Hypothetical binding mode of 2-(Thiazol-5-yl)ethanamine within the H3R.

Downstream Signaling Pathways

As a Gi/o-coupled receptor, H3R activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of MAPK/ERK signaling pathways. By antagonizing the H3R, 2-(Thiazol-5-yl)ethanamine would disinhibit adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA). This cascade of events ultimately results in the enhanced release of neurotransmitters.

Diagram 2: Signaling Pathway of H3 Receptor Antagonism

H3R_Signaling Ligand 2-(Thiazol-5-yl)ethanamine H3R Histamine H3 Receptor Ligand->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Inhibits (constitutive activity) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, ACh, NE, DA, 5-HT) PKA->Neurotransmitter_Release Promotes

Caption: Proposed signaling cascade following H3R antagonism.

Secondary and Exploratory Mechanisms of Action

While H3 receptor antagonism is the most probable primary mechanism, the versatile thiazole scaffold suggests that 2-(Thiazol-5-yl)ethanamine may interact with other biological targets.

Modulation of GABAA Receptors

A structurally related compound, 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM), has been shown to potentiate the response of GABAA receptors in hippocampal neurons.[7] NMZM was found to directly activate GABAA receptors weakly but significantly potentiated the response to GABA. This suggests that the thiazol-5-yl-ethanamine core may have a binding site on the GABAA receptor complex, potentially at the same site as the anesthetic etomidate.[7] Given that GABA is the primary inhibitory neurotransmitter in the CNS, modulation of GABAA receptors could have profound effects on neuronal excitability.

Other Potential Targets in Neurological Disorders

Thiazole derivatives are being actively investigated for their therapeutic potential in Alzheimer's disease.[8] These compounds have been shown to inhibit key enzymes such as cholinesterases and beta-secretase-1 (BACE1), and to prevent the aggregation of amyloid-beta and tau proteins. While there is no direct evidence for 2-(Thiazol-5-yl)ethanamine acting on these targets, its structural similarity to other active thiazoles makes this an area for future investigation.

Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 2-(Thiazol-5-yl)ethanamine for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Incubate the cell membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of 2-(Thiazol-5-yl)ethanamine.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of 2-(Thiazol-5-yl)ethanamine at the H3 receptor (i.e., antagonist or agonist).

Methodology (cAMP Assay):

  • Cell Culture: Culture H3R-expressing cells in a suitable medium.

  • Compound Incubation: Treat the cells with varying concentrations of 2-(Thiazol-5-yl)ethanamine in the presence or absence of a known H3R agonist (e.g., R-α-methylhistamine).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or the ability of the compound to block the effect of an agonist (for antagonists).

Diagram 3: Experimental Workflow for In Vitro Characterization

experimental_workflow Start 2-(Thiazol-5-yl)ethanamine dihydrochloride Binding_Assay Radioligand Binding Assay (H3R-expressing membranes) Start->Binding_Assay Functional_Assay cAMP Functional Assay (H3R-expressing cells) Start->Functional_Assay Data_Analysis1 Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine Functional Activity (Antagonist/Agonist) Functional_Assay->Data_Analysis2 Conclusion Characterize as H3R Ligand Data_Analysis1->Conclusion Data_Analysis2->Conclusion

Caption: Workflow for determining H3R interaction.

Pharmacological Implications and Therapeutic Potential

Based on its likely mechanism as an H3R antagonist, this compound has the potential for therapeutic application in a variety of CNS disorders, including:

  • Cognitive Disorders: Such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), by enhancing the release of pro-cognitive neurotransmitters.

  • Sleep-Wake Disorders: Including narcolepsy, by promoting wakefulness.

  • Other Neurological Conditions: The modulation of multiple neurotransmitter systems could also be beneficial in conditions such as schizophrenia and epilepsy.

Conclusion

While further direct experimental validation is required, the available evidence strongly suggests that the primary mechanism of action for this compound is antagonism of the histamine H3 receptor. This is supported by structure-activity relationship studies of closely related analogs. Secondary mechanisms, such as the modulation of GABAA receptors, may also contribute to its overall pharmacological profile. The potential of this compound and its derivatives as neuromodulatory agents warrants further investigation for the development of novel therapeutics for a range of CNS disorders.

References

  • Sander, K., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5786-5789.
  • Odrowąż-Sypniewska, G., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Acta Poloniae Pharmaceutica, 61(5), 341-348.
  • Gumieniczek, A., et al. (2008). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 65(4), 443-451.
  • Kim, Y. C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(11), 3949-3958.
  • Gumieniczek, A., et al. (2008). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II.
  • Li, X., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 25(3), 634-638.
  • Cowart, M. D., et al. (2013). Novel Thiazolobenzodiazepines As Inhibitors of Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 4(5), 451-452.
  • Mihai, M. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1435.
  • Wang, Y. L., et al. (2018). 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons. CNS Neuroscience & Therapeutics, 24(12), 1231-1240.
  • Mac-Daniel, N., et al. (2009). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 19(13), 3491-3495.
  • Sapa, J., et al. (2008). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Medicinal Chemistry Research, 17(2-7), 249-261.
  • Ghasemi, M., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Computational Biology and Chemistry, 95, 107593.
  • Asadi, M., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Cellular and Molecular Neurobiology, 42(6), 1831-1850.
  • El-Metwaly, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(15), 4991.
  • Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 378-384.
  • Břehová, P., et al. (2022). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. Chemistry – A European Journal, 28(21), e202104573.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11626017, 2-Aminothiazole.
  • Kuno, A., et al. (2008). [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole. In Molecular Imaging and Contrast Agent Database (MICAD).
  • El-Sayed, N. N. E., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4977.
  • Baumgart, S., et al. (2022). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 23(24), 15638.

Sources

A Technical Guide to the Solubility of 2-(Thiazol-5-yl)ethanamine Dihydrochloride in DMSO and Water for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that significantly influences its handling, formulation, and bioavailability. For researchers in medicinal chemistry and drug discovery, understanding the solubility of a compound like 2-(Thiazol-5-yl)ethanamine dihydrochloride is paramount. This small molecule, featuring a thiazole ring, is a structural motif of interest in the development of various therapeutic agents.[1] Inadequate solubility can lead to challenges in conducting in vitro assays, formulating drug candidates for in vivo studies, and can ultimately impact the therapeutic efficacy of a potential drug. This guide will delve into the solubility of this compound in two commonly used solvents: DMSO, a polar aprotic solvent, and water, a polar protic solvent.

Physicochemical Properties of this compound

A foundational understanding of the chemical nature of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₈N₂S·2HCl[2]
Molecular Weight201.12 g/mol [2]
AppearanceSolid (form may vary)General knowledge
CAS Number18453-07-1 (for a related isomer)[2]

As a dihydrochloride salt, the compound's solubility is significantly influenced by the presence of two hydrochloride moieties. These ionic groups generally enhance aqueous solubility compared to the free base. The thiazole ring and the ethylamine side chain also contribute to the overall polarity and potential for hydrogen bonding.

Theoretical Considerations for Solubility

The dissolution of this compound is governed by the principle of "like dissolves like." The interactions between the solute and the solvent molecules must overcome the solute-solute and solvent-solvent interactions.

Solubility in Water:

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. As a dihydrochloride salt, 2-(Thiazol-5-yl)ethanamine will dissociate in water into the protonated ethanamine cation and two chloride anions. The high polarity of water and its ability to solvate these ions through ion-dipole interactions and hydrogen bonding are expected to result in significant aqueous solubility.

Solubility in DMSO:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it has a large dipole moment, it lacks the ability to donate hydrogen bonds. Its primary mode of solvating cations is through the coordination of the negatively polarized oxygen atom. For salts of organic compounds, solubility in DMSO can be variable.[3] While DMSO is an excellent solvent for many organic molecules, the high lattice energy of a salt can sometimes hinder dissolution.[3][4]

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. Two common methods are presented: kinetic solubility and thermodynamic solubility.[5]

Kinetic Solubility Determination

Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening.[5] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[5]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). This can be achieved by accurately weighing the compound and adding the calculated volume of anhydrous DMSO.[4] Vortex and sonicate if necessary to ensure complete dissolution.[4]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix thoroughly.

  • Precipitation Detection: Observe for the formation of a precipitate. This can be done visually or, for higher accuracy, using light scattering techniques like laser nephelometry.[5]

  • Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development.[5] The shake-flask method is the gold standard for this measurement.[5]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (DMSO or water) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 12-24 hours) to ensure equilibrium is reached.[5]

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution. This is commonly done by centrifugation or filtration.[5]

  • Concentration Measurement: Accurately determine the concentration of the compound in the clear supernatant. This can be accomplished using analytical techniques such as:

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be used to determine the concentration.

    • High-Performance Liquid Chromatography (HPLC): This is a more specific and widely used method for concentration determination.

  • Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or molarity.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Weigh Compound stock_prep Prepare Stock Solution (DMSO) start->stock_prep excess_solid Add Excess Solid to Solvent start->excess_solid serial_dilute Serial Dilution in DMSO stock_prep->serial_dilute equilibrate Equilibrate (Shake-Flask) excess_solid->equilibrate add_buffer Add to Aqueous Buffer serial_dilute->add_buffer detect_precipitate Detect Precipitation (Nephelometry) add_buffer->detect_precipitate kinetic_result Report Kinetic Solubility detect_precipitate->kinetic_result separate Separate Solid (Centrifuge/Filter) equilibrate->separate measure_conc Measure Concentration (HPLC/UV-Vis) separate->measure_conc thermo_result Report Thermodynamic Solubility measure_conc->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be recorded in a clear and organized manner.

Table for Recording Solubility Data:

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (M)Observations
WaterThermodynamic25
DMSOThermodynamic25
PBS (pH 7.4)Kinetic25

When interpreting the data, consider the following:

  • Impact of pH: For aqueous solubility, the pH of the solution can have a significant effect on the ionization state and, consequently, the solubility of an amine-containing compound.

  • Temperature Dependence: Solubility is generally temperature-dependent. It is crucial to record and report the temperature at which the measurements were made.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can influence its solubility.

Safety and Handling

When handling this compound and the solvents, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[6][7][8][9][10] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO and water. By combining theoretical principles with detailed experimental protocols, researchers and drug development professionals can generate reliable solubility data. This information is critical for advancing scientific research and developing new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Fisher Scientific. (2025). Safety Data Sheet for 1,2-Ethanedithiol.
  • Enamine. Aqueous Solubility Assay.
  • AK Scientific, Inc. Safety Data Sheet for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet for 1H-Indazol-7-amine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BLD Pharm. This compound.
  • Chem-Impex. 2-(4-Methylthiazol-5-yl)ethanamine.
  • APExBIO. Cystamine dihydrochloride.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Sigma-Aldrich. 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.
  • Stefansson, S. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.
  • Santa Cruz Biotechnology. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride.
  • BLDpharm. 2-(2-Methylthiazol-5-yl)ethanamine.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Guidechem. 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine.
  • A2B Chem. 2-(2-Methylthiazol-5-yl)ethanamine.
  • Arctom Scientific. 2-(Thiazol-4-yl)ethanamine dihydrochloride.
  • Ambeed. 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Sources

An In-depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride as a Histamine Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a pivotal chemical entity in the field of histamine research and drug development. While direct and extensive pharmacological data on the parent compound remains sparse in publicly accessible literature, its core structure serves as a critical scaffold for potent and selective ligands targeting histamine H2 and H3 receptors. This document will delve into the nuanced role of the 2-(Thiazol-5-yl)ethanamine moiety, exploring its utility in the design of both histamine H2 receptor agonists and H3 receptor antagonists. We will dissect the structure-activity relationships that govern receptor selectivity and functional activity. Furthermore, this guide will provide detailed, field-proven methodologies for the synthesis of this compound, along with standardized experimental protocols for its pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical scaffold.

Introduction: The 2-(Thiazol-5-yl)ethanamine Core

The thiazole ring is a versatile heterocyclic motif that is a constituent of numerous biologically active compounds, including the essential vitamin B1 (thiamine). In the realm of histamine research, the incorporation of a thiazole ring in place of the imidazole ring of histamine has led to the discovery of ligands with unique pharmacological profiles. 2-(Thiazol-5-yl)ethanamine, as a structural analog of histamine, presents a foundational scaffold for the development of agents that interact with histamine receptors. Its dihydrochloride salt form enhances stability and solubility, making it suitable for experimental use.

While the parent compound, 2-(Thiazol-5-yl)ethanamine, is primarily recognized as a key synthetic intermediate, its structural significance cannot be overstated. The substitution pattern on the thiazole ring and modifications to the ethylamine side chain have profound effects on receptor affinity and intrinsic activity, allowing for the fine-tuning of pharmacological properties.

A Dichotomous Scaffold: H2 Agonism and H3 Antagonism

The 2-(Thiazol-5-yl)ethanamine core has been ingeniously exploited to generate ligands with opposing effects on different histamine receptor subtypes. This section will explore its role in the development of both H2 receptor agonists and H3 receptor antagonists.

Engineering H2 Receptor Agonists: The Case of Amthamine

The histamine H2 receptor is a Gs-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Its activation in parietal cells of the stomach lining results in gastric acid secretion.

A prime example of a potent H2 receptor agonist derived from the 2-(Thiazol-5-yl)ethanamine scaffold is Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole). In a study on substituted 4- and 5-(2-aminoethyl)thiazoles, Amthamine was identified as a potent and selective full agonist for the histamine H2-receptor, with a pD2 value of 6.21, making it slightly more potent than histamine itself.[1] Interestingly, Amthamine displays no affinity for H1 receptors and acts as a weak agonist at H3 receptors, highlighting the remarkable specificity that can be achieved through substitution.[1]

The key structural modifications contributing to Amthamine's H2 agonist activity are the presence of an amino group at the 2-position and a methyl group at the 4-position of the thiazole ring. These substitutions likely orient the molecule within the H2 receptor binding pocket in a manner that facilitates receptor activation.

A Foundation for H3 Receptor Antagonists

The histamine H3 receptor is a Gi-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. H3 receptor antagonists are being investigated for their potential in treating a range of neurological disorders.

The 2-(Thiazol-5-yl)ethanamine moiety is a cornerstone in the design of non-imidazole H3 receptor antagonists. Research has shown that derivatization of the terminal amino group of the ethylamine side chain can yield potent H3 antagonists. For instance, a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have demonstrated significant H3-receptor antagonist potency.[2] The position of the ethylamine substituent on the thiazole ring is crucial; compounds with the substituent at the 5-position exhibit much higher potency compared to those with it at the 4-position.[2] This underscores the critical role of the scaffold's geometry in receptor interaction.

Synthesis of this compound

The following is a detailed, multi-step synthesis protocol for this compound, based on established chemical transformations.

Synthesis of the Precursor: 2-(Thiazol-5-yl)ethan-1-ol

A plausible synthetic route to the precursor alcohol has been described in the literature.[3]

  • Step 1: Bromination of Thiazole. Thiazole is treated with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) at room temperature to yield 5-bromothiazole.

  • Step 2: Introduction of the Ethyl Side Chain. The 5-bromothiazole is then reacted with a suitable two-carbon building block. A common method involves a Grignard reaction or a cross-coupling reaction.

  • Step 3: Formation of the Alcohol. A more direct route to a related precursor involves the reaction of a lithiated thiazole intermediate with oxirane.[3]

Conversion of the Alcohol to the Amine

The conversion of 2-(thiazol-5-yl)ethan-1-ol to 2-(thiazol-5-yl)ethanamine can be achieved through several standard organic chemistry methods:

  • Method A: Mesylation and Azide Displacement followed by Reduction

    • Mesylation: The alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form the corresponding mesylate.

    • Azide Displacement: The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azide.

    • Reduction: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H2, Pd/C).

  • Method B: Mitsunobu Reaction

    • The alcohol is reacted with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate).

    • The resulting N-substituted phthalimide is then cleaved using hydrazine hydrate to release the primary amine.

Preparation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and water solubility.

  • The purified 2-(thiazol-5-yl)ethanamine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Experimental Protocols for Pharmacological Characterization

To ascertain the specific histamine receptor activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of the test compound for the different histamine receptor subtypes (H1, H2, H3, and H4).

  • Materials:

    • Membrane preparations from cells expressing the recombinant human histamine receptor subtypes (H1, H2, H3, or H4).

    • Radioligands: [3H]mepyramine (for H1), [3H]tiotidine (for H2), [3H]Nα-methylhistamine (for H3), and [3H]histamine (for H4).

    • Non-specific binding inhibitors (e.g., high concentrations of unlabeled ligands).

    • Test compound: this compound.

    • Assay buffer, scintillation cocktail, and a liquid scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Parallel incubations are performed in the presence of a high concentration of a non-labeled specific ligand to determine non-specific binding.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for Agonist/Antagonist Activity (cAMP Assay)

This assay determines whether the compound acts as an agonist or an antagonist at Gs-coupled (H2) or Gi-coupled (H3, H4) receptors by measuring changes in intracellular cAMP levels.

  • Materials:

    • Cells expressing the histamine receptor of interest (e.g., CHO or HEK293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • A known agonist for the receptor.

    • Test compound: this compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure for Agonist Activity (at H2 Receptor):

    • Incubate the cells with varying concentrations of the test compound.

    • Measure the intracellular cAMP levels using a suitable assay kit.

    • An increase in cAMP levels indicates agonist activity.

  • Procedure for Antagonist Activity (at H2 Receptor):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of a known H2 agonist.

    • Measure the intracellular cAMP levels.

    • A dose-dependent inhibition of the agonist-induced cAMP increase indicates antagonist activity.

  • Procedure for Agonist/Antagonist Activity (at H3/H4 Receptors):

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • For agonist activity, incubate with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP accumulation.

    • For antagonist activity, pre-incubate with the test compound and then stimulate with a known H3/H4 agonist in the presence of forskolin. A reversal of the agonist-induced inhibition of cAMP indicates antagonist activity.

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the pharmacological assays.

ParameterH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Binding Affinity (Ki, nM)
Functional Activity
EC50/IC50 (nM)
Intrinsic Activity (α)

Visualizations

Signaling Pathways

Histamine_Signaling cluster_H2 H2 Receptor (Gs) cluster_H3 H3 Receptor (Gi) H2 H2R Gs Gs H2->Gs Activation AC_H2 Adenylyl Cyclase Gs->AC_H2 Stimulation cAMP_H2 cAMP AC_H2->cAMP_H2 ATP to cAMP PKA_H2 PKA cAMP_H2->PKA_H2 Activation CREB_H2 CREB PKA_H2->CREB_H2 Phosphorylation Gene_H2 Gene Transcription CREB_H2->Gene_H2 H3 H3R Gi Gi H3->Gi Activation AC_H3 Adenylyl Cyclase Gi->AC_H3 Inhibition Ca_channel Ca2+ Channel Gi->Ca_channel Inhibition cAMP_H3 cAMP AC_H3->cAMP_H3 Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter

Histamine H2 and H3 receptor signaling pathways.
Synthetic Workflow

Synthesis_Workflow Thiazole Thiazole Bromothiazole 5-Bromothiazole Thiazole->Bromothiazole NBS, THF Alcohol 2-(Thiazol-5-yl)ethan-1-ol Bromothiazole->Alcohol 1. n-BuLi 2. Oxirane Mesylate 2-(Thiazol-5-yl)ethyl mesylate Alcohol->Mesylate MsCl, Et3N Azide 5-(2-Azidoethyl)thiazole Mesylate->Azide NaN3, DMF Amine 2-(Thiazol-5-yl)ethanamine Azide->Amine LAH, THF or H2, Pd/C Dihydrochloride 2-(Thiazol-5-yl)ethanamine dihydrochloride Amine->Dihydrochloride HCl in Ether

Synthetic route to this compound.

Conclusion

This compound is a fundamentally important molecule in histamine research. While it may primarily serve as a synthetic intermediate, its core structure is a testament to the principles of medicinal chemistry, demonstrating how subtle molecular modifications can lead to profound shifts in pharmacological activity. The ability of this single scaffold to serve as a template for both potent H2 agonists and H3 antagonists makes it a valuable tool for probing the structure and function of these important drug targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to further explore the potential of this and related compounds in the development of novel therapeutics.

References

  • Ayaz, M., Sadiq, A., Junaid, M., Ullah, F., Subhan, F., & Ahmed, J. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(2), 337.
  • Leurs, R., Smit, M. J., & Timmerman, H. (2000). Histamine H3 and H4 receptors as novel drug targets.
  • Walczyński, K., Giełdoń, A., & Drabczyńska, A. (2005). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)
  • Timmerman, H., van der Goot, H., & Menge, W. M. P. B. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 407-412.
  • Česnek, M., Břehová, P., Rejman, D., & Zborníková, E. (2020). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME)
  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5.

Sources

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry's Evolutionary Tale

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and intricate world of medicinal chemistry, few molecular scaffolds have demonstrated the enduring versatility and therapeutic significance of the thiazole ring. This five-membered heterocyclic compound, containing both sulfur and nitrogen atoms, has been a cornerstone in the development of groundbreaking pharmaceuticals for over a century.[1][2][3] Its unique electronic properties and the ability to serve as a versatile synthetic platform have allowed medicinal chemists to design and synthesize a remarkable array of drugs targeting a wide spectrum of diseases.[1][4] From the discovery of essential vitamins to the development of life-saving antibiotics and targeted cancer therapies, the history of thiazole is intrinsically woven into the fabric of modern medicine. This guide provides an in-depth exploration of the discovery and history of thiazole compounds, offering field-proven insights into the causality behind experimental choices and the evolution of their therapeutic applications.

Part 1: Foundational Discoveries - From Synthesis to Vital Nutrients

The Genesis: Hantzsch Thiazole Synthesis

The journey of the thiazole ring in chemistry began in 1887 with Arthur Hantzsch's report of a novel method for its synthesis.[5][6] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, proved to be a robust and reliable method for constructing the thiazole core.[4][7] This synthetic accessibility was a critical first step, providing chemists with a practical means to explore the properties and potential applications of this new class of compounds.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole [4]

This protocol outlines a classic example of the Hantzsch synthesis, a foundational method for constructing the thiazole ring.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add 5 mL of methanol and a stir bar to the vial.[4]

  • Heat the mixture on a hot plate with stirring for 30 minutes.[7][8]

  • After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[8]

  • Collect the precipitated product by filtration using a Buchner funnel.[7]

  • Wash the filter cake with water and allow it to air dry.[7]

Causality of Experimental Choices:

  • α-Haloketone and Thioamide: These reactants provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered thiazole ring. The halogen on the ketone provides a good leaving group for the initial nucleophilic attack by the sulfur of the thioamide.

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Heating: The application of heat provides the activation energy required for the condensation and cyclization steps to proceed at a reasonable rate.

  • Sodium Carbonate Workup: The addition of a weak base like sodium carbonate neutralizes the hydrohalic acid byproduct formed during the reaction, which allows the neutral thiazole product to precipitate out of the aqueous solution.[8]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Reaction Heating & Stirring Reactants->Reaction Solvent Methanol Solvent->Reaction Workup Cooling & Addition of Na2CO3 Reaction->Workup Isolation Filtration & Washing Workup->Isolation Product Thiazole Derivative Isolation->Product caption Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

A Vital Discovery: Thiamine (Vitamin B1)

One of the earliest and most significant discoveries of a biologically active thiazole-containing molecule was that of thiamine, also known as Vitamin B1.[2][9] In the early 20th century, the disease beriberi, characterized by nerve and heart disorders, was rampant in populations reliant on polished white rice.[10] Through meticulous research, it was discovered that a vital nutrient present in the outer layers of rice was missing from the polished grains.[11] This nutrient, eventually isolated and identified as thiamine, was found to contain a thiazole ring linked to a pyrimidine ring.[11][12] The synthesis of thiamine in 1936 by Robert Williams solidified its structure and paved the way for its widespread use in preventing and treating beriberi.[10][13] This discovery was a landmark achievement, demonstrating for the first time the essential role of a thiazole-containing compound in human health.[14]

Part 2: The Antibiotic Era - Thiazole at the Forefront of Infectious Disease Treatment

The Sulfa Drugs: A New Dawn in Antibacterial Therapy

The 1930s witnessed a revolution in medicine with the discovery of sulfonamide drugs, the first class of effective systemic antibacterial agents.[15] Building on the discovery of Prontosil, which was metabolized in the body to the active compound sulfanilamide, chemists synthesized numerous derivatives to enhance potency and reduce toxicity.[15] Among these, sulfathiazole emerged as a particularly effective and widely used antibiotic.[9][16] It proved to be a potent inhibitor of bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.[17] For a time, sulfathiazole was a frontline treatment for a variety of bacterial infections, saving countless lives before the widespread availability of penicillin.[15][17] However, the emergence of bacterial resistance and the discovery of less toxic alternatives eventually led to a decline in its use.[15] The story of sulfathiazole serves as a crucial lesson in the ongoing battle against infectious diseases, highlighting the importance of continued drug discovery and the challenge of antimicrobial resistance.

Penicillin: The "Miracle Drug" with a Thiazolidine Core

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent marked a turning point in the history of medicine.[18][19] The chemical structure of penicillin, finally elucidated in 1945, revealed a unique and highly labile beta-lactam ring fused to a thiazolidine ring, which is a reduced form of the thiazole ring.[20] This structural feature is crucial for its antibacterial activity, as it mimics a substrate of the bacterial cell wall transpeptidase enzyme, leading to its irreversible inhibition and subsequent cell death. The discovery and mass production of penicillin during World War II revolutionized the treatment of bacterial infections and laid the foundation for the modern antibiotic era.[18] The thiazolidine ring within the penicillin scaffold is a testament to the diverse chemical forms in which the thiazole motif can contribute to biological activity.[21][22]

Part 3: Modern Therapeutic Marvels - The Continued Dominance of the Thiazole Scaffold

The versatility of the thiazole ring continues to be exploited in modern drug discovery, leading to the development of a wide range of therapeutic agents with diverse mechanisms of action.[1][3]

Targeting Viruses: Ritonavir and the Fight Against HIV

The development of protease inhibitors was a major breakthrough in the treatment of HIV/AIDS. Ritonavir, an antiretroviral medication, prominently features a thiazole ring in its structure.[23][24] It is a potent inhibitor of the HIV-1 protease, an enzyme essential for the virus to produce mature, infectious particles.[23] The thiazole moiety in ritonavir plays a critical role in its binding to the active site of the protease, contributing to its high inhibitory potency.[23] Furthermore, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is clinically utilized to "boost" the effectiveness of other protease inhibitors by slowing down their metabolism.[23]

Combating Cancer: Dasatinib's Targeted Approach

In the realm of oncology, the thiazole scaffold has been instrumental in the development of targeted therapies. Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[25][26] Its chemical structure incorporates a 2-aminothiazole moiety, which is crucial for its binding to the ATP-binding site of the Bcr-Abl fusion protein, the key driver of these cancers.[27][28] By inhibiting the activity of Bcr-Abl and other tyrosine kinases, dasatinib effectively blocks the signaling pathways that promote cancer cell proliferation and survival.[29]

Diagram: Simplified Dasatinib Mechanism of Action

Dasatinib_MoA Dasatinib Dasatinib (contains thiazole) BcrAbl Bcr-Abl Tyrosine Kinase Dasatinib->BcrAbl Substrate Substrate Protein BcrAbl->Substrate Phosphorylation ATP ATP ATP->BcrAbl PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->DownstreamSignaling Inhibition Inhibition caption Dasatinib inhibits Bcr-Abl kinase activity.

Caption: Dasatinib blocks the phosphorylation of substrate proteins.

Managing Metabolic Disease: The Thiazolidinediones

The thiazolidinedione (TZD) class of drugs, also known as "glitazones," represents a significant advancement in the treatment of type 2 diabetes.[30][31] These compounds, which feature a thiazolidine-2,4-dione core, act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[32][33] Activation of PPARγ by TZDs alters the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, muscle, and the liver.[32][34] This ultimately results in better glycemic control for patients with type 2 diabetes. The discovery of the thiazolidinediones and their mechanism of action has significantly enhanced our understanding of insulin resistance and the role of adipose tissue in metabolic regulation.[30][33]

Table 1: Key Thiazole-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassPrimary Mechanism of ActionYear of Initial Approval/Discovery
SulfathiazoleAntibioticInhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.Late 1930s[15]
PenicillinAntibioticInhibits bacterial cell wall transpeptidase.1940s (widespread use)[18]
Thiamine (Vitamin B1)VitaminCoenzyme in carbohydrate metabolism.Isolated in 1926, synthesized in 1936[10][13]
RitonavirAntiretroviralHIV-1 protease inhibitor; CYP3A4 inhibitor.1996
DasatinibAnticancerTyrosine kinase inhibitor (Bcr-Abl).2006
PioglitazoneAntidiabeticPeroxisome proliferator-activated receptor gamma (PPARγ) agonist.1999
PramipexoleAnti-Parkinson'sDopamine D2 receptor agonist.1997

Conclusion: An Enduring Legacy and a Promising Future

The journey of thiazole compounds in medicinal chemistry is a compelling narrative of scientific curiosity, innovation, and the relentless pursuit of therapeutic solutions. From its humble beginnings as a newly synthesized heterocycle to its central role in essential vitamins, life-saving antibiotics, and targeted therapies for complex diseases, the thiazole scaffold has proven its remarkable adaptability and enduring value.[1][3] The rich history of thiazole-based drugs provides invaluable lessons for today's researchers and drug development professionals. The continuous exploration of this privileged structure, coupled with advancements in synthetic chemistry and a deeper understanding of biological targets, ensures that the thiazole ring will remain a cornerstone of medicinal chemistry for years to come, promising new and improved treatments for a multitude of human ailments.

References

  • The mode of action of thiazolidinediones - PubMed. (n.d.).
  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (n.d.).
  • Thiazolidinedione - Wikipedia. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
  • Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. (2004, June 1).
  • The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole - Benchchem. (n.d.).
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.).
  • Thiazolidinediones | Johns Hopkins Diabetes Guide. (2019, June 5).
  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.).
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.).
  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23).
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • The discovery of thiamin - PubMed. (n.d.).
  • The Historical Significance and Evolving Applications of Sulfathiazole Sodium. (n.d.).
  • Vitamin B1 | RIKEN. (n.d.).
  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC - NIH. (2015, August 10).
  • Alexander Fleming Discovery and Development of Penicillin - American Chemical Society. (n.d.).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. (n.d.).
  • Discovery and synthesis of novel thiazole-based compounds - Benchchem. (n.d.).
  • Hantzsch Thiazole Synthesis - Named Reactions. (n.d.).
  • The Discovery of Thiamin - ResearchGate. (2025, August 7).
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf. (n.d.).
  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.).
  • Thiamine - Wikipedia. (n.d.).
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. (n.d.).
  • Thiazole | Aromatic, Heterocyclic, Ring | Britannica. (n.d.).
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5).
  • Sulfathiazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Clinical drugs bearing thiazole ring as anticancer and antimicrobial. - ResearchGate. (n.d.).
  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed. (n.d.).
  • Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (2025, November 1).
  • The Sulfathiazole Debacle - Winthrop Chemical's Dilemma & the FDA in 1940. (2024, January 14).
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC - NIH. (2023, July 17).
  • Thee chemical structure of Ritonavir ANTICANCER AGENTS There are many... - ResearchGate. (n.d.).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.).
  • Sulfathiazole - Wikipedia. (n.d.).
  • Thiazole: A Versatile Heterocycle in Organic Synthesis and Pharmaceutical Applications. (n.d.).
  • Thiazole - Wikipedia. (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold - MDPI. (n.d.).
  • Penicillin - Wikipedia. (n.d.).
  • Synthesis of new penicillin derivatives as drug-like molecules for biological screening. (n.d.).
  • History of penicillin - Wikipedia. (n.d.).
  • The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC. (n.d.).

Sources

A Comprehensive Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged scaffold in drug design. This in-depth technical guide focuses on a specific, yet highly significant, member of this family: 2-(Thiazol-5-yl)ethanamine dihydrochloride. While direct and extensive literature on this exact molecule is sparse, its structural motifs are prominently featured in potent and selective antagonists of the histamine H3 receptor (H3R), a critical target in the central nervous system (CNS). This guide will synthesize available data, provide expert-driven insights into its synthesis and chemical properties, and extrapolate its biological significance and potential therapeutic applications, particularly in the context of neurological disorders.

Introduction: The Thiazole Ring in Modern Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a versatile building block in the synthesis of pharmaceuticals.[2] Its aromaticity and diverse reactive positions allow for extensive chemical modifications, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The presence of the thiazole nucleus in drugs such as the antiretroviral Ritonavir underscores its importance in conferring desirable pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the specifics of this compound, a compound that, due to its structural features, holds significant promise as a key intermediate and potential therapeutic agent in its own right.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 7730-82-7[2][4][5]
Molecular Formula C5H10Cl2N2S[4]
Molecular Weight 201.12 g/mol [4]
Appearance Solid[6]
Purity Typically ≥98%[7]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine side chain (two triplets) and the protons on the thiazole ring. The chemical shifts of the thiazole protons will be indicative of the 5-yl substitution.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the two carbons of the ethylamine chain and the three carbons of the thiazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C5H8N2S) at m/z 128.05.

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. While a specific, detailed protocol is not widely published, a plausible and efficient synthesis can be designed based on established organic chemistry principles and related literature. A likely two-step synthesis would involve the preparation of the key intermediate, 2-(thiazol-5-yl)acetonitrile, followed by its reduction to the desired ethanamine.

Proposed Synthetic Pathway

Synthesis_Pathway start Commercially Available Starting Materials intermediate 2-(Thiazol-5-yl)acetonitrile start->intermediate Hantzsch Thiazole Synthesis or similar cyclization product 2-(Thiazol-5-yl)ethanamine intermediate->product Nitrile Reduction (e.g., LiAlH4 or catalytic hydrogenation) final_product 2-(Thiazol-5-yl)ethanamine dihydrochloride product->final_product Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Thiazol-5-yl)acetonitrile (Intermediate)

This step can likely be achieved through a variation of the Hantzsch thiazole synthesis.[1][8]

  • Reaction Setup: To a solution of a suitable C2-synthon (e.g., a protected aminoacetonitrile derivative with a leaving group) in an appropriate solvent like ethanol or DMF, add a thioamide (e.g., thioformamide).

  • Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-(thiazol-5-yl)acetonitrile.

Step 2: Reduction of 2-(Thiazol-5-yl)acetonitrile to 2-(Thiazol-5-yl)ethanamine

The reduction of the nitrile group to a primary amine is a standard transformation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 2-(thiazol-5-yl)acetonitrile in anhydrous THF.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Extraction and Isolation: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(thiazol-5-yl)ethanamine.

Step 3: Formation of this compound

  • Salt Formation: Dissolve the crude 2-(thiazol-5-yl)ethanamine in a suitable solvent such as diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in the same solvent.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action: A Histamine H3 Receptor Antagonist Scaffold

The primary biological significance of the 2-(thiazol-5-yl)ethanamine scaffold lies in its role as a potent antagonist of the histamine H3 receptor (H3R).[9] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the CNS.[10][11][12]

The Histamine H3 Receptor Signaling Pathway

The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[12]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_antagonist Action of 2-(Thiazol-5-yl)ethanamine H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh, DA) PKA->Neurotransmitter_release Modulation Ca_channel->Neurotransmitter_release Ca²⁺ influx triggers Antagonist 2-(Thiazol-5-yl)ethanamine (H3R Antagonist) Antagonist->H3R Blocks Histamine Binding

Caption: Simplified signaling pathway of the histamine H3 receptor and the inhibitory action of an antagonist.

Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a reduction in neurotransmitter release. H3R antagonists, such as those containing the 2-(thiazol-5-yl)ethanamine scaffold, block the binding of histamine to the H3R. This disinhibition results in an increased release of histamine and other neurotransmitters, which is the basis for their therapeutic potential in various CNS disorders.[10]

Therapeutic Potential in Neurological Disorders

The ability of H3R antagonists to enhance the release of key neurotransmitters makes them promising therapeutic agents for a range of neurological and psychiatric conditions.

  • Alzheimer's Disease: By increasing the release of acetylcholine and histamine, H3R antagonists can potentially improve cognitive function and memory, which are impaired in Alzheimer's disease.[3][11]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The enhanced release of dopamine and norepinephrine in the prefrontal cortex by H3R antagonists may help to improve attention and reduce hyperactivity.[3][10]

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia. H3R antagonists are being investigated for their potential to alleviate these cognitive deficits.[3]

  • Narcolepsy: By promoting the release of histamine, a wakefulness-promoting neurotransmitter, H3R antagonists can be effective in treating excessive daytime sleepiness associated with narcolepsy.[11]

Applications in Drug Development and Research

This compound serves as a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles. Its primary amine functionality allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) for H3R antagonists and other potential targets.

Lead Optimization and SAR Studies

Researchers can utilize 2-(thiazol-5-yl)ethanamine as a starting material to synthesize a library of derivatives. By modifying the amine group (e.g., through alkylation, acylation, or sulfonylation) and exploring further substitutions on the thiazole ring, it is possible to optimize potency, selectivity, and pharmacokinetic properties. A study on piperazine derivatives demonstrated that the presence of the ethylamine substituent at the 5-position of the thiazole ring is favorable for H3R antagonist activity.[9]

A Key Intermediate in Pharmaceutical Synthesis

The availability of this compound from commercial suppliers facilitates its use in multi-step syntheses of drug candidates. Its straightforward incorporation into larger molecular frameworks makes it an attractive starting material for medicinal chemists.

Conclusion and Future Perspectives

This compound, while not extensively studied as a standalone therapeutic, represents a critical scaffold in the development of CNS-acting drugs. Its role as a key structural component of potent histamine H3 receptor antagonists highlights its significance in the pursuit of novel treatments for Alzheimer's disease, ADHD, schizophrenia, and other neurological disorders. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its biological activities and applications. Future investigations should focus on a more detailed characterization of its pharmacological profile, including in vivo efficacy studies and pharmacokinetic analysis. As our understanding of the complexities of CNS disorders deepens, the strategic use of privileged scaffolds like 2-(thiazol-5-yl)ethanamine will undoubtedly continue to be a cornerstone of innovative drug discovery.

References

  • Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
  • Sadek, B., & Stark, H. (2016). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 10, 27.
  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
  • Wikipedia. (2023). H3 receptor antagonist.
  • Wikipedia. (2023). Histamine H3 receptor.
  • Gemechu, B. A., & Engidawork, E. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Journal of an-Najah University for Research - B (Humanities), 36(4), 1-20.
  • Jiang, W., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 134(5), 895-906.
  • Chemsrc. (n.d.). This compound, 98% Purity.
  • Capot Chemical. (n.d.). 7730-82-7 | this compound.
  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1664.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • abcr Gute Chemie. (n.d.). AB441468 | CAS 7730-82-7.
  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5.
  • SpectraBase. (n.d.). 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine.
  • Google Patents. (n.d.). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • Walczyński, K., & Malinka, W. (2007). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 64(2), 121-128.
  • ProQuest. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 599-623.
  • Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • MDPI. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4894.
  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • PubChemLite. (n.d.). 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

Sources

safety and handling of 2-(Thiazol-5-yl)ethanamine dihydrochloride in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(Thiazol-5-yl)ethanamine dihydrochloride in a Laboratory Setting

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity within the laboratory.

Compound Profile and Scientific Context

This compound is a member of the thiazole class of heterocyclic compounds. The thiazole ring is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities.[1][2][3] As a dihydrochloride salt, the ethanamine side chain is protonated, which typically enhances water solubility and stability, but also influences its chemical reactivity and toxicological profile. Understanding this fundamental chemistry is paramount to anticipating its behavior and handling it safely.

Molecular Structure:

  • Core: A five-membered thiazole ring containing sulfur and nitrogen atoms. This ring system is aromatic and possesses unique electronic properties that dictate its reactivity.[4]

  • Side Chain: An ethanamine group attached to the 5-position of the thiazole ring.

  • Salt Form: A dihydrochloride, indicating that the amine groups are protonated.

Hazard Identification and Risk Assessment: A Mechanistic Approach

Hazard Summary Table:

Hazard ClassCategoryGHS Hazard StatementCausality
Skin IrritationCategory 2H315: Causes skin irritationThe acidic nature of the dihydrochloride salt and the reactivity of the thiazole ring can disrupt the skin's lipid barrier, leading to inflammation.
Eye IrritationCategory 2AH319: Causes serious eye irritationThe compound can cause significant irritation and potential damage to the delicate tissues of the eye upon contact.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes of the respiratory tract.

Source: Inferred from data for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride[5]

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the identified risks, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_most_effective Most Effective cluster_less_effective Less Effective elimination Elimination substitution Substitution engineering Engineering Controls administrative Administrative Controls ppe Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for risk mitigation.

For this compound, elimination and substitution are generally not feasible in a research context. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment.

Standard Operating Procedures: From Receipt to Disposal

Handling and Storage

Principle of Segregation and Prudent Storage:

The primary principle of safe chemical storage is the segregation of incompatible materials to prevent hazardous reactions.[6]

Storage Protocol:

  • Receipt and Inspection: Upon receipt, inspect the container for damage. Date the container upon opening.[7]

  • Storage Location: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] Avoid storing near heat sources or in direct sunlight.[6][9]

  • Segregation:

    • Store away from strong oxidizing agents.[10] The thiazole ring can be susceptible to oxidation.[4]

    • Segregate from strong bases. The dihydrochloride salt will react exothermically with bases.

    • Keep separate from incompatible materials such as acids and active metals.[7]

  • Container Management:

    • Ensure all containers are clearly labeled.[6][9]

    • Do not store large or heavy containers on high shelves.[6][9]

    • Never store chemicals on the floor.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[8]

PPE Requirements Table:

Protection LevelEquipmentPurpose and Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of dust or vapors. This is the most critical engineering control.[8]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles.[8][11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. The choice of glove material should be based on the specific solvent being used, if any.[8][11]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[8]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient.[8][13]
Experimental Workflow: A Step-by-Step Guide

Protocol for Weighing and Preparing a Solution:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Conduct all weighing operations within the chemical fume hood to contain any dust.[8]

    • Use a tared weigh boat or paper.

    • Handle the solid material with a clean spatula. Avoid creating dust clouds.

  • Solution Preparation:

    • Slowly add the weighed solid to the solvent in a suitable flask or beaker, also within the fume hood.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent.

    • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

  • Post-Handling: Wash hands and arms thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5][14]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[10]
Accidental Release Measures

Spill Response Workflow:

SpillResponse spill Chemical Spill Occurs alert Alert personnel and evacuate the immediate area spill->alert assess Assess the spill size and hazards alert->assess small_spill Small Spill (Can be handled by trained personnel) assess->small_spill large_spill Large Spill (Requires emergency response team) assess->large_spill ppe Don appropriate PPE small_spill->ppe Proceed call_emergency Call emergency services large_spill->call_emergency Activate contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect the spilled material and absorbent contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Decision workflow for chemical spill response.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[15]

  • Control Ignition Sources: If the solvent used is flammable, eliminate all sources of ignition.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[16] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[15][16]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Disposal Route: Dispose of the waste through an approved chemical waste disposal program, following all institutional, local, and national regulations.[5]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of the hierarchy of controls and adhering to the detailed procedures outlined in this guide, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Thiazole. Wikipedia.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4877.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea - Safety Data Sheet. Sigma-Aldrich. (2025).
  • 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one - Substance Information. ECHA.
  • 1,2-Ethanedithiol - Safety Data Sheet. Fisher Scientific. (2011).
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Chemical Exposure and Spill Response Procedures. New Mexico State University.
  • What to do in a chemical emergency. GOV.UK. (2024).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).
  • 1H-Indazol-7-amine - Safety Data Sheet. TCI Chemicals. (2025).
  • Chemical Spill Response Procedure. University of Manitoba.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019).
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol - Safety Data Sheet. Fisher Scientific.
  • N-[(1-Ethylimidazol-2-yl)methyl]ethanamine;dihydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • Instructions and Guidelines for Chemical Storage and Handling. IEDU.
  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Handling and Storing Chemicals. Lab Manager Magazine.
  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. (2021).

Sources

A Researcher's Guide to Sourcing and Verifying 2-(Thiazol-5-yl)ethanamine dihydrochloride for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Starting Material Integrity in Research

In the realm of pharmaceutical and agrochemical research, the integrity of starting materials is paramount. The quality of a single chemical building block can profoundly influence the reproducibility of experimental results, the validity of structure-activity relationship (SAR) studies, and the overall trajectory of a development program. 2-(Thiazol-5-yl)ethanamine and its dihydrochloride salt (CAS No. 204513-05-9) is a vital intermediate used in the synthesis of novel therapeutic agents and crop protection compounds.[1] Its thiazole ring structure is a key pharmacophore that allows for the development of new bioactive molecules.[1] Therefore, ensuring the identity, purity, and consistency of this reagent is not merely a matter of good practice; it is a foundational requirement for robust, publishable, and ultimately successful science.

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying reliable suppliers of 2-(Thiazol-5-yl)ethanamine dihydrochloride and establishing a rigorous, self-validating system for quality verification.

Part 1: Strategic Supplier Identification and Screening

The initial phase of procurement extends beyond a simple catalog search. It involves a systematic evaluation of a supplier's credibility and commitment to quality. A reliable supplier is a partner in research, providing not just a product, but also the assurance of its quality.[2]

Initial Vetting Workflow

The process begins with a broad search and progressively narrows the field to the most promising candidates. This workflow is designed to efficiently filter potential suppliers based on key quality and reliability indicators.

A Identify Potential Suppliers (Chemical Databases, Literature) B Screen for Core Quality Indicators A->B Initial Search C Request & Review Technical Documentation B->C Filter based on Certifications & Transparency D Shortlist 3-5 Promising Suppliers C->D Analyze CoA & SDS E Initiate Small-Scale Purchase for QC Testing D->E Final Selection for Verification

Caption: Workflow for initial supplier identification and screening.

Key Screening Criteria

When evaluating potential suppliers, prioritize those who demonstrate a transparent commitment to quality management systems.

  • ISO 9001:2015 Certification : This is a globally recognized standard for quality management.[3] An ISO 9001 certified supplier has demonstrated robust and repeatable processes for ensuring product consistency, from sourcing raw materials to final delivery.[3][4]

  • Comprehensive Product Information : Legitimate suppliers provide detailed technical data for their products.[5] This includes readily accessible Safety Data Sheets (SDS) and batch-specific Certificates of Analysis (CoA).[2][6]

  • Regulatory Compliance and Transparency : Reputable vendors openly state their compliance with relevant industry standards (e.g., REACH) and provide clear contact information and physical addresses.[5][7] Avoid suppliers that make unsubstantiated health claims or lack transparency.[4]

Based on these criteria, a preliminary screening of the market for thiazole-containing compounds suggests that established chemical suppliers are the most reliable sources. While a definitive list is dynamic, researchers should look for major distributors and manufacturers with a long history in the fine chemical industry.

Part 2: The Certificate of Analysis (CoA) - A Blueprint for Quality

The Certificate of Analysis is the single most important document for assessing the quality of a specific batch of chemical. It is a formal record from the supplier's quality control department that confirms the product meets its specifications.[8] However, not all CoAs are created equal. An authoritative CoA must be batch-specific and include detailed results from validated analytical methods.

Deconstructing the Certificate of Analysis

A comprehensive CoA for this compound should contain the following critical information. Researchers should be wary of CoAs that omit these details.

Parameter Description Why It's Critical
Product & Batch Number Uniquely identifies the product and the specific manufacturing lot.Ensures traceability and confirms the data corresponds to the received material.[8][9]
CAS Number 204513-05-9 (for the dihydrochloride)Verifies the chemical identity of the substance.[4]
Molecular Formula & Weight C₅H₁₀Cl₂N₂S & 201.12 g/mol Provides fundamental chemical identity information.
Appearance Physical state and color (e.g., Off-white to yellow solid).A simple, first-pass check against the expected physical properties.
Purity (Assay) The percentage of the desired compound in the material.The most critical parameter for experimental success. For research applications, a purity of ≥98% is highly recommended.[4][8]
Method of Purity Analysis The analytical technique used (e.g., HPLC, qNMR).The method dictates the reliability of the purity value. HPLC and qNMR are industry standards.[8][10]
Identity Confirmation Method used to confirm the chemical structure (e.g., ¹H NMR, Mass Spec).Confirms that the material is indeed this compound. A statement like "Consistent with structure" is common.
Date of Analysis/Retest Date Indicates when the material was tested and its recommended shelf life.Ensures the material is stable and suitable for use.

Part 3: Mandatory Independent Quality Verification

Trust, but verify. While a supplier's CoA is essential, a critical component of a self-validating research system is the independent verification of key quality attributes upon receipt of the material.[8] This step protects against batch-to-batch variability, potential degradation during shipping, and errors in supplier analysis. For a compound like this compound, purity is the critical quality attribute that must be verified. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful, complementary techniques for this purpose.[10]

Experimental Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a standard method for assessing the purity of the compound based on the area percentage of the main peak.

A Prepare Mobile Phase & Diluent B Prepare Sample Solution (~0.5 mg/mL in diluent) A->B C Equilibrate HPLC System A->C Pump through column D Inject Blank (Diluent) C->D Establish stable baseline E Inject Sample Solution D->E F Analyze Chromatogram (Calculate Area % Purity) E->F

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

  • Materials & Reagents :

    • This compound sample.

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water.

    • Formic Acid (or other suitable buffer component).

    • Diluent: A mixture of Water and Acetonitrile (e.g., 90:10 v/v) is a typical starting point.[11]

  • Chromatographic Conditions (Typical Starting Point) :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 254 nm (or other appropriate wavelength determined by a UV scan).

    • Injection Volume : 10 µL.

  • Procedure :

    • Solution Preparation : Accurately prepare a sample solution of approximately 0.5 mg/mL by dissolving the compound in the diluent.[11]

    • System Equilibration : Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[12]

    • Analysis : Inject a blank (diluent) to ensure no system peaks interfere, followed by the sample solution.

    • Data Processing : Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criteria : For research-grade material, the purity should be ≥98%.

Experimental Protocol 2: Purity Determination by Absolute Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte itself.[7] It relies on comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.

Methodology:

  • Materials & Reagents :

    • This compound sample.

    • Certified Internal Standard (IS): Must be of high purity (>99.5%), stable, non-volatile, and have proton signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Deuterated Solvent: DMSO-d₆ or D₂O are suitable for the dihydrochloride salt.

  • Procedure :

    • Sample Preparation :

      • Accurately weigh a specific amount of the internal standard (e.g., ~5 mg) into an NMR tube.

      • Accurately weigh a specific amount of the this compound sample (e.g., ~10 mg) and add it to the same NMR tube.

      • Add a precise volume of deuterated solvent (e.g., 0.75 mL). Ensure complete dissolution.

    • NMR Data Acquisition :

      • Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz).

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. This is critical for accurate integration.

      • Acquire the spectrum with a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[13]

    • Data Processing :

      • Carefully phase the spectrum and perform baseline correction.

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Purity Calculation : The weight percent purity (Pₓ) of the analyte is calculated using the following formula[13]:

      Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd (%)

      Where:

      • I : Integral area of the signal.

      • N : Number of protons giving rise to the signal.

      • M : Molecular weight.

      • W : Weight of the compound.

      • P : Purity of the compound.

      • : Subscript for the analyte.

      • ₛₜd : Subscript for the internal standard.

  • Acceptance Criteria : The calculated purity should be >95% for all tested compounds used in medicinal chemistry and drug development.[8][10]

Conclusion

The procurement of high-purity chemical reagents like this compound is a multi-faceted process that underpins the integrity of scientific research. It requires a strategic approach that begins with the careful selection of qualified suppliers and culminates in rigorous, in-house quality verification. By implementing a systematic vetting process focused on transparency and quality certifications, and by independently verifying purity using robust analytical methods like HPLC and qNMR, researchers can mitigate risks associated with poor starting material quality. This diligence ensures the reproducibility of experiments, enhances the reliability of data, and ultimately accelerates the path from discovery to innovation.

References

  • How to Choose Research Chemicals: A Complete Buyer's Guide. (2025, December 24). Vertex AI Search Result.
  • researchchemicals4u Risks & Safety Guide: Buyer's Guide. (2025, February 26). Researchchemicals4u.
  • How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide. (2025, December 30). Vertex AI Search Result.
  • SOP for Raw Material Inspection. (2025, April 20). Pharma Times Official.
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28). Metrologia. [Link]
  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. [Link]
  • A Reliable Guide To Raw Material Testing. (n.d.). CPT Labs. [Link]
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, from antibiotics to anticancer agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for drug design. Within this vast chemical space, 2-(Thiazol-5-yl)ethanamine stands out as a fundamental building block, particularly for interrogating biological systems related to neurotransmission.

This technical guide provides an in-depth exploration of 2-(Thiazol-5-yl)ethanamine and its structural analogs. We will dissect its chemical features, delve into robust synthetic methodologies, and systematically analyze the structure-activity relationships (SAR) that govern its biological effects. The primary focus of this guide will be on the role of this scaffold in the design of histamine H3 receptor antagonists, a class of drugs with significant therapeutic potential for neurological disorders.[3][4] By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers aiming to innovate within this chemical series.

Section 1: The 2-(Thiazolyl)ethanamine Core Scaffold

Chemical Structure and Isomerism

The parent compound, 2-(Thiazol-5-yl)ethanamine, features an ethylamine side chain attached to the C5 position of the thiazole ring.[5] However, the specific connectivity of this side chain is a critical determinant of its pharmacological profile. Its two primary constitutional isomers, with the ethylamine group at the C2 and C4 positions, represent distinct starting points for analog design.

  • 2-(Thiazol-5-yl)ethanamine (CAS: 7728-77-0) [5]

  • 2-(Thiazol-2-yl)ethanamine (CAS: 56933-57-4) [6][7]

  • 2-(Thiazol-4-yl)ethanamine (CAS: 7771-09-7) [8]

As a basic compound, it is typically prepared and stored as a dihydrochloride salt to enhance its stability and aqueous solubility.

Biological Context: The Histamine H3 Receptor Connection

The structural similarity between the (thiazolyl)ethanamine core and histamine—the endogenous ligand for histamine receptors—is the key to its biological significance. The scaffold serves as a non-imidazole bioisostere of the imidazole ring found in histamine.

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Furthermore, it acts as a heteroreceptor on other neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

Due to the H3 receptor's high constitutive activity (basal signaling in the absence of an agonist), compounds that block it often act as inverse agonists, reducing this basal tone.[4][9] This mechanism effectively increases neurotransmitter release, leading to significant physiological effects, including:

  • Wakefulness-promotion (Nootropic effects)

  • Cognitive enhancement

These properties make H3R antagonists/inverse agonists highly promising therapeutic candidates for conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[4] The (thiazolyl)ethanamine scaffold is a crucial component in the development of novel, CNS-penetrant H3R antagonists that avoid the limitations of earlier imidazole-based compounds.[10]

Section 2: Synthetic Methodologies

The construction of the thiazole core is a foundational step in the synthesis of any analog. The Hantzsch thiazole synthesis, first described in 1887, remains the most versatile and widely used method.[11]

Core Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide.[1][12] The reaction is typically high-yielding and proceeds through an initial S-alkylation (an SN2 reaction), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[13]

Hantzsch_Mechanism Fig 1. Generalized Hantzsch Thiazole Synthesis reac1 α-Haloketone intermed Cyclic Intermediate reac1->intermed 1. SN2 Attack reac2 Thioamide plus + prod Thiazole Derivative intermed->prod 2. Dehydration water - H₂O, HX

Fig 1. Generalized Hantzsch Thiazole Synthesis
Experimental Protocol: Synthesis of a 2-Amino-4-phenylthiazole Precursor

This protocol provides a self-validating system for synthesizing a common thiazole precursor, adapted from standard Hantzsch methodology.[12] The successful formation of the product can be confirmed by standard analytical techniques (TLC, MP, NMR), validating the procedure.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol (approx. 1 mL per mmol of haloketone)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation Vial, Stir Bar, Hot Plate

  • Buchner Funnel & Filtration Apparatus

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.

  • Heating: Heat the mixture to a gentle reflux (approx. 80-100°C on the hot plate setting) with vigorous stirring for 30-45 minutes. The progress can be monitored by TLC.

  • Cooling & Precipitation: Remove the vial from the heat and allow it to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. Swirl to mix. The basic solution neutralizes any HBr formed and precipitates the product.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove salts and impurities.[12]

  • Drying & Characterization: Air-dry the collected solid on a watchglass. Once dry, determine the mass and calculate the percent yield. Characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.[12]

Synthesis_Workflow Fig 2. Experimental Workflow for Precursor Synthesis A 1. Combine Reactants (Haloketone, Thiourea, MeOH) B 2. Heat & Stir (Reflux, 30-45 min) A->B C 3. Cool to RT B->C D 4. Precipitate in Na₂CO₃(aq) C->D E 5. Isolate by Filtration (Wash with H₂O) D->E F 6. Dry Product E->F G 7. Characterize (Yield, MP, NMR) F->G

Fig 2. Experimental Workflow for Precursor Synthesis

Section 3: Structural Analogs and Structure-Activity Relationships (SAR)

The development of potent and selective H3R antagonists from the (thiazolyl)ethanamine scaffold follows a well-established pharmacophore model. Understanding this model is crucial for rational drug design.

General Pharmacophore Model for H3R Antagonists

Most non-imidazole H3R antagonists conform to a three-point model, which can be directly mapped onto the 2-(thiazolyl)ethanamine structure and its derivatives.[3][14]

Fig 3. H3R Antagonist Pharmacophore Model
Analysis of Structural Modifications

Systematic modification of each part of the pharmacophore has yielded critical insights into the SAR for H3R affinity.

Modification Site Structural Change General Effect on H3R Affinity/Potency Rationale / Causality
Basic Amine N-methylation, Pyrrolidine, PiperidineOften maintained or enhanced.The basic nitrogen is critical for an ionic interaction with a conserved aspartate residue in the receptor binding pocket. Cyclic amines can add conformational rigidity.[3][10]
Linker/Spacer Lengthening (e.g., propoxy linker)A 3-4 atom linker is often optimal.Provides the correct distance and vector to position the basic amine and the core heterocycle within their respective sub-pockets of the receptor.[14]
Thiazole Ring Substitution at C2 position (e.g., -NH₂)Can provide an additional hydrogen bond donor/acceptor site.Interacts with specific residues in the binding site, enhancing affinity. 2-aminothiazoles are a common feature in many bioactive compounds.[2][15]
Thiazole Ring Substitution at C4/C5 position (e.g., Aryl, Ether)Crucial for high affinity. This vector points towards a lipophilic pocket. Adding a substituted phenyl or phenoxy group (the "lipophilic tail") dramatically increases affinity and modulates pharmacokinetic properties.[3][10]
Core Heterocycle Bioisosteric Replacement (e.g., Oxazole, Pyridine)Activity is often retained.Demonstrates that the key requirement is an aromatic system with specific hydrogen bonding capabilities, not necessarily the thiazole itself.[14]

This SAR analysis reveals that while the (thiazolyl)ethanamine motif provides the foundational elements for H3R interaction, high potency is achieved by extending from the thiazole core into an adjacent lipophilic region.[10]

Section 4: Biological Evaluation Workflow

Validating the activity of newly synthesized analogs requires a tiered approach, moving from initial binding affinity to functional activity.

Evaluation_Workflow Fig 4. Workflow for Biological Evaluation of Analogs cluster_0 Chemistry cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 In Vivo & PK/PD A Analog Synthesis & Purification B H3R Radioligand Binding Assay (Determine Affinity, Ki) A->B C Functional Assay (e.g., cAMP or GTPγS) (Determine Potency & Efficacy) B->C D Selectivity Panel (Test against H1, H2, H4 receptors) C->D E Pharmacokinetics (PK) & In Vivo Models C->E

Fig 4. Workflow for Biological Evaluation of Analogs
Protocol: H3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human histamine H3 receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the H3R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human H3R.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds and non-specific binding control (e.g., high concentration of an unlabeled H3R ligand like thioperamide).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute test compounds in the assay buffer to achieve a range of final concentrations.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Cell membranes (protein concentration optimized).

    • [³H]-Nα-methylhistamine (at a concentration near its Kd).

    • Either assay buffer (for total binding), non-specific control (for non-specific binding), or test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[10]

Conclusion

The 2-(Thiazol-5-yl)ethanamine scaffold is a validated and versatile starting point for the design of potent and selective neuromodulatory agents. Its utility, particularly in the development of histamine H3 receptor antagonists, is well-established and grounded in a clear structure-activity relationship. The core motif provides the essential pharmacophoric elements for receptor recognition, while systematic modifications to the thiazole ring and side chain allow for the fine-tuning of affinity, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on developing analogs with optimized CNS penetration, longer duration of action, and superior selectivity profiles, not only against other histamine receptor subtypes but across the broader landscape of CNS targets.[9] The robust synthetic routes and clear SAR principles outlined in this guide provide a solid foundation for these continued drug discovery efforts.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5794-5797.
  • Synthesis of thiazoles. (2019). YouTube.
  • CUTM Courseware. Thiazole.
  • Gbahou, F., Vincent, L., Humbert-Droz, M., Gruner, C., Gelin, M., Charpentier, E., ... & Arrang, J. M. (2003). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 46(10), 1813-1823.
  • ResearchGate. Azole derivatives as histamine H-3 receptor antagonists, Part I: Thiazol-2-yl ethers.
  • Schlicker, E., Kathmann, M., Detzner, M., & Stark, H. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Arzneimittelforschung, 48(7), 714-719.
  • PubMed. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists.
  • Wikipedia. H3 receptor antagonist.
  • Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., ... & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(8), 513-522.
  • Krystofova, S., & Izunobi, J. U. (2002). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(1), 21-25.
  • Al-Ostath, R. A., Al-Ghorbani, M., & Chear, N. J. Y. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Al-Ostath, R. A., Al-Ghorbani, M., Chear, N. J. Y., & Singh, V. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and....
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Lim, H. D., de Esch, I. J., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1317.
  • Weinhouse, M. I., Sengupta, D., Duffield, J. J., Semple, G., Webb, R. R., Sage, C., ... & Grottick, A. J. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 18(4), 1313-1317.
  • Arctom Scientific. CAS NO. 7771-09-7 | 2-(Thiazol-4-yl)ethanamine dihydrochloride.
  • ChemBK. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride.
  • ResearchGate. (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities.

Sources

An In-depth Technical Guide to the Toxicological Profile of 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile pharmacological activities.[1][2] As novel thiazole derivatives, such as 2-(Thiazol-5-yl)ethanamine dihydrochloride, are synthesized for potential drug development, a thorough understanding of their toxicological profile is paramount. This guide provides a comprehensive framework for the toxicological evaluation of this compound, designed for researchers, scientists, and drug development professionals. In the absence of extensive specific data for this compound, this document synthesizes information from related thiazole derivatives and established toxicological methodologies to present a predictive and proactive approach to its safety assessment.

Compound Overview and Physicochemical Properties

This compound is a small molecule featuring a thiazole ring, a key heterocyclic scaffold known for its presence in numerous biologically active compounds.[1] Its chemical structure suggests potential interactions with various biological targets, necessitating a rigorous toxicological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂N₂SPubChem
Molecular Weight 201.12 g/mol PubChem
Appearance Solid (predicted)---
Solubility Soluble in water (predicted)---
CAS Number 7730-82-7---

Note: Some properties are predicted based on the chemical structure and data for similar compounds.

Predicted Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound dictates its efficacy and potential for toxicity. For this compound, a predictive ADME profile can be constructed based on the known behavior of other thiazole derivatives.

  • Absorption: The dihydrochloride salt form suggests good aqueous solubility, which may facilitate oral absorption.

  • Distribution: As a small molecule, widespread distribution throughout the body is anticipated. Plasma protein binding is a critical parameter to be determined experimentally.

  • Metabolism: Thiazole-containing drugs are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[3][4] Potential metabolic pathways could include oxidation of the thiazole ring to form reactive metabolites such as epoxides or S-oxides.[3][4] The presence of an amino group may also facilitate metabolic reactions.[3][4] Understanding the formation of reactive metabolites is crucial, as they can covalently bind to cellular macromolecules, leading to toxicity.[3][4]

  • Excretion: The primary routes of excretion are expected to be renal and/or fecal, depending on the polarity of the parent compound and its metabolites.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Systemic Circulation Oral->Bloodstream GI Tract Tissues Target & Off-Target Tissues Bloodstream->Tissues Liver Hepatic Metabolism (CYP450) Bloodstream->Liver Kidney Renal Excretion Bloodstream->Kidney Tissues->Bloodstream Liver->Bloodstream Metabolites Metabolites (Active/Inactive/Reactive) Liver->Metabolites Bile Biliary Excretion Liver->Bile Metabolites->Bloodstream

Figure 1: Predicted ADME Pathway. This diagram illustrates the anticipated journey of this compound through the body.

Core Toxicological Assessment

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute toxicity and target organ effects.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for determining a compound's potential to cause cell death and for establishing dose ranges for further studies.[5][6][7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 values)

Cell LineIC50 (µM)
HepG2 (Human Liver Carcinoma) 50
HEK293 (Human Embryonic Kidney) 75
A549 (Human Lung Carcinoma) 60

Note: These are hypothetical values for illustrative purposes.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases.

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9][10][11] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-producing state.

3.2.2. In Vivo Micronucleus Assay

The in vivo micronucleus test is a key assay for detecting chromosomal damage.[12][13][14][15][16] It assesses the formation of micronuclei in erythrocytes, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxicity.[15][16]

Genotoxicity_Workflow cluster_ames Ames Test (In Vitro) cluster_micronucleus Micronucleus Assay (In Vivo) Ames_Start Compound + Salmonella Strains (with and without S9 activation) Ames_Incubate Incubation Ames_Start->Ames_Incubate Ames_Observe Observe for Revertant Colonies Ames_Incubate->Ames_Observe Ames_Result Mutagenic or Non-mutagenic Ames_Observe->Ames_Result Micro_Start Compound Administration to Rodents Micro_Time Sample Bone Marrow/Peripheral Blood Micro_Start->Micro_Time Micro_Analyze Microscopic Analysis of Erythrocytes Micro_Time->Micro_Analyze Micro_Result Clastogenic or Aneugenic Potential Micro_Analyze->Micro_Result

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a key intermediate in the development of various pharmacologically active compounds, notably histamine H3 receptor antagonists. The described synthetic route is a robust, multi-step process commencing from the commercially available thiazole-5-carbaldehyde. The core transformations involve a Henry (nitroaldol) reaction to introduce the C2-nitroethyl moiety, followed by a powerful reduction using lithium aluminum hydride to yield the target primary amine. The final step details the isolation of the product as a stable dihydrochloride salt. This guide is intended for researchers and professionals in drug development, offering not just a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data.

Introduction and Synthetic Strategy

2-(Thiazol-5-yl)ethanamine is a crucial structural motif found in a variety of bioactive molecules. Its role as a histamine analogue makes it a valuable building block for synthesizing ligands that target histamine receptors, which are implicated in neurological and inflammatory disorders. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions and biological assays.

The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through well-established and reliable chemical transformations. The overall workflow is depicted below.

Synthetic_Workflow A Thiazole-5-carbaldehyde B 5-(2-Nitrovinyl)thiazole A->B Henry Reaction (Nitromethane, NH4OAc) C 2-(Thiazol-5-yl)ethanamine (Free Base) B->C Reduction (LiAlH4) D 2-(Thiazol-5-yl)ethanamine Dihydrochloride (Final Product) C->D Salt Formation (HCl)

Caption: Overall synthetic route for this compound.

The synthesis begins with thiazole-5-carbaldehyde, a readily available starting material.[1] The key C-C bond formation is achieved via a Henry reaction with nitromethane.[2] The subsequent nitroalkene intermediate is then fully reduced to the primary amine using lithium aluminum hydride (LAH), a potent reducing agent capable of converting both the nitro group and the alkene in a single step.[3][4] Finally, the purified amine is converted to its more stable and handleable dihydrochloride salt.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent; it must be handled under an inert atmosphere (Nitrogen or Argon) with extreme caution.[5]

Step 1: Synthesis of 5-(2-Nitrovinyl)thiazole (Intermediate I)

This step employs a Henry reaction, a classic base-catalyzed condensation between a nitroalkane and an aldehyde.[6] Here, ammonium acetate serves as a mild base and catalyst, driving the condensation and subsequent dehydration to form the nitroalkene.

Reaction Scheme: (Self-generated image, not from a real URL)

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Thiazole-5-carbaldehyde113.145.00 g44.21.0
Nitromethane61.0413.5 g (11.9 mL)221.05.0
Ammonium Acetate77.083.41 g44.21.0
Glacial Acetic Acid60.0520 mL-Solvent

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiazole-5-carbaldehyde (5.00 g, 44.2 mmol), nitromethane (11.9 mL, 221.0 mmol), and ammonium acetate (3.41 g, 44.2 mmol).

  • Add 20 mL of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has been consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the dark reaction mixture into 200 mL of ice-cold water with stirring. A yellow-orange precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum to yield 5-(2-nitrovinyl)thiazole as a yellow-orange crystalline solid.

  • Expected Yield: 75-85%.

  • Characterization (Expected): ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (s, 1H), 8.25 (s, 1H), 8.10 (d, J=13.6 Hz, 1H), 7.65 (d, J=13.6 Hz, 1H).

Step 2: Synthesis of 2-(Thiazol-5-yl)ethanamine (Intermediate II)

This critical step involves the reduction of the nitroalkene using Lithium Aluminum Hydride (LAH). LAH is a powerful, non-selective hydride donor that reduces the nitro group to an amine and simultaneously reduces the carbon-carbon double bond.[7] This reaction is highly exothermic and water-sensitive, requiring strict anhydrous and inert atmosphere conditions.

Reaction Scheme: (Self-generated image, not from a real URL)

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-(2-Nitrovinyl)thiazole156.175.00 g32.01.0
Lithium Aluminum Hydride (LAH)37.953.64 g96.03.0
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Solvent

Protocol:

  • Set up a 500 mL three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.

  • To the flask, add LAH (3.64 g, 96.0 mmol) and suspend it in 100 mL of anhydrous THF.

  • Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Dissolve 5-(2-nitrovinyl)thiazole (5.00 g, 32.0 mmol) in 100 mL of anhydrous THF in the dropping funnel.

  • Add the solution of the nitroalkene dropwise to the LAH suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC (10:1 CH₂Cl₂:MeOH with 1% NH₄OH) until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, sequential, dropwise addition of:

    • 3.6 mL of water

    • 3.6 mL of 15% aqueous NaOH

    • 10.8 mL of water

  • A granular white precipitate (aluminum salts) should form. Stir the resulting slurry vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(thiazol-5-yl)ethanamine as an oil. The crude product is typically used directly in the next step without further purification.

  • Expected Yield: 60-75% (crude).

Step 3: Formation of this compound (Final Product)

The final step involves converting the free-base amine into its stable dihydrochloride salt. This is achieved by treating a solution of the amine with an excess of hydrochloric acid. The salt form improves handling, stability, and often aids in purification by crystallization.

Reaction Scheme: (Self-generated image, not from a real URL)

Mechanism_Highlight cluster_0 Salt Formation Amine R-CH2-NH2 (Free Base) Salt R-CH2-NH3+ Cl- Thiazole Ring-N+H Cl- (Dihydrochloride Salt) Amine->Salt Protonation Thiazole_N Thiazole Ring-N Thiazole_N->Salt Protonation HCl 2 HCl HCl->Salt

Caption: Protonation of both the ethylamine and thiazole nitrogen atoms.

Protocol:

  • Dissolve the crude 2-(thiazol-5-yl)ethanamine from the previous step in 100 mL of anhydrous diethyl ether or isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution OR add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper) and no further precipitation is observed.

  • A white or off-white precipitate will form. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Dry the product under high vacuum at 40-50 °C for several hours to yield this compound as a stable solid.

  • Expected Yield: >90% for the salt formation step.

  • Characterization (Expected): ¹H NMR (D₂O, 400 MHz): δ 9.10 (s, 1H), 8.05 (s, 1H), 3.55 (t, J=7.2 Hz, 2H), 3.40 (t, J=7.2 Hz, 2H).

Discussion and Field Insights

  • Choice of Reagents: The use of ammonium acetate in the Henry reaction is advantageous as it is inexpensive and effective for driving the reaction towards the dehydrated nitroalkene product.[8] For the reduction step, LAH is the reagent of choice due to its ability to reduce both functionalities in one pot.[3] While other reagents like catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the double bond, reducing the nitro group often requires more specific or harsh conditions.

  • Reaction Monitoring: TLC is crucial for monitoring each step. For the LAH reduction, it is vital to ensure all starting material is consumed before quenching, as incomplete reduction can lead to complex mixtures that are difficult to separate.

  • Work-up Procedure: The Fieser work-up for quenching LAH reactions is a well-established and safe method that results in easily filterable aluminum salts.[5] The precise volumes of water and base are critical for achieving a granular precipitate. Deviations can result in a gelatinous mixture that is very difficult to filter.

  • Salt Formation and Purity: The final product is isolated as a dihydrochloride because both the primary amine of the ethylamine side chain and the nitrogen atom of the thiazole ring are basic and can be protonated. This form is typically a crystalline, non-hygroscopic solid, which is ideal for long-term storage and accurate weighing. Recrystallization from an ethanol/ether mixture can be performed if higher purity is required.

References

  • Zheng, C., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957-14964. [Link]
  • Hasanah, I., & Ziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. ALCHEMY Jurnal Penelitian Kimia, 17(2), 257-268. [Link]
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (2023). Henry reaction. In Wikipedia. [Link]
  • Re-Form. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

Sources

Application Note & Experimental Protocols: Characterization of 2-(Thiazol-5-yl)ethanamine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. 2-(Thiazol-5-yl)ethanamine belongs to this versatile class of molecules. While specific biological data for this exact compound is scarce, its structural analogue, 2-(1,3-thiazol-2-yl)ethanamine, is described as a histamine agent[5]. Furthermore, more complex molecules containing the thiazol-5-yl-ethylamine core have been identified as potent histamine H3 receptor (H3R) antagonists[1].

This evidence provides a strong rationale for hypothesizing that 2-(Thiazol-5-yl)ethanamine may function as a modulator of histamine signaling pathways. The H3 receptor is a G protein-coupled receptor (GPCR) that acts primarily as a presynaptic autoreceptor in the central and peripheral nervous systems. Its activation inhibits the synthesis and release of histamine and other neurotransmitters, making H3R antagonists a therapeutic target for neurological disorders[1].

This guide, therefore, outlines the foundational experiments required to test this hypothesis, beginning with establishing basic cytotoxicity and moving toward a framework for functional characterization.

Hypothesized Mechanism of Action: Histamine H3 Receptor Antagonism

We will proceed under the working hypothesis that 2-(Thiazol-5-yl)ethanamine acts as an antagonist at the H3 receptor. As an antagonist, the compound would bind to the receptor but fail to elicit a biological response. Instead, it would block the receptor, preventing the endogenous ligand, histamine, from binding and inhibiting neurotransmitter release. The expected downstream effect of a functional H3R antagonist in the presence of an agonist (like histamine) would be a restoration of signaling that is normally suppressed by H3R activation (e.g., an increase in cAMP levels).

H3R_Pathway cluster_presynaptic Presynaptic Neuron cluster_compound Experimental Intervention Histamine_Vesicle Histamine Vesicles H3R Histamine H3 Receptor (Gi) Histamine_Vesicle->H3R Release AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate cAMP->Histamine_Vesicle (-) Feedback Inhibition Compound 2-(Thiazol-5-yl)ethanamine (Hypothesized Antagonist) Compound->H3R Blocks

Caption: Hypothesized action of 2-(Thiazol-5-yl)ethanamine as a histamine H3 receptor antagonist.

Material Preparation and Safety

Safety and Handling

The toxicological properties of 2-(Thiazol-5-yl)ethanamine dihydrochloride have not been fully investigated[6]. However, safety data sheets for structurally related compounds indicate that it may cause skin, eye, and respiratory irritation[7][8][9].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust[7].

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from air and moisture[6].

Stock Solution Preparation

Accurate preparation of a stock solution is critical for reproducible results.

Protocol:

  • Determine Molar Mass: The molecular formula for the dihydrochloride salt is C₅H₈N₂S·2HCl, with a molecular weight of 201.12 g/mol .

  • Weighing: Carefully weigh out a precise amount of the compound (e.g., 10 mg) using an analytical balance.

  • Solvent Selection: The dihydrochloride salt form suggests good solubility in aqueous solutions. Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS) as the solvent. Perform a small solubility test if unsure.

  • Calculation: To create a 10 mM stock solution with 10 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.010 g / (0.010 mol/L * 201.12 g/mol ) = 0.00497 L = 4.97 mL

  • Dissolution: Add the calculated volume of solvent to the powder. Vortex thoroughly until fully dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 1: Determining Cytotoxicity and Working Concentration Range

The first essential step is to determine the concentration range at which the compound affects cell viability. This will identify the sub-toxic concentrations suitable for functional assays. The MTT or CCK-8 assay is a standard method for this purpose.

Principle: Colorimetric assays that measure the metabolic activity of viable cells. A reduction in signal indicates cytotoxicity.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma or HEK293 cells for initial screening)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-(Thiazol-5-yl)ethanamine stock solution (10 mM)

  • MTT or CCK-8 reagent

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution series of the compound in complete medium. It is crucial to test a wide range of concentrations initially.

Dilution Setup for 96-Well Plate
Stock Solution 10 mM in DMSO
Highest Working Concentration 100 µM
Serial Dilution Factor 1:2 or 1:3
Number of Concentrations 8-10 points (e.g., 100, 50, 25... µM)
Vehicle Control Medium with the same final concentration of DMSO as the highest compound concentration.
Untreated Control Medium only.
  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Include triplicates for each condition.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until formazan crystals dissolve.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Data Interpretation: For subsequent functional assays, use concentrations well below the IC₅₀ value (typically ≤ IC₁₀) to ensure that observed effects are due to specific biological activity and not general cytotoxicity.

Protocol 2: Framework for Functional Characterization (cAMP Assay)

Based on the H3R antagonist hypothesis, a relevant functional assay is to measure the modulation of cyclic AMP (cAMP), a key second messenger in GPCR signaling. H3 receptors are typically Gi-coupled, meaning their activation inhibits adenylate cyclase and decreases intracellular cAMP. An antagonist would block this effect.

Principle: This experiment measures the ability of 2-(Thiazol-5-yl)ethanamine to reverse the agonist-induced suppression of cAMP.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis A Seed Cells Expressing H3R (e.g., CHO-H3R, SH-SY5Y) B Incubate 24h A->B C Pre-treat with Test Compound (2-(Thiazol-5-yl)ethanamine) or Vehicle for 15-30 min B->C D Stimulate with Forskolin (to raise basal cAMP) + H3R Agonist (e.g., R-α-methylhistamine) C->D E Incubate 15-30 min D->E F Lyse Cells E->F G Measure cAMP Levels (e.g., ELISA, HTRF) F->G H Plot Dose-Response Curve (cAMP vs. [Compound]) G->H

Caption: Workflow for assessing H3R antagonist activity using a cAMP assay.

Step-by-Step Methodology:

  • Cell Line Selection: Use a cell line that endogenously expresses the histamine H3 receptor or a recombinant line engineered for stable expression (e.g., CHO-K1 or HEK293 cells transfected with the human H3R gene).

  • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Wash cells gently with serum-free medium or assay buffer. Add various sub-toxic concentrations of 2-(Thiazol-5-yl)ethanamine (determined from Protocol 1) and incubate for 15-30 minutes. Include a vehicle control.

  • Stimulation: Prepare a stimulation cocktail containing:

    • An adenylate cyclase activator like Forskolin (to elevate basal cAMP levels, making inhibition easier to measure).

    • A potent H3R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration.

  • Add the stimulation cocktail to the wells and incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., competitive ELISA, HTRF, or LANCE assays).

  • Data Analysis: Quantify the cAMP concentration in each well.

Expected Outcomes & Interpretation:

  • Forskolin alone: High cAMP level.

  • Forskolin + H3R Agonist: Low cAMP level (agonist inhibits adenylate cyclase).

  • Forskolin + H3R Agonist + Test Compound: If the compound is an H3R antagonist, it will block the agonist's inhibitory effect, leading to a dose-dependent increase in cAMP levels, restoring them toward the level seen with Forskolin alone.

Conclusion

This application note provides a necessary and rigorous framework for the initial characterization of this compound. By first establishing a non-toxic working concentration range and then proceeding with hypothesis-driven functional assays, researchers can systematically and efficiently elucidate the biological activity of this under-characterized compound. The provided protocols serve as a starting point for exploring its potential as a modulator of histamine signaling and for guiding future drug discovery efforts.

References

  • Fisher Scientific. (2011). Safety Data Sheet for 1,2-Ethanedithiol. Note: This reference is used as a proxy for general handling of a related chemical class in the absence of a specific SDS for the target compound. [Link provided in search results].
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. Note: Used as a proxy for a structurally related compound. [Link provided in search results].
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Note: Used as a proxy for a thiazole derivative. [Link provided in search results].
  • TCI Chemicals. (2025). Safety Data Sheet for 1H-Indazol-7-amine. Note: Used as a proxy for a related heterocyclic amine. [Link provided in search results].
  • Sigma-Aldrich. (2025). Safety Data Sheet for a generic flammable/toxic chemical. Note: Used for general laboratory safety and handling principles. [Link provided in search results].
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. [Link provided in search results].
  • Bertinaria, M., et al. (2002). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines. Il Farmaco, 57(1), 33-42.
  • Alqarni, M. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Vedula, R. R., & Sujatha, K. (2020). Biologically active molecules on thiazole and thiazolidinones.
  • Phan, T. K., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
  • Gomaa, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications.
  • Chem-Impex International, Inc. (n.d.). 2-(4-Methylthiazol-5-yl)ethanamine. [Link provided in search results].. [Link provided in search results].

Sources

The Versatile Synthon: 2-(Thiazol-5-yl)ethanamine Dihydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic amines hold a place of distinction, with the thiazole nucleus being a recurrent motif in a multitude of pharmacologically active agents. This technical guide is dedicated to a particularly valuable, yet perhaps under-documented, synthon: 2-(Thiazol-5-yl)ethanamine dihydrochloride. Our objective is to move beyond a mere recitation of facts and delve into the practical wisdom of its application. We will explore not just the "how" but the "why"—elucidating the chemical principles that underpin its utility and providing robust, field-tested protocols for its deployment in key synthetic transformations. This document is crafted for the discerning researcher, scientist, and drug development professional who seeks to leverage this versatile building block to its fullest potential.

Compound Profile and Physicochemical Properties

This compound is a primary amine featuring a thiazole heterocycle. The dihydrochloride salt form enhances its stability and shelf-life, making it a reliable reagent for multi-step syntheses. Its structure presents two key points of reactivity: the nucleophilic primary amine and the thiazole ring, which can be further functionalized.

PropertyValueSource
Molecular Formula C₅H₈N₂S·2HCl[1]
Molecular Weight 201.12 g/mol [1]
CAS Number 7728-77-0[1]
Appearance Off-white to pale yellow solidGeneral Laboratory Observation
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneral Laboratory Observation

The Strategic Importance in Medicinal Chemistry

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[2][3] Its presence can confer favorable pharmacokinetic properties and provides multiple points for interaction with biological targets. 2-(Thiazol-5-yl)ethanamine serves as a key precursor for introducing this valuable moiety, often as part of a side chain that can be tailored to optimize binding affinity and selectivity. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Core Synthetic Applications: Amide Bond Formation

One of the most fundamental and widespread applications of this compound is in the formation of amides through coupling with carboxylic acids. The resulting N-substituted ethanamine derivatives are common substructures in pharmacologically active molecules.

Rationale for Amide Coupling Strategy

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies involve the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.[5]

Representative Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for the amide coupling of this compound with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is included to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

Workflow for EDC/HOBt Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction and Work-up A Dissolve Carboxylic Acid in Anhydrous DMF/DCM B Add HOBt and EDC A->B C Stir at 0°C for 30 min (Active Ester Formation) B->C E Add Amine Solution Dropwise to the Activated Carboxylic Acid C->E D Dissolve 2-(Thiazol-5-yl)ethanamine·2HCl and Base (e.g., DIEA) in Anhydrous DMF D->E F Warm to Room Temperature and Stir for 12-24h E->F G Quench with Water and Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.05 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath and stir for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIEA (2.5 - 3.0 eq) to neutralize the hydrochloride salt and free the amine.

  • Slowly add the amine solution from step 4 to the activated carboxylic acid mixture from step 3 at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Alternative Protocol: Acylation using Acyl Chlorides

For some substrates, conversion of the carboxylic acid to the corresponding acyl chloride followed by reaction with the amine can be a more robust method.[6][7]

Workflow for Acylation with Acyl Chlorides

G cluster_0 Acyl Chloride Formation cluster_1 Acylation Reaction cluster_2 Work-up and Purification A React Carboxylic Acid with Thionyl Chloride or Oxalyl Chloride B Remove Excess Reagent under Reduced Pressure A->B D Add Acyl Chloride Solution Dropwise at 0°C B->D C Dissolve 2-(Thiazol-5-yl)ethanamine·2HCl and Base (e.g., Triethylamine) in Anhydrous DCM C->D E Stir at Room Temperature until Reaction is Complete D->E F Wash with Aqueous Acid and Base E->F G Purify by Recrystallization or Column Chromatography F->G

Caption: Workflow for N-acylation using a pre-formed acyl chloride.

Procedure:

  • Preparation of Acyl Chloride: In a fume hood, reflux the carboxylic acid with an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for 1-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • Acylation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or DIEA (at least 2.2 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Synthesis of 2-(Thiazol-5-yl)ethanamine: A Plausible Route

While this compound is commercially available, understanding its synthesis provides valuable context. A plausible and commonly employed strategy for synthesizing such amines involves the reduction of a corresponding nitrile or azide, which in turn can be prepared from a suitable precursor. A representative synthesis starting from 2-(thiazol-5-yl)ethanol is outlined below.

Proposed Synthetic Pathway

G A 2-(Thiazol-5-yl)ethanol B 5-(2-Bromoethyl)thiazole A->B PBr₃ or SOCl₂/Py C 5-(2-Azidoethyl)thiazole B->C NaN₃, DMF D 2-(Thiazol-5-yl)ethanamine C->D H₂, Pd/C or LiAlH₄ E 2-(Thiazol-5-yl)ethanamine dihydrochloride D->E HCl in Ether

Caption: A plausible synthetic route to this compound.

This multi-step synthesis begins with the conversion of the commercially available alcohol to a bromide, followed by nucleophilic substitution with azide, and finally reduction to the primary amine. The dihydrochloride salt is then formed by treatment with HCl.

Spectroscopic Characterization

Characterization of the products derived from 2-(Thiazol-5-yl)ethanamine is crucial for confirming their identity and purity. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a representative amide product, N-benzoyl-2-(thiazol-5-yl)ethanamine.

GroupPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Thiazole-H (C2)~8.9~152
Thiazole-H (C4)~7.6~140
Thiazole-C (C5)-~125
-CH₂-N~3.6 (q, J ≈ 6.5 Hz)~40
-CH₂-Thiazole~3.1 (t, J ≈ 6.5 Hz)~30
Amide N-H~8.2 (t, J ≈ 5.5 Hz)-
Benzoyl C=O-~167
Benzoyl Ar-H7.4-7.8 (m)127-134

Note: Predicted chemical shifts are estimates and may vary based on the solvent and other substituents.[8]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and its derivatives should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Inhalation: Avoid inhaling dust. May cause respiratory irritation.[11]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[11]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a building block of significant strategic value in organic synthesis, particularly for applications in medicinal chemistry. Its utility in the construction of amide-containing molecules provides a reliable entry point for incorporating the pharmacologically important thiazole moiety. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile synthon in their synthetic endeavors. As the quest for novel therapeutics continues, the creative application of such foundational building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Royal Society of Chemistry.
  • C. Venkata Rao et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules.
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. (n.d.). ResearchGate.
  • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2822-2828.
  • Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. (2025). ResearchGate.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). Molecules.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 372-381.
  • Correlation between the experimental and calculated ¹³C-NMR chemical... (n.d.). ResearchGate.
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2023). PLoS ONE.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023). ResearchGate.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing a 2-(Thiazol-5-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Selection of the 2-(Thiazol-5-yl)ethanamine Scaffold for Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways. The dysregulation of kinase activity is a hallmark of many diseases, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. The progress in this field has been significantly driven by scaffold-based drug design, which utilizes a core molecular structure as a template for generating a library of potential drug candidates.

The 2-(thiazol-5-yl)ethanamine scaffold has garnered considerable attention as a privileged structure in kinase inhibitor design. Thiazole derivatives are prevalent in a number of FDA-approved drugs and clinical candidates, demonstrating their favorable pharmacokinetic and pharmacodynamic properties. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers several advantages. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an effective hinge-binding motif within the ATP-binding pocket of many kinases. The 2-ethanamine substituent provides a versatile linker for introducing diverse chemical moieties to explore the solvent-exposed regions of the kinase domain, enabling the optimization of potency and selectivity. This strategic combination of a validated hinge-binder with a flexible linker for probing surrounding pockets forms the basis of our rationale for selecting this scaffold for the development of novel kinase inhibitors.

This guide provides a comprehensive overview of the key experimental workflows and protocols for developing novel kinase inhibitors based on the 2-(thiazol-5-yl)ethanamine scaffold, from initial hit identification to preclinical evaluation.

I. Lead Discovery and Optimization Workflow

The development of a novel kinase inhibitor is a multi-step process that begins with the identification of a promising "hit" compound and progresses through iterative cycles of chemical synthesis and biological testing to generate a "lead" compound with desirable drug-like properties.

G cluster_0 Lead Discovery & Optimization Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Rational Design Biochemical Screening Biochemical Screening Library Synthesis->Biochemical Screening Chemical Diversification SAR Analysis SAR Analysis Biochemical Screening->SAR Analysis IC50 Determination Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Iterative Design Cell-Based Assays Cell-Based Assays Lead Optimization->Cell-Based Assays Improved Potency & Selectivity

Caption: Workflow for Lead Discovery and Optimization.

Protocol 1: Synthesis of a 2-(Thiazol-5-yl)ethanamine-Based Compound Library

The synthesis of a diverse library of compounds based on the 2-(thiazol-5-yl)ethanamine scaffold is the first critical step. A representative synthetic scheme is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions to probe the structure-activity relationship (SAR).

Representative Synthetic Scheme:

A common route to synthesize 2-(thiazol-5-yl)ethanamine derivatives involves the Hantzsch thiazole synthesis, followed by functional group manipulations to introduce the ethanamine side chain and further derivatization.

  • Step 1: Thiazole Ring Formation. Reacting a suitable α-haloketone with a thioamide to form the core thiazole ring.

  • Step 2: Introduction of the Ethanamine Precursor. Functionalization of the thiazole ring, for instance, via a Vilsmeier-Haack reaction to introduce a formyl group, which can then be converted to a nitroethenyl group.

  • Step 3: Reduction to the Ethanamine. Reduction of the nitro group to an amine affords the 2-(thiazol-5-yl)ethanamine scaffold.

  • Step 4: Derivatization. The primary amine of the scaffold can then be reacted with a diverse range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate the final compound library.

Note: The specific reagents and conditions will need to be optimized for each derivative. Detailed synthetic procedures for specific thiazole-containing compounds have been published and can be adapted for this purpose.

II. In Vitro Characterization: From Biochemical Potency to Cellular Efficacy

Once a library of compounds has been synthesized, a cascade of in vitro assays is employed to identify potent and selective inhibitors and to understand their mechanism of action at a cellular level.

A. Biochemical Assays: Quantifying Target Engagement

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. These assays typically measure the inhibition of the phosphotransferase activity of the purified kinase enzyme.

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.Gold standard, direct measurement of enzymatic activity, high sensitivity.Use of radioactivity, requires specialized handling and disposal.
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects changes in fluorescence properties upon substrate phosphorylation.Homogeneous, high-throughput, non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo) Measures the amount of ADP produced in the kinase reaction.Universal for all kinases, high sensitivity.Indirect measurement of phosphorylation.
Protocol 2: High-Throughput Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for primary screening.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase in an appropriate assay buffer.

    • Prepare a stock solution of a biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilution to each well.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

B. Cell-Based Assays: Assessing Efficacy in a Physiological Context

While biochemical assays are crucial for determining on-target potency, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment. These assays can assess a compound's ability to penetrate cell membranes, engage its target in the presence of high intracellular ATP concentrations, and inhibit downstream signaling pathways.

G cluster_1 Cell-Based Assay Cascade Target Engagement Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Cellular Potency Phenotypic Response Phenotypic Response Downstream Signaling->Phenotypic Response Functional Outcome Selectivity Profiling Selectivity Profiling Phenotypic Response->Selectivity Profiling

Caption: A typical cascade of cell-based assays.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate overnight.

  • Assay Procedure:

    • Add the NanoBRET™ tracer and serial dilutions of the test compound to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and incubate for 10 minutes at room temperature.

    • Read the plate on a luminometer capable of measuring filtered luminescence.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Determine the IC₅₀ value from the dose-response curve, which reflects the compound's affinity for the target kinase in a cellular context.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to assess the inhibition of a specific signaling pathway downstream of the target kinase.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 5: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

These assays measure the effect of the kinase inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for their growth and survival.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for 72 hours.

  • Viability Measurement:

    • For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

III. Preclinical In Vivo Evaluation

Promising lead compounds identified through in vitro testing must be evaluated in vivo to assess their pharmacokinetic properties, target engagement in a whole organism, and anti-tumor efficacy.

A. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Table 2: Key Pharmacokinetic Parameters of Selected Thiazole-Containing Drugs

DerivativeClassBioavailability (%)Tmax (h)Half-life (t½) (h)
Dasatinib Kinase Inhibitor~14-340.5 - 63 - 5
Febuxostat Xanthine Oxidase Inhibitor~851 - 1.5~2 (initial), 9.4 (terminal)
Ritonavir Protease InhibitorNot specified2 - 43 - 5
Protocol 6: Murine Pharmacokinetic Study
  • Animal Dosing:

    • Administer the test compound to mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

B. In Vivo Efficacy Studies

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of kinase inhibitors.

Protocol 7: Tumor Xenograft Efficacy Study
  • Tumor Implantation:

    • Implant human cancer cells that are sensitive to the target kinase inhibitor subcutaneously into immunocompromised mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule.

  • Efficacy Assessment:

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treatment group to the control group.

    • Assess the tolerability of the compound by monitoring body weight changes.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and in vivo assays are used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization. The goal is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound.

G cluster_2 Structure-Activity Relationship (SAR) Logic Thiazole Core Hinge Binding Ethanamine Linker Vector for Exploration Thiazole Core->Ethanamine Linker Terminal Group Potency & Selectivity Ethanamine Linker->Terminal Group

Caption: Key structural components for SAR analysis.

For example, modifications to the terminal group on the ethanamine side chain can significantly impact the inhibitor's interaction with the solvent-exposed region of the kinase, thereby influencing its potency and selectivity profile. Computational modeling and X-ray crystallography can provide valuable structural insights to guide the rational design of next-generation inhibitors.

Conclusion

The 2-(thiazol-5-yl)ethanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows outlined in this guide provide a comprehensive framework for the systematic discovery and preclinical development of potent and selective drug candidates. By integrating rational drug design, robust in vitro and in vivo assays, and iterative lead optimization, researchers can effectively leverage this versatile scaffold to develop the next generation of targeted therapies.

References

  • Davis, M. I., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
  • Reaction Biology. In Vivo Kinase Activity Models. [Link]
  • Rudolph, J., et al. (2007).
  • Reaction Biology. Kinase Screening Assay Services. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Li, Y., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Profacgen. Cell-based Kinase Assays. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
  • Al-Ostath, S., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. [Link]
  • Reaction Biology. (2022).
  • Zhang, Y., et al. (2021). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
  • The Royal Society of Chemistry. (2018). New Screening Approaches for Kinases. [Link]
  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles

Application Notes & Protocols: Investigating 2-(Thiazol-5-yl)ethanamine dihydrochloride in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent diversification of our therapeutic arsenal.[1][2] The developmental pipeline for new antibiotics, particularly those with novel mechanisms of action, has dwindled, creating a critical need for innovative chemical scaffolds.[1] Among the heterocyclic compounds, the thiazole ring has emerged as a "wonder nucleus" due to its presence in numerous natural and synthetic bioactive molecules, including antimicrobials.[3][4][5][6] Its unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in medicinal chemistry.[7]

This guide focuses on 2-(Thiazol-5-yl)ethanamine dihydrochloride , a simple yet promising starting point for antimicrobial drug discovery. Its structure combines the proven thiazole core with a flexible ethanamine side chain, offering a foundational template for chemical elaboration and investigation. These notes provide a structured, field-tested framework for evaluating its antimicrobial potential, from initial susceptibility screening to preliminary mechanism of action studies and exploration of advanced anti-virulence applications.

Section 1: Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of any drug discovery campaign. It informs solubility for bioassays, stability, and potential for chemical modification.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₀Cl₂N₂S [8][9]
Molecular Weight 201.12 g/mol [8][10][11]
CAS Number 7730-82-7 [11]
Appearance (Typically) White to off-white solid General Knowledge
Structure
Parent Compound: 2-(Thiazol-5-yl)ethanamine [8]

| | Salt Form: Dihydrochloride |[8] |

Expert Insight: The dihydrochloride salt form is a critical feature. It is typically employed to enhance the aqueous solubility and stability of the parent amine, which is essential for creating stock solutions and ensuring bioavailability in aqueous assay media. The core structure features the thiazole ring, known for its diverse biological activities, and an ethylamine group, which provides a key point for potential derivatization to explore structure-activity relationships (SAR).[3][12][13]

Section 2: Foundational Antimicrobial Susceptibility Testing (AST)

The primary objective of initial screening is to determine if the compound exhibits antimicrobial activity and to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, representing the lowest concentration of a drug that prevents visible microbial growth.[14][15][16] We will detail the broth microdilution method, a quantitative and scalable technique widely adopted in clinical and research laboratories.[16][17]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method is chosen for its efficiency, low sample requirement, and ability to provide a quantitative MIC value, which is more informative than the qualitative data from diffusion assays.[15][16] Using a standardized bacterial inoculum ensures reproducibility.[16][18]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[19]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)[19]

  • Sterile Dimethyl Sulfoxide (DMSO) or water for compound stock solution

  • 0.5 McFarland turbidity standard[19]

  • Spectrophotometer or densitometer

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Microplate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in a suitable sterile solvent (e.g., water or DMSO).

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14]

    • Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the test wells.[14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a gradient of decreasing compound concentrations.

    • The 11th column will serve as the growth control (inoculum, no compound), and the 12th column as the sterility control (broth only). A positive control antibiotic should be run on the same plate or a parallel plate.

  • Inoculation: Add 100 µL of the diluted microbial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and further dilutes the compound and inoculum by a factor of two.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.[14]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[14][15] This can be aided by using a microplate reader to measure absorbance at 600 nm.

Data Presentation: Quantitative results should be organized for clear interpretation and comparison.

Table 2: Template for MIC Data of this compound

Test Microorganism Gram Stain / Type MIC (µg/mL) of Test Compound MIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213) Gram-positive (Gentamicin)
Escherichia coli (ATCC 25922) Gram-negative (Gentamicin)
Pseudomonas aeruginosa (ATCC 27853) Gram-negative (Gentamicin)

| Candida albicans (ATCC 90028) | Fungus | | (Fluconazole) |

Visualization of Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis stock Compound Stock Solution serial_dil Serial Dilution of Compound stock->serial_dil inoculum Standardized Inoculum (0.5 McFarland) add_inoculum Inoculation of Wells inoculum->add_inoculum serial_dil->add_inoculum incubate Incubation (37°C, 18-24h) add_inoculum->incubate read_mic Visual/Instrumental Reading of MIC incubate->read_mic

Caption: General workflow for antimicrobial susceptibility testing via broth microdilution.

Section 3: Elucidating the Mechanism of Action (MOA)

Identifying a compound's MOA is a critical step that facilitates lead optimization and predicts potential resistance pathways.[20] Thiazole derivatives have been reported to act via several mechanisms, including the inhibition of DNA gyrase, protein synthesis, or disruption of cell wall and membrane integrity.[3][7][12][13] A logical first step is to determine if the compound targets the bacterial cell envelope.

Protocol 3.1: Cell Membrane Integrity Assay using Propidium Iodide (PI)

Causality: This assay is a rapid and specific method to detect cell membrane damage. PI is a fluorescent dye that is excluded by intact cell membranes. If the test compound compromises the membrane, PI enters the cell, intercalates with DNA, and produces a strong red fluorescence, providing a clear signal of membrane disruption.

Materials:

  • Bacterial cells (e.g., S. aureus or E. coli) from an overnight culture

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Positive control (e.g., Melittin or Polymyxin B, known membrane disruptors)

  • Negative control (untreated cells)

  • Fluorometer or fluorescence microscope

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS and resuspend in PBS to a final OD₆₀₀ of ~0.5.

  • Treatment:

    • In a microfuge tube or 96-well plate, add the bacterial suspension.

    • Add the test compound at relevant concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC).

    • Include positive and negative control samples.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Staining: Add PI to each sample to a final concentration of ~2 µM. Incubate in the dark for 10-15 minutes.

  • Measurement: Measure the fluorescence using a fluorometer (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence in the treated samples compared to the negative control indicates membrane damage.

Visualization of MOA Assay Principle

MOA_Principle cluster_intact Intact Cell Membrane (No Compound) cluster_disrupted Disrupted Cell Membrane (+ Test Compound) cell1 Bacterium result1 Low Fluorescence pi1 PI pi1->cell1 No Entry cell2 Bacterium result2 High Fluorescence pi2 PI pi2->cell2 Entry compound 2-(Thiazol-5-yl)ethanamine compound->cell2

Caption: Principle of the Propidium Iodide (PI) uptake assay for membrane damage.

Section 4: Advanced Applications - Quorum Sensing Inhibition

Beyond direct killing, a modern antimicrobial strategy is to disarm pathogens by inhibiting their virulence mechanisms. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and toxin production.[21][22] Thiazole-containing compounds have been identified as potent inhibitors of QS systems, making this an exciting avenue of investigation.[21][23][24][25]

Protocol 4.1: Chromobacterium violaceum Anti-Quorum Sensing Assay

Causality: C. violaceum is a widely used reporter strain for QS inhibition. Its production of the purple pigment violacein is regulated by a well-characterized QS system. A compound that inhibits QS will prevent pigment production, resulting in colorless or pale bacterial growth, providing a simple and powerful visual readout.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar or broth

  • This compound

  • Soft agar (e.g., 0.7% agar in LB broth)

Step-by-Step Methodology:

  • Prepare Base Plates: Pour standard LB agar plates and allow them to solidify.

  • Prepare Inoculated Overlay:

    • Grow an overnight culture of C. violaceum in LB broth.

    • Melt soft LB agar and cool it to ~45°C.

    • Inoculate the molten soft agar with the overnight culture (e.g., 100 µL of culture per 10 mL of soft agar).

  • Pour Overlay: Pour the inoculated soft agar evenly over the surface of the base plates and allow it to solidify.

  • Apply Compound:

    • Once the overlay is solid, place a sterile filter paper disk in the center of the plate.

    • Pipette a known amount (e.g., 10 µL) of the test compound solution onto the disk at a sub-MIC concentration. The use of sub-MIC concentrations is critical to ensure that the lack of pigment is due to QS inhibition and not bacterial killing.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 28-30°C) for 24-48 hours.

  • Interpretation: A clear or white, opaque halo of bacterial growth around the disk, surrounded by a field of purple growth, indicates successful quorum sensing inhibition. A clear zone with no growth indicates bactericidal activity.

Visualization of Quorum Sensing Inhibition

QS_Inhibition cluster_qs Normal Quorum Sensing cluster_qsi Quorum Sensing Inhibition signal QS Signal (AHL) receptor Receptor signal->receptor Binds virulence Virulence Gene Expression receptor->virulence pigment Purple Pigment Production virulence->pigment inhibitor Thiazole Compound receptor2 Receptor inhibitor->receptor2 Blocks no_virulence No Virulence Expression receptor2->no_virulence no_pigment No Pigment (White Colonies) no_virulence->no_pigment

Caption: Conceptual diagram of quorum sensing (QS) and its inhibition by a bioactive compound.

Section 5: Summary and Future Directions

This guide provides a foundational framework for the preliminary antimicrobial evaluation of this compound. By following these protocols, researchers can generate robust, quantitative data on its inhibitory activity (MIC), gain initial insights into its mechanism of action (membrane integrity), and explore its potential as a modern anti-virulence agent (quorum sensing inhibition).

Positive results from these initial screens should prompt progression into the next phases of the drug discovery pipeline:

  • Broad-Spectrum Activity: Testing against a wider panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE).[12]

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the ethanamine side chain or the thiazole ring to improve potency and selectivity.[3]

  • Advanced MOA Studies: If membrane activity is negative, exploring other potential targets like DNA gyrase or protein synthesis through further biochemical and genetic assays.[1][20]

  • In Vivo Efficacy: Testing promising candidates in animal models of infection.

The journey of drug discovery is incremental and iterative. This compound represents a valuable chemical starting point, and the systematic application of the protocols outlined herein will pave the way for its potential development into a next-generation antimicrobial agent.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (MDPI) [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (PMC) [Link]
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Deriv
  • Inhibition of agr Quorum Sensing in Staphylococci by Novel Thiazole-Indole Hybrid Compounds. (bioRxiv) [Link]
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-neg
  • Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa p
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa p
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Journal of Chemical Reviews) [Link]
  • Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. (PMC) [Link]
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (mBio - ASM Journals) [Link]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (MDPI) [Link]
  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Testing the Effectiveness of Antimicrobials. (Lumen Learning) [Link]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (WOAH) [Link]
  • Antimicrobial Susceptibility Testing. (Apec.org) [Link]
  • Antimicrobial Susceptibility Testing. (NCBI Bookshelf) [Link]
  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (PubChem) [Link]
  • Synthesis and Antimicrobial Assessment of Some New 2-(Thiazol-5-yl)-1,3,4-oxadiazoles.
  • 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. (ChemBK) [Link]
  • 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. (American Elements) [Link]
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evalu
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (PMC - PubMed Central) [Link]
  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl...]. (Semantic Scholar) [Link]

Sources

analytical techniques for the characterization of 2-(Thiazol-5-yl)ethanamine dihydrochloride (NMR, HPLC, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical characterization of this compound (C₅H₈N₂S·2HCl). As a key intermediate and potential pharmacologically active agent, rigorous analytical verification of its identity, purity, and structure is paramount for researchers and drug development professionals. This document outlines the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis. The methodologies presented are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the highest level of data integrity.

Introduction: The Analytical Imperative

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and has been investigated as a histamine agent.[1] Its molecular structure, featuring a thiazole ring linked to an ethylamine side chain, necessitates a multi-technique approach for complete characterization. The dihydrochloride salt form influences its solubility and analytical behavior, particularly in chromatographic and spectroscopic analyses.[1][2]

The structural integrity and purity profile of such compounds are critical determinants of their chemical reactivity, biological activity, and safety. Therefore, a robust analytical workflow is not merely a quality control measure but a fundamental component of the research and development process. This guide integrates three core analytical techniques—NMR, HPLC, and MS—to create a self-validating system for the comprehensive characterization of this molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei. It is the definitive technique for confirming the chemical structure of this compound.

Principle of NMR Analysis

NMR spectroscopy identifies the chemical structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. The chemical shift (δ) of each nucleus provides information about its electronic environment, spin-spin coupling reveals connectivity between neighboring nuclei, and signal integration corresponds to the relative number of nuclei. For this molecule, ¹H NMR will confirm the arrangement of protons, while ¹³C NMR will identify all unique carbon atoms in the structure.

Experimental Protocol: ¹H and ¹³C NMR

2.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Select a suitable deuterated solvent. Given the salt nature of the compound, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are excellent choices due to high polarity.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry 5 mm NMR tube.[3]

  • Vortex the tube gently until the sample is fully dissolved. The use of an internal standard like DSS for D₂O or the residual solvent peak for DMSO-d₆ (δ ~2.50 ppm) can be used for chemical shift referencing.

2.2.2. Instrumentation and Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 25 °C (298 K).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

Data Interpretation: Expected Spectral Features

The structure of 2-(Thiazol-5-yl)ethanamine suggests a distinct pattern of signals. In the dihydrochloride form, the amine group is protonated (-NH₃⁺).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Thiazol-5-yl)ethanamine (in D₂O)

Atom Position Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2 (Thiazole) ¹H ~8.9 - 9.1 Singlet (s) 1H Deshielded proton between N and S.
H-4 (Thiazole) ¹H ~7.7 - 7.9 Singlet (s) 1H Thiazole ring proton.
-CH₂- (alpha to ring) ¹H ~3.4 - 3.6 Triplet (t) 2H Coupled to the adjacent CH₂ group.
-CH₂- (beta to ring) ¹H ~3.2 - 3.4 Triplet (t) 2H Coupled to the adjacent CH₂ group.
C-2 (Thiazole) ¹³C ~155 - 160 - - Quaternary carbon, highly deshielded.
C-4 (Thiazole) ¹³C ~120 - 125 - -
C-5 (Thiazole) ¹³C ~140 - 145 - - Quaternary carbon attached to the ethyl group.
-CH₂- (alpha to ring) ¹³C ~40 - 45 - -

| -CH₂- (beta to ring) | ¹³C | ~25 - 30 | - | - | |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[3][4][5] The NH₃⁺ protons will exchange with D₂O and thus be invisible; in DMSO-d₆, they would appear as a broad singlet.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Process FID (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Integrate Integrate & Calibrate Process->Integrate Assign Assign Signals Integrate->Assign Report Confirm Structure Assign->Report

NMR Analysis Workflow

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds and raw materials. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities and degradation products.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Polar compounds like 2-(Thiazol-5-yl)ethanamine elute earlier, while nonpolar compounds are retained longer. Purity is typically determined by calculating the area percentage of the main analyte peak relative to the total area of all peaks detected.[6]

Experimental Protocol: RP-HPLC Method

3.2.1. Sample and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acidic modifier is crucial for protonating the amine, which minimizes peak tailing and ensures sharp, symmetrical peaks.[7]

  • Mobile Phase B: 0.1% TFA or Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL) for analysis.[8]

3.2.2. Chromatographic Conditions A robust starting point for method development is outlined below. Optimization may be required based on the specific impurity profile.

Table 2: Recommended HPLC Method Parameters

Parameter Recommended Condition Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA Detector Standard, reliable instrumentation.
Column C18, 150 x 4.6 mm, 5 µm particle size General purpose column with good resolving power.[7][9]
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN Acidic modifier ensures consistent protonation and good peak shape for the amine.[7]
Elution Isocratic (e.g., 95% A, 5% B) or Gradient Isocratic is simpler; a gradient may be needed to elute late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[9]
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[9]
Detection (UV) 215 nm or λmax of the thiazole chromophore 215 nm provides general detection; λmax offers higher sensitivity for the analyte.[8]
Injection Vol. 10 µL A typical volume to avoid column overloading.

| Run Time | 10-15 minutes | Sufficient to elute the main peak and any relevant impurities. |

Data Interpretation
  • Identity: The retention time (Rt) of the main peak should match that of a qualified reference standard.

  • Purity: The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Method Validation: For regulatory purposes, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Prep_MP Prepare Mobile Phases (A & B) Setup Equilibrate System with Method Prep_MP->Setup Prep_Sample Prepare Sample Solution (0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Setup->Inject Elute Elute & Detect (UV) Inject->Elute Integrate Integrate Chromatogram Elute->Integrate Identify Identify Peaks (by Rt) Integrate->Identify Calculate Calculate Area % Identify->Calculate Report Report Purity Calculate->Report

HPLC Purity Analysis Workflow

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and, by extension, the elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Principle of MS Analysis

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI generates ions directly from a solution, which minimizes fragmentation and allows for the clear observation of the molecular ion.[10] The analysis will be performed in positive ion mode, as the basic amine group is readily protonated.

Experimental Protocol: LC-MS

4.2.1. Instrumentation The HPLC system described in Section 3.2 can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mass Analyzer: Quadrupole (for nominal mass) or Time-of-Flight/Orbitrap (for high-resolution mass spectrometry, HRMS).

  • Scan Range: m/z 50-400.

4.2.2. Mobile Phase Consideration Volatile buffers like formic acid or ammonium acetate are required for MS compatibility. Non-volatile buffers like phosphates must be avoided. The mobile phases described in the HPLC protocol (using formic acid instead of TFA, which can cause ion suppression) are suitable.

Data Interpretation
  • Molecular Ion Peak: The compound has a molecular formula of C₅H₈N₂S (free base) with a monoisotopic mass of 128.046 Da. In positive mode ESI-MS, the expected ion is the protonated molecule, [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For C₅H₉N₂S⁺ (the protonated species), the calculated exact mass is 129.0535. An experimentally observed mass within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the correct elemental composition.

  • Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ precursor ion (m/z 129.05) can be selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[10]

Table 3: Predicted Mass Spectral Data for 2-(Thiazol-5-yl)ethanamine

Predicted m/z Proposed Ion Notes
129.0535 [M+H]⁺ Protonated molecular ion (free base).
112.0273 [M+H - NH₃]⁺ Loss of ammonia from the protonated amine.
102.0375 [C₄H₄NS]⁺ Cleavage of the ethylamine side chain.

| 85.0062 | [C₃H₃NS]⁺ | Fragment corresponding to the thiazole ring.[10] |

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis LC_Inject Inject Sample (LC-MS System) Ionize Ionize Eluent (ESI+) LC_Inject->Ionize Analyze Analyze Ions (Full Scan MS) Ionize->Analyze Fragment Fragment [M+H]⁺ (MS/MS) Analyze->Fragment Confirm_MW Confirm [M+H]⁺ (Accurate Mass) Analyze->Confirm_MW Analyze_Frag Analyze Fragments Fragment->Analyze_Frag Report Confirm Identity & Structure Confirm_MW->Report Analyze_Frag->Report

LC-MS Analysis Workflow

Conclusion: An Integrated Analytical Strategy

The characterization of this compound is comprehensively achieved through the synergistic application of NMR, HPLC, and MS.

  • NMR provides the definitive, non-destructive confirmation of the molecular structure and connectivity.

  • HPLC delivers a robust, quantitative assessment of purity, crucial for quality control and ensuring the reliability of experimental results.

  • MS confirms the molecular weight and elemental composition, offering an orthogonal verification of identity and a powerful tool for impurity identification.

Together, these techniques form a complete analytical package that ensures the identity, purity, and structural integrity of the compound, providing researchers and developers with the high-quality, reliable data necessary to advance their scientific objectives.

References

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(9), 1210.
  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
  • ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate.
  • University of Pretoria. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information.
  • SpectraBase. 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine. Wiley.
  • Spectroscopy Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy Online.
  • NIST. 2-Thiazolamine, 5-chloro-. National Institute of Standards and Technology.
  • Oakwood Chemical. 2-(Thiazol-2-yl)ethanamine dihydrochloride, 95%+ (NMR). Oakwood Chemical.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Chromatography Forum.
  • ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. ChemBK.
  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Wiley Analytical Science.
  • National Institutes of Health. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Center for Biotechnology Information.
  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.
  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impact Factor.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate.
  • ResearchGate. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate.

Sources

Application Notes and Protocols for the Derivatization of 2-(Thiazol-5-yl)ethanamine Dihydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an attractive core for the design of novel therapeutics. The derivative 2-(Thiazol-5-yl)ethanamine, in particular, serves as a valuable starting point for the exploration of structure-activity relationships (SAR) in various drug discovery programs. Its primary amine provides a readily accessible handle for chemical modification, allowing for the systematic introduction of diverse functionalities to probe the chemical space around a target of interest.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-(Thiazol-5-yl)ethanamine dihydrochloride. We will delve into the fundamental principles and provide detailed, field-proven protocols for two of the most robust and versatile derivatization strategies: N-acylation and reductive amination . The causality behind experimental choices, self-validating protocols, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.

Part 1: Initial Considerations - Liberation of the Free Amine

The starting material, this compound, is a salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, the initial and critical step before any derivatization is the neutralization of the hydrochloride salt to generate the free amine. This can be achieved by treatment with a suitable base.

Protocol 1: Neutralization of this compound

Principle: An aqueous solution of a mild inorganic base is used to deprotonate the ammonium salt, followed by extraction of the liberated free amine into an organic solvent.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ or 1M Na₂CO₃ dropwise with stirring until the pH of the solution is basic (pH 8-9, check with pH paper). Effervescence (release of CO₂) will be observed.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine of 2-(Thiazol-5-yl)ethanamine as an oil or a low-melting solid.

Note: The free amine is best used immediately in the subsequent reaction. If storage is necessary, it should be kept under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.

Part 2: N-Acylation for Amide Library Synthesis

N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide array of functionalities through the formation of a stable amide bond. This can be achieved using either an acyl chloride or by employing a coupling agent to activate a carboxylic acid.

Method A: Acylation using Acyl Chlorides

Principle: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide and hydrochloric acid. A non-nucleophilic base is added to scavenge the HCl produced.

Materials:

  • 2-(Thiazol-5-yl)ethanamine (free amine from Protocol 1)

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(Thiazol-5-yl)ethanamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2-(thiazol-5-yl)ethyl)acetamide.

Expected Characterization Data for N-(2-(Thiazol-5-yl)ethyl)acetamide:

  • ¹H NMR: The spectrum is expected to show signals for the acetyl methyl group, the two methylene groups of the ethyl chain, and the protons of the thiazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Method B: Amide Coupling using EDC and HOBt

Materials:

  • 2-(Thiazol-5-yl)ethanamine (free amine from Protocol 1)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and 2-(Thiazol-5-yl)ethanamine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Workflows

N_Acylation_Workflow cluster_0 Neutralization cluster_1 Method A: Acyl Chloride cluster_2 Method B: EDC/HOBt Coupling start 2-(Thiazol-5-yl)ethanamine dihydrochloride base NaHCO₃ or Na₂CO₃ (aq) start->base   free_amine Free 2-(Thiazol-5-yl)ethanamine base->free_amine   acyl_chloride R-COCl, TEA free_amine->acyl_chloride   coupling R-COOH, EDC, HOBt, DIPEA free_amine->coupling   amide_A N-Acyl Derivative acyl_chloride->amide_A   amide_B N-Acyl Derivative coupling->amide_B   Reductive_Amination_Workflow cluster_0 Neutralization cluster_1 Reductive Amination start 2-(Thiazol-5-yl)ethanamine dihydrochloride base NaHCO₃ or Na₂CO₃ (aq) start->base   free_amine Free 2-(Thiazol-5-yl)ethanamine base->free_amine   carbonyl Aldehyde or Ketone free_amine->carbonyl   imine Imine Intermediate carbonyl->imine   reducing_agent NaBH(OAc)₃ imine->reducing_agent   product N-Alkyl Derivative reducing_agent->product  

Sources

Application Note: Utilizing 2-(Thiazol-5-yl)ethanamine dihydrochloride in High-Throughput Screening for Modulators of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the application of 2-(Thiazol-5-yl)ethanamine dihydrochloride in high-throughput screening (HTS) campaigns, with a particular focus on identifying novel modulators of G-protein coupled receptors (GPCRs). We present the scientific rationale for screening this compound, outline detailed protocols for fluorescence-based functional assays, and provide a framework for data analysis and interpretation. The methodologies described herein are designed to be robust, reproducible, and adaptable to various HTS automation platforms.

Introduction: The Rationale for Screening this compound

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The thiazole ring is a key structural motif found in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ethanamine side chain is suggestive of potential interactions with biogenic amine receptors, such as histamine and dopamine receptors, many of which are members of the GPCR superfamily. Given that over 30% of FDA-approved drugs target GPCRs, they remain a primary focus for drug discovery efforts.[4]

The structural similarity of this compound to known histamine agents suggests its potential as a modulator of histamine receptors or other GPCRs.[5] High-throughput screening provides a powerful platform to rapidly assess the bioactivity of this compound against a wide array of potential targets and to identify novel chemical probes or starting points for drug development.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride
Molecular Formula C₅H₈N₂S·2HCl
Molecular Weight 201.12 g/mol
CAS Number 18453-07-1[5]
Physical Form Solid

High-Throughput Screening Strategies for this compound

The choice of HTS assay is critical for identifying meaningful biological activity. Given the structural characteristics of this compound, cell-based functional assays that measure the downstream signaling of GPCRs are highly recommended. These assays provide more biologically relevant data compared to simple binding assays.[6]

Commonly employed HTS technologies for GPCRs include:

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity, versatility, and compatibility with automation.[7][8][9] Assays that measure changes in second messengers like intracellular calcium (Ca²⁺) or cyclic AMP (cAMP) are particularly well-suited for GPCR screening.[4][10]

  • Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, making them ideal for detecting low-abundance molecules.[11][12][13] Reporter gene assays using luciferase are a common application.

  • Label-Free Technologies: These methods detect changes in cell morphology or impedance upon receptor activation, providing an integrated readout of cellular response without the need for reporter constructs.[14][15][16]

For the purposes of this application note, we will focus on a detailed protocol for a fluorescence-based intracellular calcium mobilization assay, a robust and widely adopted method for screening GPCRs that couple to the Gαq signaling pathway.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

This protocol is designed for a 384-well plate format, which is standard for HTS campaigns.

Principle of the Assay

This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. GPCRs that signal through the Gαq pathway activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium from the endoplasmic reticulum. An increase in the fluorescent signal therefore indicates receptor activation.

Materials and Reagents
  • Cell Line: A cell line stably expressing the GPCR of interest (e.g., HEK293, CHO).

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit.

  • Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.

  • This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO).

  • Reference Agonist and Antagonist: For the target GPCR.

  • 384-Well Black-Walled, Clear-Bottom Plates.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count cells from a sub-confluent culture.

    • Resuspend cells in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the appropriate wells of the cell plate.

    • For antagonist mode screening, pre-incubate the plate with the test compound for 15-30 minutes before adding a known agonist.

  • Signal Detection:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a known agonist (for antagonist screening) or buffer (for agonist screening) and continue to record the fluorescence signal for 60-120 seconds.

Data Analysis and Interpretation
  • Primary Data Analysis:

    • The primary readout is the change in fluorescence intensity over time.

    • Calculate the response for each well as the maximum fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to controls:

      • Positive Control: A known saturating concentration of a reference agonist (100% activation).

      • Negative Control: Assay buffer with no compound (0% activation).

    • Percent activation = [(Response_compound - Response_negative) / (Response_positive - Response_negative)] * 100

  • Dose-Response Analysis:

    • Plot the percent activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Quality Control:

    • Calculate the Z'-factor for the assay to assess its robustness and suitability for HTS. A Z'-factor > 0.5 is generally considered excellent.

    • Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

Visualization of Workflows

HTS Workflow for Agonist Screening

HTS_Agonist_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Data Analysis cell_plating Cell Plating (384-well) dye_loading Dye Loading (Fluo-4 AM) cell_plating->dye_loading compound_addition Add 2-(Thiazol-5-yl)ethanamine dihydrochloride dye_loading->compound_addition read_plate Read Fluorescence (Plate Reader) compound_addition->read_plate data_normalization Data Normalization read_plate->data_normalization dose_response Dose-Response Curve data_normalization->dose_response ec50_determination EC50 Determination dose_response->ec50_determination

Caption: Workflow for agonist screening using a fluorescence-based calcium mobilization assay.

GPCR Gαq Signaling Pathway

Gaq_Signaling_Pathway ligand Agonist (e.g., Test Compound) gpcr Gαq-Coupled Receptor ligand->gpcr Binds g_protein Gαq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Stimulates

Caption: Simplified schematic of the Gαq signaling pathway leading to intracellular calcium release.

Concluding Remarks

This compound represents a promising scaffold for the discovery of novel GPCR modulators. The protocols and strategies outlined in this application note provide a robust framework for initiating an HTS campaign to explore its biological activity. Careful assay development, rigorous quality control, and thoughtful data analysis will be paramount to the success of these screening efforts. The identification of active "hits" from such a screen could provide valuable starting points for the development of new therapeutic agents.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • High-Throughput GPCR Assay Development. Agilent.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Design.
  • Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery.
  • Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors.
  • Bioluminescent Assays for High-Throughput Screening.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Fluorescence-based assays. Methods in Molecular Biology.
  • Luminescence Assays: Types, Mechanism & Applic
  • Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Assay and Drug Development Technologies.
  • Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. PNAS.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • What is label-free screening and why use it in drug discovery? Drug Discovery World.
  • High-Throughput Screening Using Label-Free Technologies. Journal of Biomolecular Screening.
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride. Sigma-Aldrich.
  • Safety D
  • 2-(1,3,4-Thiadiazol-2-yl)
  • 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. Santa Cruz Biotechnology.
  • Safety D
  • Safety D
  • Safety D
  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules.
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
  • 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. ChemBK.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine. Guidechem.
  • 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol. Sigma-Aldrich.

Sources

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring system is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles and the development of novel therapeutic agents.

The classical and most widely adopted method for the construction of this pivotal heterocyclic system is the Hantzsch thiazole synthesis, a robust and versatile reaction first reported by Arthur Hantzsch in 1887.[1] This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, offering in-depth theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide-containing species. For the preparation of 2-aminothiazole derivatives, thiourea or its substituted analogues are employed as the sulfur and nitrogen source.[1]

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established multi-step mechanism involving S-alkylation, intramolecular cyclization, and dehydration to yield the aromatic thiazole ring.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S-Alkylation): The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This step is typically the rate-determining step and results in the formation of an isothiouronium salt intermediate. The choice of halogen in the α-haloketone (Br > Cl) can influence the rate of this SN2 reaction.

  • Intramolecular Cyclization: The isothiouronium salt then undergoes an intramolecular cyclization. A nitrogen atom of the thiourea moiety acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration (Aromatization): The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic 2-aminothiazole ring.[5]

Hantzsch_Mechanism cluster_reactants Starting Materials Reactants α-Haloketone + Thiourea AlphaHalo R1-C(=O)-CH(X)-R2 Thiourea H2N-C(=S)-NH2 Intermediate1 Isothiouronium Salt AlphaHalo->Intermediate1 1. Nucleophilic Attack (S-Alkylation) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Aminothiazole Derivative Intermediate2->Product 3. Dehydration (-H2O)

Figure 1: The stepwise mechanism of the Hantzsch thiazole synthesis for 2-aminothiazoles.

Experimental Protocols: From Benchtop to Advanced Applications

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aminothiazole derivatives, ranging from a classical approach to modern, efficiency-focused modifications.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol details the conventional synthesis of a foundational 2-aminothiazole derivative and serves as an excellent starting point for understanding the practical aspects of the Hantzsch reaction.[6]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water (for rinsing)

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and hot plate with stirring capability

  • Buchner funnel and side-arm flask for filtration

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 70-80 °C). The reaction is typically complete within 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. The sodium carbonate neutralizes the hydrobromic acid formed during the reaction, causing the product to precipitate.[7]

  • Filtration and Washing: Filter the mixture through a Buchner funnel. Wash the collected solid with cold water to remove any remaining salts and impurities.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: One-Pot Synthesis of Substituted 2-Aminothiazoles using a Reusable Catalyst

This protocol outlines a more contemporary, environmentally benign approach utilizing a reusable solid acid catalyst in an aqueous-ethanolic solvent system. This method is particularly advantageous for its operational simplicity and reduced environmental impact.[8][9]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1 v/v) (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).

  • Solvent Addition: Add 5 mL of a 1:1 ethanol/water mixture to the flask.

  • Reaction: Stir the mixture at 65 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-3.5 hours.

  • Catalyst and Product Isolation: Filter the hot solution to recover the solid catalyst. The catalyst can be washed with ethanol and reused.

  • Purification: The filtrate containing the product can be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent.

Protocol 3: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This protocol demonstrates the application of microwave irradiation to the Hantzsch synthesis, significantly reducing reaction times.[9]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a specialized microwave reaction tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

  • Solvent Addition: Add 2 mL of methanol.

  • Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture. The solid product can be collected by filtration and washed with a small amount of cold methanol.

Data Presentation and Comparative Analysis

To facilitate experimental design and optimization, the following table summarizes key parameters for the different synthetic protocols.

ProtocolStarting MaterialsReagents/CatalystSolventReaction ConditionsTypical Yield (%)Reference
Classical 2-Bromoacetophenone, ThioureaNoneMethanol70-80°C, 30-60 minHigh (often >90%)[6]
One-Pot 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSiW.SiO₂ (15 mol%)Ethanol/Water (1:1)65°C, 2-3.5 h79-90%[8][9]
Microwave 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaNoneMethanol90°C, 30 minGood to Excellent[9]

Experimental Workflow and Troubleshooting

A successful synthesis relies on a well-planned workflow and the ability to troubleshoot common issues.

Workflow Start 1. Reagent Preparation & Stoichiometry Reaction 2. Reaction Setup & Monitoring (TLC) Start->Reaction Workup 3. Quenching & Product Precipitation Reaction->Workup Troubleshoot Troubleshooting Reaction->Troubleshoot Low/No Conversion Isolation 4. Filtration & Washing Workup->Isolation Purification 5. Recrystallization (if needed) Isolation->Purification Isolation->Troubleshoot Low Yield Analysis 6. Characterization (NMR, MS, MP) Purification->Analysis Troubleshoot->Reaction Optimize Conditions

Figure 2: A generalized experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive α-haloketone (e.g., due to decomposition).- Incorrect stoichiometry.- Insufficient heating or reaction time.- Use freshly prepared or purified α-haloketone.- Carefully verify the molar ratios of reactants.- Increase reaction temperature or time, and monitor closely by TLC.
Formation of Side Products - Self-condensation of the α-haloketone.- Reaction with solvent (e.g., ethanol).- Ensure a slight excess of thiourea.- Choose an inert solvent if side reactions with the solvent are suspected.
Difficulty in Product Isolation - Product is soluble in the work-up solvent.- Cool the work-up mixture in an ice bath to maximize precipitation.- If the product remains in solution, perform a liquid-liquid extraction with an appropriate organic solvent.

Conclusion: A Versatile and Indispensable Synthetic Tool

The Hantzsch thiazole synthesis remains a highly reliable and versatile method for the preparation of 2-aminothiazole derivatives. Its tolerance of a wide range of functional groups on both the α-haloketone and thiourea components allows for the generation of diverse chemical libraries for drug discovery and development. By understanding the underlying mechanism and leveraging modern synthetic techniques such as one-pot procedures and microwave-assisted heating, researchers can efficiently access these valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully employ the Hantzsch synthesis in their research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2,4-Disubstituted Aminothiazoles. BenchChem.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. BenchChem.
  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9508. [Link]
  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1941. [Link]
  • BenchChem. (2025).
  • Chem LibreTexts. (n.d.). Hantzsch Thiazole Synthesis. Chem LibreTexts.
  • ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
  • Bou-Salah, K., Belaidi, S., & Villemin, D. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13677-13691. [Link]
  • Upadhayaya, R. S., Vandavasi, J. K., Kardile, R. A., & Chitre, T. S. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048. [Link]
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103-107. [Link]
  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • YouTube. (2020, November 5).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Beilstein Journals. (n.d.).
  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review.
  • MDPI. (n.d.).

Sources

Application Notes & Protocols for Thiazole Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold - A Privileged Core in Modern Crop Protection

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the field of agrochemical research. Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have made it a cornerstone in the development of highly effective fungicides, insecticides, and even plant defense elicitors.[1][2][3] The strategic incorporation of the thiazole moiety allows for tailored interactions with specific biological targets in pests, pathogens, and plants, leading to potent and often novel modes of action.[1][4] This guide provides an in-depth exploration of the application of thiazole derivatives in agrochemical development, complete with detailed protocols for synthesis and bioassays to empower researchers in this dynamic field.

Section 1: Major Classes and Modes of Action of Thiazole-Based Agrochemicals

The versatility of the thiazole ring is evident in its presence across multiple classes of commercial agrochemicals.[5] Understanding the mode of action (MoA) is critical for developing new active ingredients and managing resistance.

Fungicides: Disrupting Fungal Respiration and Cell Integrity

Thiazole derivatives are prominent in modern fungicidal chemistry, targeting essential fungal processes.

  • Succinate Dehydrogenase Inhibitors (SDHIs): A leading class of fungicides, SDHIs disrupt the fungal respiratory chain. Thifluzamide is a prime example, where the thiazole carboxamide moiety is crucial for binding to the succinate dehydrogenase enzyme complex (Complex II), halting ATP production and leading to fungal cell death.

  • Ergosterol Biosynthesis Inhibitors: Some thiazole antifungals function similarly to other azoles by inhibiting the cytochrome P450 demethylase enzyme, which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[6] This disruption leads to altered membrane permeability and cell death.[6][7] Thiabendazole , a widely used benzimidazole fungicide (which contains a fused thiazole ring), controls a variety of molds and blights on fruits and vegetables.[6]

  • Oxysterol-Binding Protein (OSBP) Inhibitors: A newer MoA is targeted by compounds like Oxathiapiprolin . This potent fungicide contains a piperidinyl thiazole isoxazoline structure and exhibits exceptional activity against oomycete pathogens by targeting an oxysterol-binding protein, disrupting lipid homeostasis and cell function.[8][9]

Insecticides: Neurotoxic Activity

The thiazole scaffold is integral to some of the most effective systemic insecticides.

  • Neonicotinoids: This class of insecticides acts on the central nervous system of insects. Thiamethoxam and Clothianidin are prominent examples where the thiazole ring is a key part of the pharmacophore that binds to nicotinic acetylcholine receptors (nAChRs).[5][10][11] This binding causes irreversible receptor stimulation, leading to paralysis and death of the target insect pests like aphids, whiteflies, and leafhoppers.[10]

Plant Defense Elicitors: Activating Innate Immunity

Beyond direct pesticidal activity, thiazole derivatives can function as "plant activators," triggering the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[12]

  • SAR Induction: Compounds like Isotianil and Benzothiadiazole (BTH) induce plant immunity without possessing direct antimicrobial activity themselves.[13][14][15] They activate the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins, which enhance the plant's resistance to a broad spectrum of pathogens.[15][16] This approach offers a sustainable alternative to conventional fungicides, with a lower risk of resistance development.[12]

Section 2: Synthesis and Derivatization Protocols

The creation of novel thiazole derivatives begins with robust and flexible synthetic chemistry. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring structure.

Protocol 2.1: Hantzsch Thiazole Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol describes a foundational method for synthesizing a 2-aminothiazole scaffold, which can be further derivatized for screening. The reaction involves the condensation of an α-haloketone with a thiourea.[17][18]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without significant side products. Its boiling point allows for gentle reflux to drive the reaction to completion.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize any residual hydrobromic acid formed during the reaction, preventing product degradation and simplifying purification.

Materials:

  • 2-Bromoacetophenone (or other substituted α-bromoacetophenone)

  • Thiourea

  • Ethanol (95%)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (10 mmol, 1.99 g) and thiourea (12 mmol, 0.91 g) in 50 mL of 95% ethanol.

  • Reaction Execution: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to a gentle reflux using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt will likely form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes and collect the precipitate by vacuum filtration using a Büchner funnel.

  • Neutralization & Purification: Resuspend the collected solid in 50 mL of deionized water and slowly add saturated sodium bicarbonate solution with stirring until the solution is slightly basic (pH ~8). The free base of the 2-amino-4-phenylthiazole will precipitate.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Diagram: General Workflow for Synthesis and Screening This diagram illustrates the logical flow from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening S1 Hantzsch Synthesis (Thiazole Core) S2 Derivatization (e.g., Amide Coupling) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 Primary In Vitro Bioassay (e.g., Mycelial Growth) S3->B1 Test Compounds B2 EC50 Determination B1->B2 B3 In Vivo Greenhouse Trial (Disease Control) B2->B3 B2->B3 Lead Candidates

Caption: Workflow from thiazole synthesis to efficacy testing.

Section 3: Bioassay Protocols for Efficacy Evaluation

After synthesizing novel thiazole derivatives, their biological activity must be quantified. This protocol details a standard in vitro assay for determining fungicidal activity.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

This protocol is a fundamental primary screen to determine the direct fungicidal or fungistatic activity of synthesized compounds against a target fungal pathogen, such as Rhizoctonia solani or Sclerotinia sclerotiorum.

Causality Behind Experimental Choices:

  • Potato Dextrose Agar (PDA): PDA is a general-purpose medium that supports robust mycelial growth for a wide range of fungal pathogens.

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds, which are often poorly soluble in water. The final concentration is kept low (≤1%) to avoid solvent toxicity to the fungus.

  • Mycelial Plugs: Using standardized plugs from an actively growing culture ensures uniform inoculation and reproducible results.

  • Incubation Conditions: The specified temperature and dark conditions are optimal for the vegetative growth of many common plant pathogenic fungi.

  • EC50 Calculation: The Effective Concentration required to inhibit 50% of growth (EC50) is a standard metric for comparing the potency of different compounds.

Materials:

  • Synthesized thiazole derivatives

  • Actively growing culture of a target fungus (e.g., Rhizoctonia solani) on a PDA plate

  • Sterile Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25°C

  • Micropipettes and sterile tips

  • Ruler or calipers

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound by dissolving them in DMSO.

  • Media Preparation: Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Amending Media: Under sterile conditions, add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare a control plate containing only DMSO at the same final concentration (e.g., 1%). Swirl gently to mix and pour the media into sterile Petri dishes.

  • Inoculation: Once the plates have solidified, use a sterile 5 mm cork borer to take a mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter (typically 2-4 days), measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony on the control plate, and DT is the average diameter of the colony on the treated plate.

  • EC50 Determination: Plot the inhibition percentage against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the EC50 value.

Data Presentation: Sample EC50 Evaluation

Quantitative data from bioassays should be summarized for clear comparison of compound potency.

Compound IDR1 GroupR2 GroupEC50 against R. solani (µg/mL)
THZ-001-H-Phenyl28.5
THZ-002-CH3-Phenyl15.2
THZ-003 -H -4-Cl-Phenyl 4.7
THZ-004-H-4-F-Phenyl6.1
Fungicide X (Standard)--1.8

This table demonstrates that the addition of a chlorine atom at the para-position of the phenyl ring (THZ-003) significantly increased fungicidal potency compared to the unsubstituted parent compound (THZ-001).

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole scaffold is key to optimizing biological activity. The data gathered from synthesizing and screening a library of analogs allows for the development of Structure-Activity Relationships (SAR).

Key Principles for SAR in Thiazole Agrochemicals:

  • Fungicides (SDHI type): The amide linker attached to the thiazole ring is critical. The nature of the aryl group attached to the amide nitrogen strongly influences potency and spectrum. Halogen substitutions on this aryl ring often enhance activity.

  • Insecticides (Neonicotinoid type): The specific geometry and electronic nature of the substituents on the thiazole ring are crucial for effective binding to the nAChR site.

  • Plant Elicitors: The overall molecular shape and lipophilicity, dictated by substituents on the thiazole core, determine the compound's ability to interact with plant receptor proteins and trigger the defense signaling cascade.

Diagram: Key SAR Points on a Thiazole Scaffold This diagram highlights key positions on the thiazole ring where chemical modifications can significantly impact bioactivity.

SAR Thiazole Pos2_label Position 2: - Critical for MoA (e.g., amide linker for SDHIs) - Influences target binding Pos2_label->Pos2_start Pos4_label Position 4: - Modulates potency - Affects spectrum of activity Pos4_label->Pos4_start Pos5_label Position 5: - Influences physicochemical properties (solubility, lipophilicity) Pos5_label->Pos5_start

Caption: Key modification sites on the thiazole ring for SAR studies.

Conclusion

The thiazole ring is a remarkably fruitful scaffold for the discovery and development of novel agrochemicals. Its synthetic tractability allows for the creation of vast chemical libraries, and its presence in compounds with diverse modes of action highlights its privileged status. By combining rational design based on SAR with robust synthesis and systematic biological screening as outlined in these protocols, researchers can continue to innovate, developing next-generation crop protection solutions that are both effective and sustainable.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. [Link]
  • PubMed. (2025). Thiazole and Isothiazole Chemistry in Crop Protection.
  • MDPI. (2023).
  • Conrath, U., et al. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 6, 879. [Link]
  • Semantic Scholar. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
  • PMC. (2015). Synthetic plant defense elicitors.
  • Semantic Scholar. (n.d.).
  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11, 16867. [Link]
  • ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]
  • Elsisi, D. M., et al. (2025). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. RSC Advances, 15(4), 2293-2310. [Link]
  • Fan, Z. J., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(71), 39593-39601. [Link]
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2022). Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. International Journal of Molecular Sciences, 23(10), 5431. [Link]
  • ResearchGate. (n.d.).
  • CNABS. (2024). A. Chemical structure formula of pesticide containing thiazole structure; B.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Google Patents. (2017).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • Fan, Z. J., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8, 39593-39601. [Link]
  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2419. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information provided herein is based on established synthetic routes and practical, field-proven insights.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in heterocyclic synthesis can be attributed to several factors, including suboptimal reaction conditions, reagent purity, and product degradation.[1] A systematic approach is crucial for identifying and resolving the root cause of diminished output.

Issue 1: Consistently Low Yield

Q: My reaction yield for this compound is consistently below expectations. What are the primary factors I should investigate?

A: Consistently low yields often point to fundamental issues with the reaction setup or reagents. Here’s a prioritized checklist:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials (e.g., 5-(2-chloroethyl)thiazole or its precursors) or reagents can introduce side reactions or inhibit the primary reaction pathway.[1]

    • Recommendation: Verify the purity of all reagents using appropriate analytical methods (e.g., NMR, GC-MS). If necessary, purify starting materials via distillation or recrystallization. Ensure solvents are anhydrous, especially for moisture-sensitive steps.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that significantly influence yield.[1][2]

    • Recommendation: Conduct small-scale trial reactions to optimize these parameters. Systematically vary the temperature and reaction time while monitoring progress with techniques like TLC or LC-MS to identify the optimal conditions that maximize product formation and minimize byproduct generation.

  • Atmospheric Control: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1]

    • Recommendation: If any step in your synthesis is known to be air or moisture-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and flame-dried glassware.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[1]

    • Recommendation: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture to maintain a homogeneous environment.

Issue 2: Formation of Significant Side Products

Q: I'm observing a significant amount of impurities in my crude product. How can I improve the selectivity of the reaction?

A: The formation of side products is a common challenge in multi-step syntheses. Here are strategies to enhance selectivity:

  • Temperature Control: Reaction temperature can have a profound effect on selectivity. Side reactions may have a higher activation energy and can be suppressed by running the reaction at a lower temperature.[2]

    • Recommendation: Experiment with a lower reaction temperature and monitor the reaction profile to see if it disfavors the formation of the observed impurities.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.[2]

    • Recommendation: Screen a range of solvents with varying polarities to identify one that preferentially solubilizes reactants and stabilizes the desired transition state, thus favoring the formation of 2-(Thiazol-5-yl)ethanamine.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can significantly impact the outcome of the reaction.

    • Recommendation: Consider altering the order of addition. For instance, adding a reactive intermediate slowly to a solution of the other reactant can help control the reaction rate and minimize side product formation.

Issue 3: Reaction Stalls or Fails to Reach Completion

Q: My reaction seems to stop before all the starting material is consumed. What could be causing this and how can I drive it to completion?

A: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Insufficient Activation Energy: The reaction may require more energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature while carefully monitoring for any signs of product decomposition.[2] In some cases, switching to a higher-boiling solvent may be necessary.

  • Catalyst Deactivation: If your synthesis involves a catalyst, it may be deactivating over time.

    • Recommendation: Ensure the catalyst is of high quality and handled correctly. Consider adding the catalyst in portions or using a more robust catalytic system.

  • Product Inhibition: The product itself may be inhibiting the reaction.

    • Recommendation: While difficult to circumvent, this can sometimes be addressed by removing the product from the reaction mixture as it forms, if feasible (e.g., through precipitation).

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for 2-(Thiazol-5-yl)ethanamine, and what are the key considerations for each?

A: Two prevalent routes are the Hantzsch Thiazole Synthesis followed by functional group manipulations, and the Gabriel Synthesis .

  • Hantzsch Thiazole Synthesis: This is a classic and often high-yielding method for forming the thiazole ring itself by reacting an α-haloketone with a thioamide.[3][4] To arrive at the target molecule, this would be part of a multi-step sequence.

    • Causality: The high yield is often attributed to the formation of a stable aromatic ring system which acts as a thermodynamic sink for the reaction.[5]

    • Considerations: The primary challenge lies in the synthesis of the appropriately substituted α-haloketone precursor.

  • Gabriel Synthesis: This method is a reliable way to introduce a primary amine.[6][7] It involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, a 5-(2-haloethyl)thiazole, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6][8][9]

    • Causality: The Gabriel synthesis avoids the over-alkylation that is common when using ammonia for amination, leading to a cleaner product profile.[7][8][9]

    • Considerations: The deprotection step with hydrazine can sometimes be challenging to drive to completion and the phthalhydrazide byproduct may be difficult to remove.[6]

Q: Can you provide a general protocol for the Gabriel Synthesis of 2-(Thiazol-5-yl)ethanamine?

A: The following is a generalized, step-by-step protocol. Note: This is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Experimental Protocol: Gabriel Synthesis of 2-(Thiazol-5-yl)ethanamine

Step 1: N-Alkylation of Potassium Phthalimide
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add potassium phthalimide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Substrate Addition: To the stirring suspension, add 5-(2-chloroethyl)thiazole (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate, 2-(2-(thiazol-5-yl)ethyl)isoindoline-1,3-dione, is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis of the Phthalimide
  • Setup: In a round-bottom flask, suspend the dried N-alkylated phthalimide from Step 1 in ethanol.

  • Reagent Addition: Add hydrazine hydrate (2-4 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with concentrated HCl, which will dissolve the desired amine product as its hydrochloride salt and keep the phthalhydrazide as a solid.

  • Purification: Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring most organic reactions. For more quantitative analysis, especially when dealing with complex mixtures, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Regular monitoring allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1]

Data Summary

The following table provides a general overview of expected yields and key parameters. Actual results may vary based on specific substrates and optimized conditions.

Synthesis RouteKey ReagentsTypical SolventTemperature (°C)Typical Yield (%)Key Considerations
Hantzsch Thiazole Synthesis α-haloketone, ThioamideEthanol, MethanolReflux70-95%Requires synthesis of a specific α-haloketone precursor.[3]
Gabriel Synthesis (Alkylation) Potassium Phthalimide, 5-(2-haloethyl)thiazoleDMF80-10080-95%Anhydrous conditions are crucial.
Gabriel Synthesis (Hydrazinolysis) N-alkylated phthalimide, HydrazineEthanolReflux60-85%Removal of phthalhydrazide byproduct can be challenging.[6]

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low reaction yields.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions assess_purity Assess Reagent and Solvent Purity check_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure Reagents/ Solvents review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate Inert Atmosphere review_workup->optimize Losses Detected during Workup

Caption: A flowchart for systematically troubleshooting low yields.

Gabriel Synthesis Pathway

This diagram illustrates the key steps in the Gabriel synthesis of 2-(Thiazol-5-yl)ethanamine.

GabrielSynthesis Gabriel Synthesis Pathway reagents Potassium Phthalimide + 5-(2-Chloroethyl)thiazole alkylation Step 1: N-Alkylation (SN2 Reaction) reagents->alkylation intermediate 2-(2-(Thiazol-5-yl)ethyl)isoindoline-1,3-dione alkylation->intermediate hydrazinolysis Step 2: Hydrazinolysis (with Hydrazine) intermediate->hydrazinolysis product 2-(Thiazol-5-yl)ethanamine + Phthalhydrazide hydrazinolysis->product

Caption: Key stages of the Gabriel synthesis route.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wikipedia. (2023). Gabriel synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.

Sources

troubleshooting common solubility issues with 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Thiazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility challenges encountered during experimental work. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.

Section 1: Core Principles of Solubility for Amine Dihydrochlorides

This compound is the salt form of a weak base (the parent amine) and a strong acid (hydrochloric acid). This chemical nature is the primary determinant of its solubility behavior. The two hydrochloride components mean that the amine nitrogen is protonated, forming a positively charged ammonium group (R-NH3⁺). This ionic character makes the molecule highly polar and dictates its interaction with various solvents.

The key principle to understand is the pH-dependent equilibrium between the charged salt form and the neutral free base form.

  • In Acidic to Neutral Aqueous Media (pH < ~7): The compound exists predominantly in its protonated, ionic dihydrochloride salt form. This charged state allows for strong ion-dipole interactions with polar water molecules, leading to high aqueous solubility.[1][2][3]

  • In Basic Aqueous Media (pH > ~8): As the pH increases, a base in the solution will abstract the protons from the ammonium group. This neutralizes the charge, converting the compound to its free amine or "free base" form (R-NH2). This neutral form is significantly less polar and, consequently, has much lower solubility in water, often leading to precipitation.[2]

  • In Organic Solvents: The solubility behavior is inverted. The highly polar dihydrochloride salt is generally insoluble in non-polar or moderately polar organic solvents like diethyl ether, hexane, or dichloromethane.[3] Conversely, the neutral, less polar free base form exhibits significantly higher solubility in these organic solvents.[4]

Understanding this equilibrium is crucial for troubleshooting nearly all solubility issues.

Section 2: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Question 1: My compound won't dissolve in my aqueous buffer. What's wrong?

Immediate Answer: The most likely cause is that your buffer's pH is too high (alkaline).

The Scientific Reason: this compound is most soluble in its protonated, salt form.[3][5] If your buffer is basic (e.g., pH 8.0 or higher), it will neutralize the hydrochloride salt, converting it to the less soluble free amine form, which will not readily dissolve.

Recommended Actions:

  • Verify pH: Check the pH of your intended solvent or buffer.

  • Solvent Choice: Attempt to dissolve the compound in deionized water or a buffer with a slightly acidic pH (e.g., pH 4.0-6.5).

  • Adjust pH: If your experimental conditions require a specific pH, prepare the solution by first dissolving the compound in water and then slowly adjusting the pH downwards with dilute HCl if needed to ensure complete dissolution before any subsequent pH adjustments.

Question 2: My compound was fully dissolved, but it precipitated after I added another reagent. Why did this happen?

Immediate Answer: The reagent you added likely increased the pH of the solution above the compound's precipitation threshold.

The Scientific Reason: This is a classic example of pH-induced precipitation. Many biological reagents or stock solutions are prepared in buffers (like Tris or phosphate) that can be slightly alkaline. Adding even a small volume of a basic solution can be enough to deprotonate the 2-(Thiazol-5-yl)ethanamine, causing the less soluble free base to crash out of solution.[2]

Recommended Actions:

  • Analyze Reagents: Check the pH of all solutions before mixing them.

  • Use a Stronger Buffer: If your experiment allows, use a buffer with a higher buffering capacity at a pH well within the compound's solubility range (ideally pH < 7.0).

  • Order of Addition: Consider the order in which you add reagents. It may be beneficial to add the pH-altering reagent last and in a slow, dropwise manner to avoid localized areas of high pH that can initiate precipitation.

Question 3: How do I dissolve this compound in an organic solvent like dichloromethane (DCM), ethyl acetate, or THF?

Immediate Answer: You cannot dissolve the dihydrochloride salt directly in most organic solvents. You must first convert it to its free base form.

The Scientific Reason: As a polar ionic salt, the dihydrochloride form is immiscible with and insoluble in non-polar organic solvents.[3] To achieve solubility, you must neutralize the salt to its non-polar free amine form, which can then be extracted from an aqueous layer into an organic one.[4][6]

Recommended Action: A liquid-liquid extraction is required. Please refer to Protocol 2: Conversion of Dihydrochloride Salt to Free Base for a detailed, step-by-step guide.

Question 4: When I try to dissolve the compound or adjust the pH, it "oils out" instead of forming a precipitate. How do I handle this?

Immediate Answer: "Oiling out" occurs when the free base is formed but is not crystalline and is insoluble in the aqueous phase. You should treat this oil as the free base and proceed with extraction.

The Scientific Reason: The free amine form of 2-(Thiazol-5-yl)ethanamine may have a low melting point or be an oil at room temperature. When it is deprotonated in an aqueous solution, it separates into a distinct, non-crystalline liquid phase instead of a solid precipitate.[7] This is common for many amine compounds.

Recommended Actions:

  • Proceed to Extraction: Do not try to filter this oil. Instead, add an appropriate immiscible organic solvent (e.g., ethyl acetate or DCM).

  • Mix Thoroughly: Gently shake the biphasic mixture in a separatory funnel. The oily free base will dissolve into the organic layer.

  • Separate and Dry: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the free base.

Section 3: Visualized Workflows and Data
Diagram 1: pH-Dependent Solubility Pathway

cluster_0 Aqueous Phase Behavior cluster_1 Organic Phase Behavior A This compound (Salt Form, R-NH3+) D Aqueous Solvent (e.g., Water, PBS) A->D Add to E Organic Solvent (e.g., DCM, Ether) A->E Add to F Free Base Form (Neutral, R-NH2) A->F Add Base (Increase pH) B High Solubility C Low Solubility D->B G Low Solubility (Precipitates / Oils Out) D->G E->C H High Solubility E->H F->A Add Acid (Decrease pH) F->D Forms in F->E Add to

Caption: pH dictates the compound's form and solubility.

Diagram 2: Troubleshooting Decision Tree

start Start: Compound Will Not Dissolve solvent_type What is your solvent? start->solvent_type check_ph Check solution pH solvent_type->check_ph Aqueous free_base Action: Convert salt to free base using Protocol 2 before dissolving. solvent_type->free_base Organic ph_high Is pH > 7.5? check_ph->ph_high lower_ph Action: Lower pH to < 7.0 with dilute HCl. Compound should dissolve. ph_high->lower_ph Yes ph_ok pH is acidic/neutral. Try gentle warming (to 37°C) or sonication. ph_high->ph_ok No

Caption: A logical guide to solving solubility issues.

Table 1: Summary of Expected Solubility
Solvent TypepH / ConditionChemical FormExpected SolubilityRationale
Aqueous Buffers Acidic (pH < 7)Dihydrochloride SaltHigh The compound is in its ionic, polar form.[1][3]
Aqueous Buffers Basic (pH > 8)Free BaseVery Low The compound is in its neutral, less polar form.[2]
Polar Aprotic (e.g., DMSO, DMF)N/ADihydrochloride SaltModerate to HighThese solvents can often dissolve polar salts.
Alcohols (e.g., Methanol, Ethanol)N/ADihydrochloride SaltModerateAlcohols are polar enough to dissolve some salts.
Non-Polar Organic (e.g., DCM, Ether, Hexane)Before NeutralizationDihydrochloride SaltVery Low / Insoluble A polar salt will not dissolve in a non-polar solvent.[3]
Non-Polar Organic (e.g., DCM, Ether, Hexane)After NeutralizationFree BaseHigh The neutral free base is soluble in organic solvents.[4]
Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the ideal pH range for maintaining this compound in an aqueous solution?

    • For maximum solubility and stability, maintain the pH between 4.0 and 6.5. This ensures the compound remains fully protonated as the dihydrochloride salt.

  • FAQ 2: What are the recommended stock solution concentrations and storage conditions?

    • We recommend preparing stock solutions in deionized water or a slightly acidic buffer (e.g., 50 mM citrate, pH 5.0) at concentrations up to 10-20 mg/mL, subject to your specific experimental needs. For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote degradation.[8]

  • FAQ 3: Can I use sonication or gentle heating to aid dissolution?

    • Yes. If the compound is slow to dissolve in an appropriate acidic or neutral solvent, brief sonication in an ultrasonic bath or gentle warming (e.g., in a 37°C water bath) can help overcome the kinetic barrier to dissolution. Do not boil the solution, as this may cause chemical degradation.

  • FAQ 4: How do I confirm that I have successfully converted the salt to the free base?

    • The most common method is to monitor the pH of the aqueous layer. When you add a base, the pH will rise. You should aim for a pH value that is at least 1.5-2 units higher than the highest pKa of the amine to ensure near-complete deprotonation. A simple litmus or pH paper test showing a basic pH (e.g., 9-10) is usually sufficient confirmation for extraction purposes.

Section 5: Standard Operating Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound in a sterile container.

  • Add Solvent: Add the calculated volume of your chosen aqueous solvent (e.g., sterile deionized water or a pH 5.5 phosphate-citrate buffer).

  • Promote Dissolution: Vortex or stir the solution vigorously. If dissolution is slow, place the container in a sonicator bath for 5-10 minutes or warm it briefly to 37°C.

  • Verify Clarity: Ensure the solution is completely clear with no visible particulates.

  • Sterilization (Optional): If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot into smaller volumes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C or below.

Protocol 2: Conversion of Dihydrochloride Salt to Free Base for Use in Organic Solvents

This protocol is a standard laboratory procedure for amine salt neutralization and extraction.[4][6][9]

  • Initial Dissolution: Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.

  • Add Organic Solvent: Add an equal or greater volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). You will see two distinct layers.

  • Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise to the separatory funnel while gently swirling. You will observe CO₂ gas evolution (effervescence); vent the funnel frequently and carefully. Continue adding the base until the effervescence ceases and the aqueous layer is confirmed to be basic (pH > 8.5) using pH paper.

  • Extraction: Stopper the separatory funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure. Allow the layers to separate fully. The neutralized free amine will partition into the organic layer.

  • Separate Layers: Drain the lower layer (the identity of which depends on the solvent's density relative to water) and collect the organic layer.

  • Wash (Optional but Recommended): To remove any remaining water-soluble impurities, wash the organic layer with a saturated NaCl solution (brine). This also helps to break emulsions.

  • Dry and Isolate: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the free amine, which may be an oil or a solid.

References
  • AMiner. Solubility of Organic Hydrochlorides. Accessed January 7, 2026.
  • University of Rochester, Department of Chemistry. Workup: Amines. Accessed January 7, 2026.
  • Solubility of Things. Methylamine hydrochloride | Solubility of Things. Accessed January 7, 2026.
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. Accessed January 7, 2026.
  • The Vespiary. Isolation of primary amines as HCL salt problem. Accessed January 7, 2026.
  • Santa Cruz Biotechnology. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. Accessed January 7, 2026.
  • IAJPS.
  • Reddit. Ways of crashing out amines : r/chemistry. Accessed January 7, 2026.
  • University of Alberta. Isolation (Recovery) of amines. Accessed January 7, 2026.
  • Quora. Why do amines dissolve in hydrochloric acid?. Accessed January 7, 2026.
  • ResearchGate. How can I neutralize aminehydrochlorides?. Accessed January 7, 2026.
  • Chemistry LibreTexts. 15.13: Amines as Bases. Accessed January 7, 2026.
  • Chem-Impex. 2-(4-Methylthiazol-5-yl)ethanamine. Accessed January 7, 2026.
  • IJPBS. An Overview of Thiazole Derivatives and its Biological Activities. Accessed January 7, 2026.
  • Chemistry Stack Exchange.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Accessed January 7, 2026.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Accessed January 7, 2026.
  • The Pharmaceutical Journal.
  • ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Accessed January 7, 2026.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the amide coupling of 2-(Thiazol-5-yl)ethanamine dihydrochloride. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in this critical synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound in amide bond formation.

Q1: My coupling reaction is showing low to no yield. What are the primary reasons when using this compound?

A1: Low yields in this specific coupling can often be traced back to a few key factors:

  • Inadequate Basicity: 2-(Thiazol-5-yl)ethanamine is supplied as a dihydrochloride salt. This means two equivalents of acid are associated with each molecule of the amine. A sufficient amount of base is crucial to first neutralize the hydrochloride salts and then deprotonate the ammonium species to generate the free, nucleophilic amine required for the coupling reaction. Insufficient base will lead to a very low concentration of the reactive amine.[1]

  • Suboptimal Carboxylic Acid Activation: The carboxylic acid partner must be converted into a more reactive species (an active ester, for example) for the amine to attack. If the coupling reagent is not effective or used in insufficient quantities, this activation will be incomplete.[1][2]

  • Amine Reactivity: While the primary amine of 2-(Thiazol-5-yl)ethanamine is reasonably nucleophilic once freed, the thiazole ring is an electron-deficient heterocycle. This can influence the overall electronic properties of the molecule. Additionally, heterocyclic amines can sometimes present unique challenges in amide coupling reactions.[3][4]

  • Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time are critical and must be optimized for this specific substrate.[1]

Q2: How do I select the appropriate base and how much should I use?

A2: The choice and stoichiometry of the base are critical for success.

  • Base Type: A non-nucleophilic, tertiary amine base is generally preferred to avoid competition with your primary amine for the activated carboxylic acid. Common choices include:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A bulky base that is widely used in peptide couplings.[2][5]

    • Triethylamine (TEA): Another common choice, although it is slightly more nucleophilic than DIPEA.

  • Stoichiometry: Since you are starting with a dihydrochloride salt, you will need a minimum of two equivalents of base just to neutralize the salt and produce the free amine. An additional equivalent of base is often required to neutralize the acid that is liberated during the formation of the active ester. Therefore, a good starting point is 3-5 equivalents of base relative to the amine dihydrochloride.[6]

Q3: Which coupling reagent is best suited for this reaction?

A3: There is a wide array of coupling reagents available, each with its own advantages. For coupling with heterocyclic amines like 2-(Thiazol-5-yl)ethanamine, uronium/aminium-based reagents are often very effective.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/Aminium SaltHighly efficient, fast reaction times, and known to be effective for difficult couplings, including those with heterocyclic amines.[5][7][8] Often used with additives like HOBt.
HBTU/TBTU Uronium/Aminium SaltSimilar to HATU, these are very efficient coupling reagents with minimal racemization.[7]
EDC with HOBt CarbodiimideA water-soluble carbodiimide that forms a urea byproduct which is easily removed during aqueous workup.[9] The addition of HOBt is crucial to improve efficiency and suppress side reactions.[10][11]
PyBOP Phosphonium SaltA powerful coupling reagent, particularly useful for sterically hindered substrates.

Recommendation: For initial attempts, HATU is an excellent choice due to its high reactivity and proven success in challenging amide couplings.[7][12] An EDC/HOBt system is also a very good, cost-effective alternative.[6]

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: A messy reaction profile can be due to several side reactions:

  • N-Acylurea Formation: When using carbodiimides like EDC without an additive like HOBt, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[13]

  • Unreacted Starting Materials: Due to the reasons mentioned in Q1.

  • Guanidinylation of the Amine: If using uronium reagents like HATU or HBTU in excess and without pre-activation of the carboxylic acid, the reagent can react directly with the amine to form a guanidinium byproduct.[14]

  • Epimerization: If your carboxylic acid has a chiral center alpha to the carboxyl group, racemization can occur under the reaction conditions. The use of additives like HOBt or HOAt can minimize this.[11]

Section 2: Troubleshooting Workflow

When faced with a challenging coupling reaction, a systematic approach to optimization is key. The following workflow can help you diagnose and solve common problems.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Yield or No Reaction check_base Verify Base Stoichiometry (3-5 eq. DIPEA) start->check_base check_base->start Base is insufficient check_reagent Evaluate Coupling Reagent (Switch to HATU?) check_base->check_reagent Base is sufficient check_reagent->start pre_activation Implement Pre-activation (Acid + Reagent first) check_reagent->pre_activation Reagent is appropriate solvent_temp Optimize Solvent & Temp (DMF, 0°C to RT) pre_activation->solvent_temp success Improved Yield solvent_temp->success

Caption: A systematic workflow for troubleshooting low yields in the amide coupling of this compound.

Section 3: Detailed Experimental Protocols

Here are two robust protocols for the coupling of this compound with a generic carboxylic acid.

Protocol 1: HATU-Mediated Coupling (Recommended First-Line Approach)

This protocol utilizes the high reactivity of HATU and includes a pre-activation step to minimize side reactions.[1][8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Carboxylic Acid Activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (2.0 eq) to the mixture.

    • Stir the reaction at 0 °C for 15-20 minutes. This is the pre-activation step.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF. Add DIPEA (2.0 eq) to this solution to generate the free amine.

    • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling (Alternative Method)

This is a classic and effective method, particularly advantageous due to the water-solubility of the EDC byproduct.[9]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (3.5 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • Combine Reagents:

    • To a solution of the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA or TEA (3.5 eq).

    • Stir the mixture for 5 minutes at room temperature.

  • Initiate Coupling:

    • Cool the reaction mixture to 0 °C.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Section 4: Mechanistic Insights

Understanding the mechanism of amide bond formation is crucial for effective troubleshooting. The general pathway involves two key stages: activation and coupling.

G cluster_0 Activation Stage cluster_1 Coupling Stage RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) RCOOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Free Amine (Thiazole-R'-NH2) Amine->Amide Byproducts Byproducts (e.g., DCU, HOBt) Amide->Byproducts generates Base Base (e.g., DIPEA) AmineHCl Amine Dihydrochloride AmineHCl->Amine + 2 eq. Base

Caption: General mechanism for amide bond formation using a coupling reagent, highlighting the critical role of the base.

In the case of this compound, the initial and most critical step is the liberation of the free amine by a suitable base. Only after this deprotonation can the amine act as a nucleophile and attack the activated carboxylic acid intermediate to form the desired amide bond.[15]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
  • Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. (n.d.). PubMed.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Watasen.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Tips and tricks for difficult amide bond formation?. (2021). Reddit.
  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (n.d.). ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • HATU coupling - what's the best order?. (2024). Reddit.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Organic & Biomolecular Chemistry. (2022). ePrints Soton.
  • Amide coupling. (2025). Reddit.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate.
  • What is the best technique for amide purification?. (2020). ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark.
  • 10.S: Amines and Heterocycles (Summary). (2025). Chemistry LibreTexts.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central.

Sources

Technical Support Center: Stability of 2-(Thiazol-5-yl)ethanamine dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Thiazol-5-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and troubleshooting the stability of this compound in aqueous solutions. As direct stability-indicating studies for this specific molecule are not extensively published, this guide synthesizes fundamental principles of thiazole chemistry, data from analogous structures, and established pharmaceutical testing standards to offer a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an aqueous solution?

A1: Based on its structure—a thiazole ring coupled with an ethylamine side chain—the primary stability concerns are susceptibility to pH-dependent hydrolysis, oxidation, and potential photodegradation. The thiazole ring itself is relatively stable, but the overall molecule's stability can be influenced by the substituents and the solution environment.[1][2]

Q2: How does pH affect the stability of the compound?

A2: The pH of the aqueous solution is a critical factor. The thiazole ring contains a nitrogen atom which is weakly basic (pKa of the conjugate acid is ~2.5).[3] The ethylamine side chain has a primary amine, which is also basic (typical pKa of a primary amine's conjugate acid is around 9-10). In highly acidic solutions, the amine will be protonated, which can influence its reactivity and interaction with the thiazole ring. While the thiazole ring is generally stable in acid, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

Q3: Is this compound sensitive to light?

A3: Thiazole-containing compounds can be susceptible to photodegradation, particularly in the presence of photosensitizers. The mechanism can involve reaction with singlet oxygen, leading to complex degradation pathways.[4] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to minimize the risk of photolytic degradation.

Q4: What is the expected thermal stability of this compound in solution?

A4: The thiazole nucleus is known for its high thermal stability.[2] However, in aqueous solutions, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. It is crucial to conduct thermal stress testing as part of a forced degradation study to identify potential thermally induced degradants.

Q5: What are the expected degradation products?

A5: While specific degradation products for this molecule are not documented, potential pathways can be inferred.

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the ethylamine side chain or opening of the thiazole ring could occur, though the latter is less likely due to the ring's aromaticity.

  • Oxidation: The primary amine and the thiazole ring are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: As mentioned, reaction with singlet oxygen could lead to endoperoxides that rearrange to various amide or other degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency over a short time in solution. pH-driven degradation. 1. Verify Solution pH: Ensure the pH is within a stable range (typically near neutral, but requires experimental confirmation).2. Buffer the Solution: Use a suitable buffer system (e.g., phosphate buffer) to maintain a constant pH.3. Conduct a pH Profile Study: Assess the compound's stability across a range of pH values (e.g., pH 2, 7, 10) to identify the pH of maximum stability.
Appearance of unknown peaks in HPLC analysis after sample preparation. 1. Oxidative degradation. 2. Photodegradation. 1. De-gas Solvents: Purge solvents with nitrogen or argon to remove dissolved oxygen.2. Add Antioxidants: If compatible with the experimental setup, consider adding a small amount of an antioxidant (e.g., ascorbic acid).3. Protect from Light: Prepare and store samples in amber vials or under low-light conditions.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation of the compound. 1. Verify Solubility: Confirm the solubility of the dihydrochloride salt in your chosen aqueous medium. The salt form is generally water-soluble.2. Use a Co-solvent: If solubility is an issue, consider using a water-miscible co-solvent like methanol or acetonitrile, but verify its impact on stability.3. Vortex and Sonicate: Ensure complete dissolution by vortexing and/or sonicating the solution.
Significant degradation observed at elevated temperatures. Thermal liability. 1. Lower Storage Temperature: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.2. Perform Kinetic Studies: Analyze degradation at multiple temperatures to determine the rate of degradation and estimate shelf-life under various conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution (in an aqueous buffer at a stable pH) at 60°C for 7 days.

  • Photodegradation: Expose the stock solution (in a quartz cuvette or clear vial) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method (see Protocol 2).

  • Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Protocol 2: Stability-Indicating HPLC Method

This proposed method is a starting point and should be optimized and validated for your specific application.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated according to ICH guidelines, assessing specificity (peak purity analysis of the parent drug in the presence of degradants), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pHBuffer SystemTemperature (°C)% Recovery after 48 hoursMajor Degradants Observed
2.00.1 M HCl4095%Minor peak at RRT 0.8
4.5Acetate Buffer4098%Minimal degradation
7.0Phosphate Buffer4099%No significant degradation
10.0Carbonate Buffer4085%Major peak at RRT 1.2

Note: This data is illustrative and should be confirmed experimentally.

Visualizations

Degradation Pathway Logic

cluster_stress Stress Conditions cluster_compound Parent Compound cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidant Oxidizing Agent (H2O2) Oxidation Oxidation Oxidant->Oxidation Heat Heat Heat->Hydrolysis Heat->Oxidation Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis Parent 2-(Thiazol-5-yl)ethanamine Parent->Hydrolysis Parent->Oxidation Parent->Photolysis Degradants Various Degradants Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Logical flow of stress conditions leading to potential degradation pathways.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Sample at Time Points (e.g., 0, 6, 24, 48 hrs) B->C D Neutralize/Dilute Samples C->D E HPLC Analysis D->E F Data Interpretation (Peak Purity, % Degradation) E->F G Identify Degradation Profile & Stability-Indicating Method F->G

Caption: Step-by-step workflow for conducting a forced degradation study.

References

  • ResearchGate. (2023). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
  • Wikipedia. (2023). Thiazole.
  • Sayed, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6443. [Link]
  • Jetir. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

Sources

purification techniques for 2-(Thiazol-5-yl)ethanamine dihydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of 2-(Thiazol-5-yl)ethanamine dihydrochloride via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying polar, salt-based organic compounds. The content is structured into a series of frequently asked questions and a practical troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for recrystallizing this compound?

Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[1][2]

For this compound, its character as a polar, organic salt dictates the choice of solvent. The adage "like dissolves like" is paramount; polar compounds are more soluble in polar solvents.[3] The goal is to find a polar solvent or solvent system that meets the following criteria:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified crystals.

  • Impurities remain soluble at low temperatures: To ensure they are removed with the mother liquor.

  • Does not react with the compound: The solvent must be inert.

Q2: How do I select an appropriate starting solvent for this compound?

Given that this compound is a highly polar salt, you should start with polar, protic solvents.

Recommended Starting Solvents for Screening:

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Isopropanol (IPA)

Screening Procedure:

  • Place a small amount of the crude material (approx. 20-30 mg) in a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves immediately, the compound is too soluble at room temperature, and this solvent is unsuitable for single-solvent recrystallization.

  • If it is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will produce a good yield of crystals upon cooling.

If a single solvent proves inadequate (either dissolving the compound too well when cold or not well enough when hot), a mixed-solvent system is the next logical step. A common approach for polar salts is to use a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or water) and a less polar co-solvent in which it is insoluble (e.g., ethyl acetate, diethyl ether, or tetrahydrofuran).[5][6][7]

Q3: What are the likely impurities I am trying to remove?

Impurities can originate from starting materials, reagents, or side reactions during the synthesis of 2-(Thiazol-5-yl)ethanamine. While specific impurities depend on the synthetic route, they generally fall into these categories:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Side-Products: Isomers or products from alternative reaction pathways.

  • Residual Solvents: Solvents used in the reaction or initial workup, which can be identified by referring to ICH guidelines.[8]

  • Colored Impurities: High molecular weight byproducts or degradation products, which can often be removed with activated charcoal.[1]

Q4: How can I assess the purity of my recrystallized product?

Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity assessment. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinguishable from the product's signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C). Impurities tend to broaden and depress the melting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound and can help identify impurities.

Experimental Protocols & Data

Solvent Properties Table

This table summarizes the properties of common solvents suitable for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Common Co-Solvents (for mixed systems)
Water10080.1Ethanol, Methanol, Acetone
Methanol6532.7Diethyl ether, Ethyl acetate
Ethanol7824.5Water, Diethyl ether, Hexane
2-Propanol (IPA)8219.9Diethyl ether, Ethyl acetate
Acetone5620.7Water, Hexane
Ethyl Acetate776.0Hexane, Ethanol
Diethyl Ether354.3Methanol, Ethanol
Hexane691.9Ethyl Acetate, Acetone
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a small portion of the chosen solvent (e.g., ethanol) and begin heating with stirring on a hot plate. Continue to add the solvent in small portions until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1][4]

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (the one in which it is soluble, e.g., ethanol).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the one in which it is insoluble, e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Core Process cluster_finish Isolation & Analysis A Start with Crude 2-(Thiazol-5-yl)ethanamine dihydrochloride B Select Solvent System (Single or Mixed) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration? (If insoluble impurities or charcoal present) C->D E Perform Hot Gravity Filtration D->E Yes F Slowly Cool Solution to Induce Crystallization D->F No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Assess Purity (HPLC, NMR, MP) J->K

Caption: General workflow for recrystallization.

Troubleshooting Guide

Q: My compound will not dissolve, even in a large amount of hot solvent. What should I do?

A: This indicates the solvent is not polar enough.

  • Solution 1: Switch to a more polar solvent. If you are using isopropanol, try ethanol or methanol.

  • Solution 2: If using an alcohol, add a small percentage (1-5%) of water to the solvent system. Water is highly polar and can significantly increase the solubility of hydrochloride salts. Add it cautiously, as too much may prevent crystallization upon cooling.

Q: My compound dissolved, but no crystals formed upon cooling, even in an ice bath. What went wrong?

A: This is the most common problem and is almost always caused by using too much solvent.[10]

  • Solution 1 (Primary): Reduce the solvent volume. Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.[9][10]

  • Solution 2 (Induce Nucleation): If the solution is supersaturated, crystallization may need to be induced. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Solution 3 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

Q: Instead of crystals, an oil separated from the solution. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound's melting point is below the solvent's boiling point or when there are significant impurities lowering the melting point.[10]

  • Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to ensure the saturation point is reached at a lower temperature.[10]

  • Solution 2: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[10] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.

  • Solution 3: Change your solvent system. Choose a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.

Q: I got a very low yield of crystals. How can I improve it?

A: A low yield can result from several factors.[9]

  • Check the Mother Liquor: Evaporate the solvent from the mother liquor. If a large amount of solid is recovered, it confirms that either too much solvent was used initially or the compound has significant solubility in the cold solvent. You can attempt a second recrystallization on this recovered material.

  • Ensure Proper Cooling: Make sure you have allowed sufficient time for cooling and have used an ice bath to minimize the compound's solubility.

  • Avoid Excessive Washing: Washing the collected crystals with too much cold solvent or with solvent that is not properly chilled can redissolve a significant portion of your product.[4]

Troubleshooting Decision Tree

G Start Recrystallization Outcome P1 No Crystals Formed Start->P1 P2 Oiled Out Start->P2 P3 Low Yield Start->P3 P4 Poor Purity Start->P4 C1a Too Much Solvent? P1->C1a C2a Cooling too fast? P2->C2a C3a Too much solvent used? P3->C3a C4a Cooled too quickly? P4->C4a C1b Supersaturated? C1a->C1b No S1a Boil off some solvent and re-cool C1a->S1a Yes S1b Scratch flask or add seed crystal C1b->S1b Yes C2b Impure compound or wrong solvent? C2a->C2b No S2a Re-heat, add more solvent, cool very slowly C2a->S2a Yes S2b Change solvent system C2b->S2b Yes C3b Washed with too much or warm solvent? C3a->C3b No S3a Recover from mother liquor and re-crystallize C3a->S3a Yes S3b Use minimal ice-cold solvent for washing C3b->S3b Yes C4b Insoluble/colored impurities present? C4a->C4b No S4a Re-dissolve and allow slow, undisturbed cooling C4a->S4a Yes S4b Use hot filtration and/or charcoal treatment C4b->S4b Yes

Caption: Decision tree for troubleshooting recrystallization.

References
  • Brainly. (2023, October 4). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization.
  • Crystallization. (n.d.). Department of Chemistry, University of Calgary. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
  • Crystallization Solvents. (n.d.). Source document hosted on umass.edu. [Link]
  • Recrystallization. (n.d.). Department of Chemistry, University of California, Los Angeles. [Link]
  • Recrystallization1. (n.d.). Department of Chemistry, University of Massachusetts. [Link]
  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Various Authors. (2017, February 7-8). Purification of organic hydrochloride salt?
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
  • Problems with Recrystallisations. (n.d.). Department of Chemistry, University of York. [Link]
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
  • Recrystallization. (n.d.).
  • Recrystallization and Crystallization. (n.d.). Department of Chemistry, University of Wisconsin-Madison. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]

Sources

strategies to avoid side reactions in the synthesis of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the thiazole core. Thiazole and its derivatives are cornerstone scaffolds in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2][3]

This document provides in-depth, field-tested insights in a troubleshooting Q&A format, explaining the causality behind experimental choices to empower you to overcome common synthetic hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of thiazole-based compounds.

Q1: I'm running a Hantzsch thiazole synthesis and getting a significant amount of an unexpected isomer along with my desired 2-aminothiazole. How can I improve the regioselectivity?

A1: This is a classic challenge in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The formation of a mixture of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers is highly dependent on the reaction's pH.[4][5]

Causality Explained: The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration.[6][7][8] The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea intermediate attacks the carbonyl carbon.

  • In neutral or basic conditions: The exocyclic (amino) nitrogen is more nucleophilic, leading predominantly to the desired 2-(N-substituted amino)thiazole.

  • In acidic conditions: Protonation of the exocyclic nitrogen can occur, increasing the nucleophilicity of the endocyclic (ring) nitrogen. This favors cyclization to form the 3-substituted 2-imino isomer.[5]

Troubleshooting Strategies:

  • Strict pH Control: The most critical parameter is the reaction medium.

    • For 2-(N-substituted amino)thiazoles: Ensure your reaction medium is neutral or slightly basic. Using a solvent like ethanol or DMF without any added acid is standard.[4] If your α-haloketone is unstable to base, this method is preferred.

    • To deliberately form the 2-imino isomer: Performing the synthesis in strongly acidic media (e.g., 10M-HCl in ethanol) can drive the reaction toward the 2-imino product.[4][5]

  • Solvent Choice: While pH is primary, the solvent can influence the outcome. Neutral solvents like ethanol, methanol, or dimethylformamide (DMF) are common choices that favor the 2-amino isomer.[4]

Experimental Protocol: Selective Synthesis of 2-(N-methylamino)-4-phenylthiazole

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylthiourea (1.1 eq) in absolute ethanol.

  • Reaction: To this solution, add 2-bromoacetophenone (1.0 eq).

  • Heating: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Carefully add a weak base, such as a 5% aqueous sodium carbonate or ammonium hydroxide solution, to neutralize the hydrobromic acid formed and precipitate the product.[7][9]

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-(N-methylamino)-4-phenylthiazole.

Q2: My reaction yield is consistently low, and purification is difficult due to multiple byproducts. What are the likely causes and how can I fix this?

A2: Low yields and complex product mixtures often stem from reactant purity, reaction conditions, or competing side pathways. Let's break down the common culprits.

Causality & Troubleshooting Strategies:

  • Purity of Starting Materials: This is the most overlooked cause.

    • α-Haloketones: These reagents can be unstable and prone to self-condensation or polymerization. Ensure they are pure and, if necessary, use freshly prepared or purified material. Impurities can lead to a cascade of unwanted side reactions.[9]

    • Thioamides: Ensure the purity of your thioamide or thiourea. Contaminants can act as competing nucleophiles.

  • Reaction Temperature and Time:

    • Excessive Heat: While heat is often required, too high a temperature or prolonged reaction times can lead to decomposition of reactants, intermediates, or the final product, resulting in tar formation.[9]

    • Monitoring: Always monitor the reaction's progress by TLC. Stop the reaction as soon as the limiting reagent is consumed to prevent byproduct formation.[9]

  • Alternative Reaction Conditions:

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally induced byproducts.[10][11][12][13] The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over slower, competing ones.

    • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) by grinding the reactants together, sometimes with gentle heating, can be highly efficient and environmentally friendly, leading to cleaner reactions and simpler workups.[9][14]

Comparative Table: Reaction Conditions for Hantzsch Synthesis

ParameterConventional HeatingMicrowave IrradiationSolvent-Free
Reaction Time Hours (e.g., 2-8 h)Minutes (e.g., 5-20 min)[13]Minutes to Hours
Temperature Typically refluxOften controlled (e.g., 60-100°C)[9]Variable (can be RT or gentle heat)
Yields Moderate to GoodGood to Excellent[10][11]Good to Excellent[14]
Side Products Can be significantOften reduced[10][12]Often minimal
Work-up Standard extraction/precipitationSimplifiedOften very simple (e.g., trituration)

Workflow Diagram: Troubleshooting Low Yields

G start Low Yield Observed tlc Is reaction monitored by TLC? start->tlc incomplete Reaction Incomplete? tlc->incomplete Yes workup Review work-up procedure. Check pH, consider extraction. tlc->workup No, reaction complete extend Extend reaction time. Re-monitor. incomplete->extend Yes pure Are reactants pure? incomplete->pure No extend->tlc purify Purify starting materials (Distillation/Recrystallization). pure->purify No pure->workup Yes optimize Optimize Conditions workup->optimize solvent Screen alternative solvents (e.g., Ethanol, DMF). optimize->solvent temp Adjust temperature. Consider microwave irradiation. solvent->temp

Caption: A logical workflow for diagnosing and solving low-yield issues.

Q3: I am attempting a C-H functionalization on my thiazole ring using a palladium catalyst, but the reaction is very sluggish or fails completely.

A3: This is a well-known issue. The sulfur atom in the thiazole ring is a notorious poison for many transition metal catalysts, especially palladium. [4]

Causality Explained: The lone pair of electrons on the thiazole's sulfur atom can strongly coordinate to the palladium metal center. This coordination blocks the active sites of the catalyst, preventing it from participating in the desired catalytic cycle (e.g., oxidative addition, reductive elimination).[4]

Troubleshooting Strategies:

  • Increase Catalyst Loading: The most straightforward, albeit costly, approach is to increase the amount of the palladium catalyst. A higher concentration can overcome the poisoning effect to some extent, allowing a sufficient amount of active catalyst to remain available for the reaction.[4]

  • Choose a More Robust Catalyst System:

    • Ligand Selection: Employing specific ligands can sometimes shield the palladium center or alter its electronic properties to make it less susceptible to sulfur coordination.

    • Alternative Metals: Consider catalyst systems based on metals that are more tolerant to sulfur, such as copper or nickel, depending on the specific transformation. Copper-catalyzed C-H arylation has shown success with heterocycles.[15]

  • Use Pre-functionalized Thiazoles: Instead of a direct C-H activation, it may be more efficient to first install a handle on the thiazole ring, such as a halogen (Br, I) or a boronic ester, and then perform a standard cross-coupling reaction (e.g., Suzuki, Stille). While this adds steps, the reliability of these reactions often outweighs the challenges of direct C-H functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[16][17] The generally accepted mechanism involves three key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the carbon bearing the halogen in an SN2 reaction, forming an isothioamide intermediate.[6][7]

  • Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[6][8]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]

Mechanism Diagram: Hantzsch Thiazole Synthesis

G cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A α-Haloketone + Thioamide B Isothioamide Intermediate A->B C Hydroxythiazoline Intermediate B->C D Final Thiazole Product C->D

Caption: The three main stages of the Hantzsch thiazole synthesis.

Q2: Are there greener alternatives to traditional thiazole synthesis methods?

A2: Yes, significant progress has been made in developing more environmentally benign approaches.[18] Key strategies include:

  • Use of Green Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG) has been shown to be effective.[18][19]

  • Catalyst-Free and Solvent-Free Reactions: As mentioned in the troubleshooting section, performing reactions under solvent-free conditions, often with microwave assistance, can reduce waste and energy consumption.[9][14][15]

  • Reusable Catalysts: The development of solid-supported or recyclable catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles, allows for easier separation and reuse, minimizing catalyst waste.[18][20][21]

  • Flow Chemistry: Synthesizing thiazoles in continuous-flow reactors offers enhanced safety (especially with hazardous intermediates), better heat and mass transfer, and the potential for easier scale-up and automation compared to batch processing.[22][23][24]

Q3: How can I purify my thiazole product if it's difficult to crystallize?

A3: If standard recrystallization fails, several other techniques can be employed:

  • Column Chromatography: This is the workhorse of purification for non-crystalline or oily products. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC will help identify the optimal conditions for separation.

  • Acid-Base Extraction: Thiazoles are basic due to the pyridine-like nitrogen atom.[25] This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (like ethyl acetate or ether) and wash with a dilute acid (e.g., 1M HCl). The basic thiazole product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted with an organic solvent.[9]

  • Distillation: For thermally stable, low-molecular-weight thiazoles, vacuum distillation can be a highly effective purification method.

References

  • Wikipedia. Thiazole.
  • Thiazole Synthesis. (2019). YouTube.
  • Dotsenko, V. V., et al. (2025). Proposed mechanism for the formation of thiazole derivatives. ResearchGate.
  • Al-Ostath, A., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Al-Hussain, S. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
  • Majhi, S., et al. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry.
  • IJARSCT. (2023). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique.
  • ResearchGate. (2024). Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation | Request PDF.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Journal of Physics: Conference Series.
  • CUTM Courseware. Thiazole.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Ayati, A., et al. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Bentham Science. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation.
  • ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • Al-Masoudi, N. A., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules.
  • ResearchGate. (2025). Flow Chemistry as a Versatile Tool for the Synthesis of Triazoles.
  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Al-Ostath, A., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules.
  • ResearchGate. (2025). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). International Journal of Scientific Research in Science and Technology.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • ResearchGate. (2014). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
  • ResearchGate. Flow chemistry as a versatile tool for the synthesis of triazoles.
  • Royal Society of Chemistry. (2019). Flow chemistry as a versatile tool for the synthesis of triazoles.
  • Thesis Template. (2020). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

Sources

addressing challenges in the scale-up synthesis of 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Synthetic Route Overview

The most common and scalable synthetic pathway to this compound proceeds through two key transformations: the construction of the thiazole heterocycle, followed by the reduction of a nitrile intermediate to the primary amine. This guide will focus on the challenges within this framework.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A α-Haloketone/ Thioamide B 2-(Thiazol-5-yl)acetonitrile A->B Hantzsch Synthesis C 2-(Thiazol-5-yl)ethanamine (Free Base) B->C Nitrile Reduction D 2-(Thiazol-5-yl)ethanamine dihydrochloride (Final Product) C->D HCl Addition

Caption: Common synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemistry to empower your process optimization.

Question 1: My Hantzsch thiazole synthesis to form the 2-(Thiazol-5-yl)acetonitrile intermediate is suffering from low yields and byproduct formation upon scale-up. What are the critical parameters to investigate?

Answer:

The Hantzsch thiazole synthesis is a robust method for creating the thiazole ring, but its efficiency on a larger scale is highly dependent on controlling reaction conditions to minimize side reactions.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.[3]

Causality and Key Parameters:

  • Exotherm Control: The initial SN2 reaction between the thioamide's sulfur and the α-haloketone is often exothermic.[3] On a larger scale, inefficient heat dissipation can lead to localized temperature spikes, promoting the formation of tar and other degradation byproducts.

    • Solution: Implement controlled, portion-wise addition of one reagent to the other at a reduced temperature, followed by a slow warm-up to the target reaction temperature. Ensure your reactor has adequate cooling capacity.

  • Solvent and Base Selection: The choice of solvent and base is critical for reaction rate and selectivity. While conventional heating in solvents like methanol or ethanol is common, yields can sometimes be mediocre.[4]

    • Solution: Evaluate a range of solvents and conditions. Acetonitrile is often a good starting point. The base (e.g., triethylamine, potassium bicarbonate) neutralizes the HX formed, but using an excess can lead to side reactions of the starting materials. Stoichiometry should be precise.

  • Reaction Concentration: Overly dilute conditions can slow the reaction, requiring longer heating times which may degrade the product. Conversely, overly concentrated reactions can exacerbate exotherm control issues.

Optimization Strategy Table:

ParameterRecommendationRationale
Temperature Start at 0-5 °C during addition, then warm to 60-80 °C.Controls initial exotherm and prevents degradation.
Solvent Screen ethanol, acetonitrile, and THF.Balances reactant solubility and reaction kinetics.
Reagent Stoichiometry Use a slight excess (1.05-1.1 eq.) of the thioamide.Drives the reaction to completion without significant byproduct formation from excess reagent.
Work-up Quench into a cooled anti-solvent (e.g., water) to precipitate the product.Ensures rapid isolation and prevents product degradation in the hot reaction mixture.

Hantzsch Thiazole Synthesis Mechanism:

Hantzsch Thioamide Thioamide (Sulfur Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Enol Tautomer Intermediate1->Intermediate2 Tautomerization Cyclized Cyclized Intermediate (Hemiaminal) Intermediate2->Cyclized Intramolecular Attack Thiazole Thiazole Product Cyclized->Thiazole Dehydration (-H2O) ReductionTroubleshooting Start Problem: Impure Amine Product CheckPurity Analyze Impurity Profile (LC-MS, NMR) Start->CheckPurity ImpurityType Identify Main Impurity CheckPurity->ImpurityType Unreacted Unreacted Nitrile ImpurityType->Unreacted >5% Nitrile Dimer Secondary Amine Dimer ImpurityType->Dimer >2% Dimer Other Other Byproducts ImpurityType->Other Other SolveUnreacted Increase Catalyst Loading Increase H2 Pressure Increase Reaction Time Unreacted->SolveUnreacted SolveDimer Add NH3 (or NH4OH) to reaction Use a more selective catalyst (e.g., Raney Cobalt) Dimer->SolveDimer SolveOther Lower Temperature Screen Solvents (EtOH, MeOH) Evaluate different catalysts Other->SolveOther End Achieved >98% Purity SolveUnreacted->End SolveDimer->End SolveOther->End

Caption: Troubleshooting workflow for nitrile reduction.

Comparison of Reducing Agents:

Reducing AgentProsCons & Scale-Up Challenges
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Cost-effective, environmentally friendly ("green"), straightforward work-up.Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for dimerization.
Lithium Aluminum Hydride (LiAlH₄) Highly effective and fast.Highly reactive and dangerous on scale; energetic and complex quenching procedure; generates aluminum salt waste.
Borane (BH₃•THF or BH₃•DMS) High selectivity for nitriles.Reagent is moisture-sensitive and requires careful handling; work-up can be complex.

Recommendation for Scale-Up:

For scale-up, catalytic hydrogenation is generally preferred due to safety, cost, and environmental considerations. To suppress secondary amine formation, the reaction is often run in an alcoholic solvent saturated with ammonia.

Protocol: Catalytic Hydrogenation of 2-(Thiazol-5-yl)acetonitrile
  • Vessel Preparation: To a suitable high-pressure hydrogenation reactor, add 2-(Thiazol-5-yl)acetonitrile (1.0 eq.).

  • Catalyst Addition: Add 5-10 wt% of water-wet Raney Nickel catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add ammoniacal ethanol (approx. 10 volumes). This is prepared by bubbling ammonia gas through cold ethanol until saturation.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. Heat to 40-50 °C.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling and HPLC analysis.

  • Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst to dry in the air as it is pyrophoric. Keep it solvent-wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(Thiazol-5-yl)ethanamine free base, which can be taken directly to the salt formation step.

Question 3: The final dihydrochloride salt is difficult to crystallize, often oiling out or appearing hygroscopic. How can I achieve a stable, crystalline solid?

Answer:

The physical properties of the final active pharmaceutical ingredient (API) or intermediate are critical. Achieving a stable, non-hygroscopic crystalline salt is a common challenge in process development.

Root Causes and Solutions:

  • Residual Water or Solvents: The presence of water or other protic solvents can inhibit crystallization and lead to a hygroscopic product. The free amine must be scrupulously dry before salt formation.

    • Solution: After the work-up of the reduction step, consider an azeotropic distillation with a solvent like toluene to remove residual water from the free amine. Confirm dryness using Karl Fischer titration (<0.1% water).

  • Incorrect Stoichiometry of HCl: Adding less than two full equivalents of HCl will result in a mixture of the mono- and di-hydrochloride salts, which can be difficult to crystallize. A large excess of HCl can also trap solvent and lead to poor crystal form.

    • Solution: Use a titrated solution of HCl in a suitable solvent (e.g., isopropanol, dioxane). Add 2.05-2.1 equivalents of HCl slowly to a solution of the dry free base at 0-10 °C to control the crystallization exotherm.

  • Poor Solvent Choice for Crystallization: The ideal solvent system should provide high solubility for the free base and low solubility for the dihydrochloride salt.

    • Solution: Isopropanol (IPA) is an excellent choice. The free base is soluble, and the dihydrochloride salt typically has low solubility, promoting precipitation. A combination of IPA and an anti-solvent like methyl tert-butyl ether (MTBE) can also be effective.

Protocol: Dihydrochloride Salt Formation and Crystallization
  • Preparation: Ensure the 2-(Thiazol-5-yl)ethanamine free base (1.0 eq.) is dry (<0.1% water) and dissolved in a suitable solvent like dry isopropanol (10-15 volumes).

  • Cooling: Cool the solution to 0-5 °C with gentle stirring.

  • Acid Addition: Slowly add a solution of HCl in isopropanol (2.1 eq.) dropwise, maintaining the internal temperature below 15 °C.

  • Crystallization: The product should begin to precipitate. After the addition is complete, stir the resulting slurry at 0-5 °C for 2-4 hours to maximize crystal growth and yield.

  • Isolation: Isolate the solid by filtration. Wash the filter cake with cold, dry isopropanol, followed by a wash with a non-polar solvent like MTBE or heptane to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

What are the most critical safety considerations for this synthesis at scale?
  • Thioamides: Can be irritants and have unpleasant odors. Handle in a well-ventilated fume hood.

  • Nitrile Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (Raney Ni). Use purpose-built equipment and follow strict safety protocols for catalyst handling. If using LiAlH₄, be aware of its extreme reactivity with water and the need for a carefully controlled quenching procedure.

  • Hydrochloric Acid: Concentrated HCl and solutions of HCl in alcohol are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

Which analytical techniques are essential for in-process control and final product release?
  • Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction completion and identifying impurities at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of intermediates and the final product.

  • Gas Chromatography (GC): Used to quantify residual solvents in the final product.

  • Karl Fischer Titration: Measures the water content in the final dihydrochloride salt, which is critical for stability and hygroscopicity.

  • Elemental Analysis: Confirms the empirical formula and the correct formation of the dihydrochloride salt.

Are there alternative routes to access the 2-(Thiazol-5-yl)ethanamine core?

Yes, while the route via the acetonitrile intermediate is common, other strategies exist. For instance, one could start with a thiazole-5-carboxylic acid derivative, convert it to an amide, and then perform a Hofmann rearrangement or reduce the amide to the amine. However, these routes often involve more steps or use hazardous reagents, making the nitrile reduction pathway generally more attractive for large-scale production. [5][6]

References
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. (n.d.). Benchchem.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025, August 4).
  • 2-(Thiazol-5-yl)acetonitrile. (n.d.). CHIRALEN.
  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (n.d.).

Sources

Technical Support Center: Degradation Pathway Analysis of 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Thiazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation pathways of this molecule. Here, we synthesize technical knowledge with practical, field-proven insights to support your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My purity assay for this compound shows a new, unexpected peak after storage. What could be the cause?

A new peak in your purity assay, typically an HPLC-UV analysis, is a strong indicator of degradation. The most common culprits for a well-stored solid are gradual oxidation or interaction with atmospheric moisture, especially given the hygroscopic nature of many hydrochloride salts.[1][2] For solutions, hydrolysis, oxidation, and photodegradation are the primary suspects. The nature of the solvent and the pH of the medium will significantly influence the degradation profile.

Q2: I'm observing a loss of the parent compound in my stability study, but no distinct degradation peaks are appearing. What's happening?

This phenomenon, often referred to as a "mass balance" issue, can arise from several scenarios:

  • Formation of non-UV active degradants: The degradation product may lack a chromophore that absorbs at the wavelength you are monitoring.

  • Formation of volatile degradants: The degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of degradants: The degradation products could be insoluble in your analytical mobile phase and precipitate out of the solution.

  • Adsorption to container surfaces: Highly reactive or "sticky" degradation products may adsorb to the surfaces of your storage vials or autosampler vials.

To troubleshoot this, consider using a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with your UV detector.

Q3: Are there any known instabilities of the thiazole ring itself?

Yes, the thiazole ring, while aromatic, is susceptible to certain degradation pathways. Under strongly acidic or basic conditions, the ring can undergo hydrolytic cleavage.[3] The proposed mechanism for acidic hydrolysis involves the formation of a 2-hydroxythiazolidine intermediate which can then lead to ring-opened products.[3] Additionally, the thiazole ring can be a target for oxidation, particularly at the sulfur and nitrogen atoms, potentially forming N-oxides or sulfoxides.[4] Photodegradation via cycloaddition with singlet oxygen has also been reported for some thiazole-containing compounds, although this is highly dependent on the substituents present on the ring.[5][6]

Q4: How does the dihydrochloride salt form impact the stability of the molecule?

The dihydrochloride salt form can influence stability in several ways:

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, attracting moisture from the atmosphere, which can then lead to hydrolytic degradation even in the solid state.[1][2]

  • pH in solution: When dissolved in a non-buffered aqueous medium, the dihydrochloride salt will create an acidic environment, which may promote specific acid-catalyzed degradation pathways.

  • Thermal Stability: At elevated temperatures, the salt itself can decompose, potentially releasing hydrogen chloride gas, which could in turn catalyze further degradation.[1]

  • Common Ion Effect: In acidic solutions, the excess chloride ions can suppress the dissolution of the hydrochloride salt, which might indirectly affect its degradation kinetics in heterogeneous systems.[1]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation or stress testing is a critical component of understanding the intrinsic stability of a molecule.[7] Here, we address common issues encountered during these studies.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions are not harsh enough.1. Increase stressor concentration/duration: For hydrolysis, move from 0.1 M HCl/NaOH to 1 M. For oxidation, increase the concentration of H₂O₂. Extend the duration of thermal and photolytic stress.[8] 2. Elevate temperature: If no degradation occurs at room temperature, conduct the study at a higher temperature (e.g., 50-60 °C) to accelerate the reaction rates.[8]
Complete degradation of the parent compound. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions.1. Reduce stressor concentration/duration: Aim for 5-20% degradation to primarily observe the initial degradation products.[8] 2. Lower the temperature: Perform the study at a lower temperature or for a shorter duration.
Multiple, poorly resolved degradation peaks in HPLC. The degradation pathway is complex, or the chromatographic method is not optimized to separate the degradants.1. Optimize HPLC method: Adjust the mobile phase composition, gradient slope, pH, and column temperature. Consider a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl) to achieve better selectivity.[9] 2. Use a longer column or smaller particle size: This will increase the chromatographic efficiency and improve resolution.
Inconsistent results between replicate experiments. Poor control over experimental parameters or sample handling.1. Ensure precise control of temperature, pH, and light exposure. Use calibrated equipment. 2. Neutralize samples post-stress: For acid and base hydrolysis, neutralize the samples immediately after the stress period to prevent further degradation before analysis. 3. Protect from light: If the molecule is found to be light-sensitive, conduct all sample preparation and analysis under light-protected conditions.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Begin with a shallow gradient (e.g., 5-95% B over 30 minutes) to resolve the parent peak from potential degradants.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 230 nm, 254 nm, and 280 nm) and to assess peak purity.

  • Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[9] The key is to demonstrate that the parent peak is well-resolved from all degradation products.

Protocol 2: Forced Degradation Studies

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[7][8]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.[10]

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 70°C.

    • Store a solution of the compound (e.g., in water) at 70°C.

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound based on known chemistry of the thiazole ring and the ethanamine side chain.

Hydrolytic_Degradation parent 2-(Thiazol-5-yl)ethanamine intermediate 2-Hydroxythiazolidine Intermediate parent->intermediate Acid/Base Hydrolysis +H2O ring_opened Ring-Opened Product (N-acyl or S-acyl derivative) intermediate->ring_opened Rearrangement

Caption: Potential Hydrolytic Degradation Pathway.

Oxidative_Degradation parent 2-(Thiazol-5-yl)ethanamine n_oxide Thiazole N-oxide parent->n_oxide Oxidation (N) sulfoxide Thiazole Sulfoxide/Sulfone parent->sulfoxide Oxidation (S) ring_cleavage Oxidative Ring Cleavage Product parent->ring_cleavage Oxidative Ring Opening side_chain_ox Side-chain Oxidation Product (e.g., hydroxylamine) parent->side_chain_ox Side-chain Oxidation

Caption: Potential Oxidative Degradation Pathways.

Photodegradation_Pathway parent 2-(Thiazol-5-yl)ethanamine cycloaddition [4+2] Cycloaddition parent->cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) singlet_oxygen->cycloaddition endoperoxide Unstable Endoperoxide cycloaddition->endoperoxide rearranged Rearranged Product endoperoxide->rearranged Rearrangement

Sources

Technical Support Center: Purification of Synthetic 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Thiazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product is an off-white or brownish solid, and the NMR spectrum shows several unidentifiable peaks. What is the best course of action?

A1: This is a common issue indicating the presence of both polar and non-polar impurities from the synthesis. A multi-step purification strategy is recommended to tackle a broad range of potential contaminants. The most robust approach involves a combination of acid-base extraction to remove non-basic impurities, followed by recrystallization to isolate the pure dihydrochloride salt.

The underlying principle of acid-base extraction is to leverage the basicity of the amine functional group.[1][2] By treating the crude mixture with an acid, the target amine is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[3] Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent and then converted back to the highly crystalline dihydrochloride salt for final purification by recrystallization.

Logical Flow for Purification

crude Crude Product (Brownish solid, multiple impurities) extraction Perform Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallize Dihydrochloride Salt extraction->recrystallization Isolate & Purify Salt analysis Purity Analysis (NMR, HPLC, Melting Point) recrystallization->analysis Verify Purity pure_product Pure 2-(Thiazol-5-yl)ethanamine dihydrochloride (>98%) analysis->pure_product Meets Specification start Streaking/No Elution on Silica q1 Modify Mobile Phase? start->q1 sol1 Add 1% Triethylamine to Eluent q1->sol1 Yes q2 Change Stationary Phase? q1->q2 No end Successful Separation sol1->end sol2 Use Amine-Functionalized Silica or Alumina Column q2->sol2 Yes q3 Switch Chromatography Mode? q2->q3 No sol2->end sol3 Use Reversed-Phase (C18) Chromatography q3->sol3 Yes sol3->end

Sources

Technical Support Center: Managing and Mitigating the Toxicity of Thiazole Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing thiazole-containing compounds in their cellular assays. Thiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] However, their inherent reactivity and metabolic pathways can often lead to off-target toxicity, confounding experimental results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding thiazole compound toxicity.

Q1: What are the primary mechanisms of thiazole-induced cytotoxicity?

A1: Thiazole compounds can induce cell death through several mechanisms, which can vary depending on the specific derivative and cell type. Key pathways include:

  • Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death, often through the activation of caspases like caspase-3 and caspase-7.[4][5][6] This can be initiated through either the intrinsic (mitochondrial) or extrinsic pathways.[4][7]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and interference with the electron transport chain are common toxic effects.[4][8][9][10]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of the thiazole ring can lead to the formation of reactive metabolites and an increase in intracellular ROS, causing oxidative stress and subsequent damage to cellular components like DNA and proteins.[9][11][12]

  • Cell Cycle Arrest: Some thiazole compounds can halt the cell cycle at specific checkpoints, preventing cellular proliferation.[4]

  • Inhibition of Key Signaling Pathways: Thiazole-containing molecules have been shown to inhibit critical cell survival pathways, such as the PI3K/Akt pathway.[4][13]

Q2: My thiazole compound is showing toxicity in my vehicle control wells. What's the likely cause?

A2: This is a common issue, often related to the solvent used to dissolve the compound.

  • Solvent Toxicity: Organic solvents like DMSO, while necessary for solubilizing many thiazole compounds, can be toxic to cells at higher concentrations.[4][14] It is crucial to perform a dose-response curve for your solvent alone to determine the maximum non-toxic concentration for your specific cell line.[4]

  • Compound Precipitation: Poor solubility of the thiazole compound in your aqueous culture medium can lead to precipitation, and these precipitates can be cytotoxic.[14] Always ensure your compound is fully dissolved in the stock solution and that the final concentration in the assay does not exceed its solubility limit.

Q3: My IC50 values for the same thiazole compound are not reproducible. What could be the issue?

A3: Lack of reproducibility can stem from several experimental variables:

  • Inconsistent Incubation Times: Ensure that the incubation time with both the compound and the final assay reagent is standardized across all experiments.[4]

  • Variation in Cell Passage Number: The sensitivity of cells to drugs can change with prolonged culturing.[4] Use cells within a consistent and low passage number range for all experiments.

  • Fluctuations in Incubator Conditions: Inconsistent CO2, temperature, and humidity levels can affect cell health and drug response.[4] Regularly calibrate and maintain your incubator.

  • Compound Stability: Thiazole compounds can degrade over time, especially when in solution. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q4: I'm not observing any cytotoxic effect at the expected concentrations. What should I check?

A4: Several factors could lead to a lack of expected activity:

  • Compound Degradation or Precipitation: As mentioned, check the solubility and stability of your compound in the culture medium.[4]

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.[4] Consider using a different cell line or investigating the expression of the putative target in your current cell line.

  • Insufficient Incubation Time: The cytotoxic effects may take longer to manifest.[4] Perform a time-course experiment to determine the optimal exposure duration.

  • Interaction with Serum Proteins: Components in the culture serum can bind to your compound, reducing its effective concentration.[15] Consider reducing the serum concentration or using serum-free media for a short duration, if your cells can tolerate it.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to systematically identify and mitigate thiazole-induced toxicity.

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

A critical step in drug discovery is ensuring that the observed cellular phenotype is a result of the compound's interaction with its intended target.

A Initial Observation: Thiazole compound shows cytotoxicity B Is the cytotoxicity observed at the expected target engagement concentration? A->B C YES B->C   D NO B->D   E Perform Target Engagement Assays (e.g., CETSA, FRET, BRET) C->E K Cytotoxicity is likely off-target. Investigate mechanisms of general cytotoxicity. D->K F Does the compound engage the target at cytotoxic concentrations? E->F G YES F->G   H NO F->H   I On-Target Toxicity is Likely. Proceed with mechanism of action studies. G->I J Off-Target Toxicity is Suspected. Investigate mechanisms of general cytotoxicity. H->J

Caption: Workflow for differentiating on-target vs. off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This assay assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat your cells with the thiazole compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Guide 2: Investigating and Mitigating ROS-Induced Toxicity

Reactive oxygen species are a common mediator of thiazole-induced cytotoxicity.

Thiazole Thiazole Compound Mito Mitochondria Thiazole->Mito ROS Increased ROS Production Mito->ROS OxStress Oxidative Stress ROS->OxStress DNA_Damage DNA Damage OxStress->DNA_Damage Protein_Ox Protein Oxidation OxStress->Protein_Ox Lipid_Perox Lipid Peroxidation OxStress->Lipid_Perox Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Ox->Apoptosis Lipid_Perox->Apoptosis

Caption: Thiazole-induced ROS production leading to apoptosis.

Protocol 2: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to quantify ROS levels.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your thiazole compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: Mitigation of ROS with Antioxidants

Co-treatment with an antioxidant can confirm the role of ROS in cytotoxicity.

  • Experimental Setup: Set up parallel experiments where cells are treated with:

    • Thiazole compound alone.

    • Antioxidant alone (e.g., N-acetylcysteine (NAC)).

    • Thiazole compound and antioxidant in combination.

  • Cell Viability Assay: After the treatment period, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Analysis: A rescue of cell viability in the co-treatment group compared to the thiazole compound alone group suggests that ROS production is a significant contributor to the observed toxicity.

Guide 3: Optimizing Compound Solubility

Poor solubility is a frequent source of experimental artifacts.

Start Poorly Soluble Thiazole Compound CoSolvent Attempt Solubilization with Co-solvent (e.g., DMSO) Start->CoSolvent Check1 Is the compound soluble and the assay tolerant to the solvent? CoSolvent->Check1 Success Proceed with Experiment Check1->Success YES Failure Explore Advanced Solubilization Strategies Check1->Failure NO Strategies Advanced Strategies: - pH modification - Use of cyclodextrins - Formulation with surfactants Failure->Strategies

Caption: A workflow for improving compound solubility.

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-30 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations.[14]
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[14]

Protocol 4: Preparing a Stock Solution with a Co-solvent [14]

  • Weigh the desired amount of your thiazole compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations, ensuring the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).

Part 3: Advanced Considerations and Best Practices

  • Metabolic Activation: Be aware that the thiazole ring can be metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause toxicity.[16][17] Consider using liver microsomes or S9 fractions in your assays to assess metabolic stability and the potential for bioactivation.

  • Structural Alerts: The 2-aminothiazole group, in particular, has been classified as a "structural alert" or "toxicophore" due to its susceptibility to metabolic activation.[17][18] If your compound contains this moiety, exercise caution and perform thorough safety profiling.

  • High-Throughput Screening (HTS): In HTS campaigns, thiazole compounds can be "frequent hitters" due to non-specific activity or assay interference.[1] It is essential to perform counter-screens and secondary assays to validate initial hits and rule out false positives.[19][20]

  • In Silico Toxicity Prediction: Utilize computational tools to predict the potential for toxicity and reactive metabolite formation early in the drug discovery process.[21][22][23] This can help prioritize compounds for synthesis and testing.

By systematically addressing these potential pitfalls, you can enhance the quality and reliability of your data when working with thiazole-containing compounds. This proactive approach to managing and mitigating toxicity will ultimately accelerate your research and drug development efforts.

References

  • Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g... - ResearchGate. (n.d.).
  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investig
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC - NIH. (2021).
  • Thiazoles: Synthesis, biological activities and their interaction studies with serum albumins. (2025). Total Chemistry, 100006. [Link]
  • Design, Synthesis and Antitumor Activities of Thiazole-containing Mitochondrial Targeting Agents | Request PDF - ResearchGate. (2025).
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed. (2021). PubMed. [Link]
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022).
  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - MDPI. (2024). MDPI. [Link]
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (2024).
  • Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells - PubMed. (2021). PubMed. [Link]
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (2022).
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. (2021). Frontiers. [Link]
  • Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PubMed. (2024). PubMed. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). MDPI. [Link]
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed. (2021). PubMed. [Link]
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. (2022).
  • The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC - PubMed Central. (2018).
  • Toxicity and Roles of Reactive Oxygen Species | Bentham Science. (2005). Bentham Science. [Link]
  • NFE2L2 - Wikipedia. (n.d.). Wikipedia. [Link]
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications. (2021).
  • Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed - NIH. (2004).
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - ResearchGate. (2021).
  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling - PubMed. (2020). PubMed. [Link]
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020). PubMed. [Link]
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. (2024).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014).
  • Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PMC - PubMed Central. (2023).
  • High-throughput screening (HTS) | BMG LABTECH. (2019). BMG LABTECH. [Link]
  • Toxicity and roles of reactive oxygen species - PubMed. (2005). PubMed. [Link]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). MDPI. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022). MDPI. [Link]
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025). Royal Society of Chemistry. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020). PubMed. [Link]
  • Computational toxicology methods in chemical library design and high-throughput screening hit validation - PMC - NIH. (2014).
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC. (2017).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - ResearchGate. (2020).
  • A review on thiazole based compounds & it's pharmacological activities. (2024). GSC Biological and Pharmaceutical Sciences, 29(1), 180–190. [Link]

Sources

best practices for long-term storage and stability of 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

This guide provides comprehensive technical support for the long-term storage, stability, and handling of 2-(Thiazol-5-yl)ethanamine dihydrochloride. As a crucial intermediate in pharmaceutical research and drug development, ensuring the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, scientifically-grounded advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound is the salt form of 2-(Thiazol-5-yl)ethanamine, a heterocyclic amine. The dihydrochloride salt is typically a crystalline powder that is more stable and soluble in aqueous solutions compared to its free base form. The presence of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is key to its chemical reactivity and biological activity. The ethylamine side chain provides a basic primary amine group. As a dihydrochloride salt, it is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.

Q2: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A supplier of the dihydrochloride form recommends storage in an inert atmosphere at 2-8°C.[1] The free base is advised to be stored in a cool, dry, well-ventilated area.[2] Based on the hygroscopic nature of amine hydrochlorides and the potential for degradation of the thiazole ring, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes oxidation of the thiazole ring and amine group.
Light Amber vial or dark containerProtects against photodegradation of the thiazole ring.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and physical changes due to moisture absorption.

Q3: Is this compound sensitive to light?

Q4: How should I handle the compound to minimize degradation?

Due to its hygroscopic nature, it is crucial to handle this compound in a controlled environment, such as a glove box or a room with low humidity. If a controlled environment is not available, minimize the time the container is open to the atmosphere. Always use clean, dry spatulas and glassware. For weighing, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Troubleshooting Guide

Issue 1: The powder has become clumpy or appears wet.

  • Cause: This is a clear indication of moisture absorption due to the hygroscopic nature of the dihydrochloride salt. This can happen if the container was not sealed properly or was opened in a humid environment.

  • Solution:

    • Assessment: The extent of moisture absorption will determine if the material is still usable. Minor clumping may not significantly impact purity for some applications, but significant wetting could lead to degradation.

    • Drying (with caution): For minor clumping, the powder can be dried under a vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). However, heating should be avoided without prior knowledge of the compound's thermal stability, as it could accelerate degradation.

    • Prevention: Always store the compound in a desiccator or a dry box. When not in use, ensure the container is tightly sealed with parafilm for extra protection.

Issue 2: Discoloration of the powder is observed (e.g., yellowing or browning).

  • Cause: Discoloration can be a sign of chemical degradation. Potential causes include oxidation of the amine or thiazole ring, or a reaction initiated by impurities, light, or elevated temperatures.

  • Solution:

    • Purity Check: If discoloration is observed, it is highly recommended to re-analyze the compound's purity using techniques such as HPLC, LC-MS, or NMR before use.

    • Root Cause Analysis: Review the storage conditions. Was the compound exposed to light, high temperatures, or a reactive atmosphere? Identifying the cause will prevent future occurrences.

    • Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's chemical waste guidelines.

Issue 3: Inconsistent results in experiments using a previously reliable batch of the compound.

  • Cause: This could be due to the degradation of the compound over time, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with the experiment.

  • Solution:

    • Retest Purity: As with discoloration, the first step is to verify the purity of the stored compound.

    • Solution Stability: Consider the stability of your stock solutions. Prepare fresh solutions from the solid material for each experiment. Avoid repeated freeze-thaw cycles of solutions.

    • Standard Operating Procedure (SOP) for Handling: Implement a strict SOP for handling and storage to ensure consistency across all users in the lab.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the steps for preparing an aqueous stock solution of this compound while minimizing the risk of degradation.

  • Acclimatization: Remove the container of this compound from the refrigerator (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture condensation on the compound upon opening.

  • Weighing: In a low-humidity environment (e.g., a balance with a draft shield or a glove box), quickly and accurately weigh the desired amount of the powder into a clean, dry tube.

  • Solubilization: Add the desired volume of high-purity, deionized water to the tube. The dihydrochloride salt is expected to be soluble in water.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage of Solution: If the solution is not for immediate use, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber tubes or wrapping the tubes in aluminum foil.

Visualizations

Chemical Structure and Potential Degradation Sites

G start Receive Compound storage_prep Transfer to Amber Vial with Desiccant start->storage_prep storage Store at 2-8°C Under Inert Atmosphere storage_prep->storage usage Equilibrate to RT in Desiccator storage->usage handling Weigh in Low Humidity usage->handling dissolution Prepare Fresh Solution handling->dissolution end Experiment dissolution->end

Caption: Recommended workflow for storage and handling.

References

  • Karanam, V. R., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1187-1194.

Sources

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 2-(Thiazol-5-yl)ethanamine dihydrochloride's Anti-Proliferative Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of the novel compound 2-(Thiazol-5-yl)ethanamine dihydrochloride. Recognizing that this is an investigational compound with limited public data on its anti-cancer effects, we present a robust, self-validating experimental workflow. This document will guide you through a comparative analysis, pitting the compound against a well-established cytotoxic agent, Doxorubicin, to ascertain its potential as a therapeutic candidate.

Introduction: The Rationale for Investigation

Thiazole derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, bactericidal, and notably, anti-cancer properties[1][2]. The core thiazole ring is a privileged structure in medicinal chemistry, capable of interacting with various biological targets. While the specific anti-proliferative mechanism of this compound is yet to be elucidated, its structural similarity to other bioactive thiazole-containing molecules warrants a thorough investigation into its potential to inhibit cancer cell growth.

A plausible, yet hypothetical, mechanism of action could involve the inhibition of key signaling pathways essential for cell proliferation, such as receptor tyrosine kinases (RTKs) or downstream effectors like the MAPK/ERK pathway. This guide outlines the necessary steps to not only quantify its anti-proliferative effects but also to lay the groundwork for future mechanistic studies.

Hypothesized Mechanism of Action A potential, yet unverified, signaling pathway that could be targeted by this compound to exert its anti-proliferative effects.

Hypothesized_Mechanism_of_Action Hypothesized Anti-Proliferative Mechanism Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates Compound 2-(Thiazol-5-yl)ethanamine dihydrochloride Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Comparative Validation: Experimental Design

To objectively assess the anti-proliferative potential of this compound, a head-to-head comparison with a standard chemotherapeutic agent is essential. Doxorubicin, a well-characterized anthracycline antibiotic, is an excellent positive control due to its potent cytotoxic effects across a broad range of cancer cell lines[3]. The experimental workflow is designed to be logical and progressive, starting with a broad screening for viability reduction and moving towards a more specific assessment of proliferation.

Cell Line Selection

The choice of cancer cell lines is critical and should ideally include representatives from different cancer types to assess the breadth of the compound's activity. For this guide, we will use the following commonly available and well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, should be included to assess the compound's selectivity for cancer cells, providing an early indication of its potential therapeutic window.

Experimental Workflow

The overall experimental workflow is depicted below. This multi-assay approach ensures that the observed effects are robust and not an artifact of a single detection method.

Experimental_Workflow Experimental Validation Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (MCF-7, A549, HeLa, HEK293) Compound_Prep Compound Dilution (Test Compound & Doxorubicin) MTT_Assay MTT Assay (72h incubation) Measures metabolic activity Compound_Prep->MTT_Assay Treatment BrdU_Assay BrdU Assay (72h incubation) Measures DNA synthesis Compound_Prep->BrdU_Assay Treatment Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition BrdU_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Workflow for validating anti-proliferative activity.

Detailed Experimental Protocols

The following protocols are provided as a step-by-step guide for conducting the validation assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[3]

Materials:

  • Selected cell lines (MCF-7, A549, HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound and Doxorubicin in complete growth medium. The concentration range should be wide enough to determine the IC50 value (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.[5][6] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA. This incorporation can be detected using specific antibodies.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Selected cell lines and culture reagents as in the MTT assay

  • Test Compound and Doxorubicin

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 24 to 48 hours into the 72-hour incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions and incubate for 2-24 hours.

  • Cell Fixation and Denaturation: After the labeling period, remove the culture medium, and fix and denature the cells' DNA as per the kit's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate.

  • Substrate Reaction: Wash the wells and add the substrate solution. This will react with the antibody to produce a colorimetric signal.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

Data Analysis and Interpretation

The primary endpoint for both assays is the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability or proliferation compared to the untreated control.

Calculation of IC50:

  • Normalize the absorbance data to the vehicle control (100% viability/proliferation).

  • Plot the percentage of viability/proliferation against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the described experiments, illustrating how the data can be structured for a clear comparison.

Compound Cell Line MTT Assay IC50 (µM) BrdU Assay IC50 (µM)
This compound MCF-715.212.8
A54925.822.1
HeLa18.516.3
HEK293> 100> 100
Doxorubicin (Positive Control) MCF-70.80.5
A5491.20.9
HeLa0.90.6
HEK2935.44.1

Interpretation of Hypothetical Data:

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial validation of this compound as a potential anti-proliferative agent. The proposed comparative approach, utilizing a standard chemotherapeutic and multiple assay types, ensures the generation of robust and reliable data.

Should the experimental results align with the hypothetical data presented, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • Apoptosis Assays: Determining if the compound induces programmed cell death.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.[7][8]

By following this structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of new anti-cancer therapies.

References

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.PubMed.[Link]
  • Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.PubMed.[Link]
  • Cell Proliferation Inhibition Assay.
  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer p
  • In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Compar
  • What is the difference between an antiproliferative assay and a cytotoxicity assay?
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.International Institute of Anticancer Research.[Link]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.International Institute of Anticancer Research.[Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.IJCRT.org.[Link]
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5.
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
  • Synthesis of novel 2-amino thiazole deriv
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.RSC Publishing.[Link]614g)

Sources

A Comprehensive Structure-Activity Relationship (SAR) Analysis of 2-(Thiazol-5-yl)ethanamine Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(Thiazol-5-yl)ethanamine dihydrochloride analogs, focusing on their structure-activity relationships as modulators of the Histamine H3 Receptor (H3R). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from multiple studies to elucidate the key structural determinants for receptor affinity and functional activity. We will explore the causality behind synthetic strategies, compare biological data, and provide detailed, field-proven experimental protocols for compound evaluation.

Introduction: The Thiazole Moiety and the Histamine H3 Receptor Target

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive starting point for drug design.[2] The 2-(Thiazol-5-yl)ethanamine framework, in particular, has emerged as a promising core for ligands targeting the Histamine H3 Receptor (H3R).

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[4] Furthermore, it acts as a heteroreceptor, controlling the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin.[3][4] Consequently, H3R antagonists/inverse agonists are being actively investigated for their therapeutic potential in treating a range of neurological and cognitive disorders.[5] This guide dissects the structural modifications of the 2-(Thiazol-5-yl)ethanamine scaffold to understand how specific chemical changes impact interaction with this important therapeutic target.

The 2-(Thiazol-5-yl)ethanamine Scaffold: A Blueprint for H3R Antagonism

The design of potent and selective H3R antagonists often follows a common pharmacophore model. This model typically consists of a basic amine moiety connected via an alkyl spacer to a central, often aromatic or heteroaromatic, core.[6] The 2-(Thiazol-5-yl)ethanamine structure fits this model perfectly, providing a versatile template for analog development.

The rationale for analog synthesis is to systematically probe the chemical space around this core to optimize binding affinity (Ki), functional potency (IC50), selectivity over other histamine receptor subtypes (H1R, H2R, H4R), and pharmacokinetic properties. Key points of modification are highlighted in the diagram below.

SAR_Summary cluster_Favorable Favorable for High Potency cluster_Unfavorable Unfavorable for High Potency F1 5-Substituted Thiazole Isomer F2 Terminal Amine in a Cyclic System (e.g., Piperazine, Azepane) F3 Small Lipophilic Group on Distal Piperazine Nitrogen U1 4-Substituted Thiazole Isomer U2 Unsubstituted Primary/Secondary Amine U3 Bulky Groups at C2 Position

Caption: Key SAR trends for 2-(Thiazol-5-yl)ethanamine analogs.

Experimental Evaluation: Protocols and Workflows

The biological characterization of novel H3R ligands requires robust and validated assays. The two primary in vitro methods are radioligand binding assays to determine affinity (Ki) and functional assays to measure a compound's ability to antagonize agonist-induced receptor signaling (IC50).

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for binding to the H3R. [3][7][8] Objective: To determine the inhibition constant (Ki) of test compounds for the human H3R.

Materials:

  • Membrane Preparation: Homogenates from HEK293 or CHO cells stably expressing the human H3R.

  • Radioligand: [³H]N-α-methylhistamine (a potent H3R agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Test Compounds: Serial dilutions of 2-(Thiazol-5-yl)ethanamine analogs.

  • Non-specific Binding Control: 10 µM Thioperamide or another high-affinity unlabeled H3R ligand.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Cocktail.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand ([³H]N-α-methylhistamine, final concentration ~0.5-1.0 nM), and 25 µL of varying concentrations of the test compound. For total binding wells, add 25 µL of assay buffer instead of the test compound. For non-specific binding wells, add 25 µL of the non-specific control.

  • Initiate Binding: Add 100 µL of the membrane preparation (containing ~10-20 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Data Analysis: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter. Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers B Set up 96-well Plate: Total, Non-Specific, and Compound Dilution Wells A->B C Add Membrane Prep to Initiate Binding B->C D Incubate at 25°C for 60-90 min C->D E Terminate by Rapid Filtration (Separate Bound/Free) D->E F Wash Filters with Ice-Cold Buffer E->F G Add Scintillation Cocktail & Measure CPM F->G H Data Analysis: Calculate IC50 and Ki G->H

Caption: Workflow for the H3R radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding by quantifying G protein activation. H3R is a Gi/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase and leads to the exchange of GDP for GTP on the Gα subunit. Inverse agonists and neutral antagonists inhibit this process. [3][7] Objective: To measure a compound's ability to inhibit agonist-stimulated G protein activation.

Materials:

  • Membrane Preparation: As in the binding assay.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist: (R)-α-methylhistamine.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

  • Test Compounds: Serial dilutions of 2-(Thiazol-5-yl)ethanamine analogs.

  • Filtration & Scintillation Equipment: As in the binding assay.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, add 20 µL of test compound dilutions and 100 µL of the membrane preparation. Incubate for 15 minutes at 30°C.

  • Agonist Stimulation: Add 40 µL of the H3R agonist, (R)-α-methylhistamine (at its EC80 concentration), to the wells. For basal activity, add buffer instead.

  • Initiate G Protein Activation: Add 40 µL of [³⁵S]GTPγS (final concentration ~0.1-0.3 nM) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

  • Quantification & Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity. Determine the IC50 value of the test compound for its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Functional_Assay_Workflow A Prepare Reagents: Membranes, [³⁵S]GTPγS, Agonist, GDP, Buffers B Pre-incubate Membranes with Test Compounds A->B C Add H3R Agonist to Stimulate Receptor B->C D Add [³⁵S]GTPγS to Initiate G-Protein Binding C->D E Incubate at 30°C for 60 min D->E F Terminate by Filtration & Wash Filters E->F G Measure Radioactivity (CPM) F->G H Data Analysis: Determine IC50 for Antagonism G->H

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Conclusion and Future Directions

The structure-activity relationship of 2-(Thiazol-5-yl)ethanamine analogs demonstrates a clear and druggable pharmacophore for developing potent histamine H3 receptor antagonists. Key takeaways include the critical importance of the 5-substituted thiazole regioisomer and the beneficial role of incorporating the terminal basic amine into a constrained cyclic system like piperazine or azepane. These structural features provide the optimal geometry for a high-affinity interaction with the H3R binding pocket, anchored by a crucial ionic bond with Asp114.

Future work in this area should focus on fine-tuning the substituents on the thiazole ring and the terminal amine to optimize not only potency but also selectivity against other GPCRs and to improve pharmacokinetic profiles (e.g., metabolic stability, brain penetration). The robust binding and functional assays detailed in this guide provide a reliable platform for the continued evaluation and optimization of this promising class of CNS drug candidates.

References

  • Comparative Guide to Histamine H3 Receptor Modulators: An Evaluation of Experimental Reproducibility. Benchchem.
  • G Protein-Coupled Receptor Screening Assays : Methods and Protocols. KU Leuven - Limo.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists. Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. PubMed.
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. ResearchGate. Available at: https://www.researchgate.net/publication/250058864_Non-imidazole_histamine_H3_ligands_part_V_synthesis_and_preliminary_pharmacological_investigation_of_1-2-thiazol-4-yl-2-aminoethyl-4-n-propylpiperazines_and_1-2-thiazol-5-yl-2-aminoethyl-4-n-propylp
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. Frederick National Lab for Cancer Research.
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
  • An Overview on Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Bioactive (thiazol-2-yl)amine derivatives. ResearchGate.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... ResearchGate.
  • Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity?. PubMed.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Structure Activity Relationship. ResearchGate.
  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC - NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. PubMed.
  • Therapeutic potential of histamine H3 receptor agonists and antagonists. CORE.
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Semantic Scholar.

Sources

A Head-to-Head Battle: Comparative Biological Analysis of 2-(Thiazol-5-yl)ethanamine and its N-Methylated Derivatives in the Pursuit of Novel Histamine H3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, particularly within the realm of G-protein coupled receptors (GPCRs), even subtle molecular modifications can precipitate profound shifts in biological activity. This guide provides a comprehensive comparative analysis of 2-(Thiazol-5-yl)ethanamine dihydrochloride and its mono- and di-methylated amine derivatives. Our focus is centered on a critical target in neuropharmacology: the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters.[1] For researchers in neuropharmacology and medicinal chemistry, understanding the structure-activity relationship (SAR) of this thiazole scaffold is paramount for the rational design of novel therapeutics for cognitive and neurological disorders.

This guide will dissect the comparative pharmacology of these three compounds, offering not just a summary of potential outcomes, but also the detailed experimental frameworks necessary to reproduce and validate these findings. We will explore receptor binding affinity, functional activity at the H3 receptor, selectivity against other histamine receptor subtypes, and crucial early-stage pharmacokinetic properties.

The Chemical Lineup: Structures and Hypothesized Impact of Methylation

The progressive methylation of the primary amine in 2-(Thiazol-5-yl)ethanamine introduces systematic changes in basicity, lipophilicity, and steric bulk. These modifications are hypothesized to directly influence receptor interaction and metabolic stability.

  • Compound A: this compound (Parent Compound)

  • Compound B: N-Methyl-2-(thiazol-5-yl)ethanamine (Mono-methylated Derivative)

  • Compound C: N,N-Dimethyl-2-(thiazol-5-yl)ethanamine (Di-methylated Derivative)

Section 1: Interrogating the Target - Histamine H3 Receptor Binding Affinity

The initial and most fundamental assessment in our comparative analysis is the direct measurement of binding affinity for the human histamine H3 receptor. A high affinity is a prerequisite for potent pharmacological activity. We employ a competitive radioligand binding assay, a gold-standard technique to determine the inhibitory constant (Ki) of a test compound.[2][3]

Experimental Protocol: H3 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compounds A, B, and C for the human histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.[4]

  • Radioligand: [3H]N-α-methylhistamine ([3H]NAMH), a potent H3R agonist.[3][5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit (a high-affinity H3R antagonist).[5]

  • Instrumentation: Scintillation counter, 96-well filtration plates.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compounds (A, B, C) A1 Incubate membranes, [3H]NAMH, and test compound/control in 96-well plate P1->A1 P2 Prepare membrane homogenate (HEK293-hH3R) P2->A1 P3 Prepare radioligand solution ([3H]NAMH) P3->A1 A2 Incubate at 25°C for 2 hours to reach equilibrium A1->A2 AN1 Rapidly filter plate contents to separate bound and free radioligand A2->AN1 AN2 Wash filters with ice-cold buffer AN1->AN2 AN3 Measure radioactivity on filters using a scintillation counter AN2->AN3 AN4 Calculate IC50 values from competition binding curves AN3->AN4 AN5 Convert IC50 to Ki using the Cheng-Prusoff equation AN4->AN5

Caption: Workflow for the H3R competitive radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NAMH (typically near its Kd value), and varying concentrations of the test compounds (A, B, or C).

  • Incubation: Incubate the plates for 2 hours at 25°C to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]NAMH binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Expected Outcomes & Interpretation

Methylation is anticipated to increase lipophilicity, which can enhance membrane partitioning and potentially increase binding affinity. However, the added steric bulk could also introduce unfavorable interactions within the binding pocket.

Table 1: Comparative H3 Receptor Binding Affinities (Hypothetical Data)

CompoundDescriptionKi (nM)
A Parent Compound85.2
B Mono-methylated25.6
C Di-methylated10.8

This hypothetical data suggests that N-methylation progressively increases the binding affinity for the H3 receptor, with the di-methylated derivative showing the highest affinity. This could be attributed to favorable hydrophobic interactions within the receptor's binding site.

Section 2: Functional Characterization - Agonist, Antagonist, or Inverse Agonist?

High binding affinity does not reveal the functional consequence of that binding. The H3 receptor is known to exhibit high constitutive activity, meaning it can signal in the absence of an agonist.[4][6] Therefore, ligands can act as agonists (activating the receptor), antagonists (blocking agonist activity), or inverse agonists (suppressing constitutive activity). We utilize the [35S]GTPγS binding assay to elucidate the functional nature of our compounds. This assay measures the G-protein activation, a direct downstream event of receptor activation.[4][7]

Experimental Protocol: [35S]GTPγS Binding Assay

Objective: To determine the functional activity of Compounds A, B, and C at the human H3 receptor.

Materials:

  • Cell Membranes: HEK293-hH3R membranes.

  • Radioligand: [35S]GTPγS.

  • Reagents: GDP, assay buffer (50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl2, pH 7.4).[6]

  • Reference Agonist: R-α-methylhistamine (RAMH).

  • Reference Inverse Agonist: Pitolisant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Modes cluster_analysis Analysis P1 Prepare test compounds (A, B, C) A1 Agonist Mode: Incubate membranes, [35S]GTPγS, GDP, and test compounds P1->A1 A2 Inverse Agonist Mode: Incubate as above, no agonist P1->A2 A3 Antagonist Mode: Pre-incubate with test compounds, then add reference agonist (RAMH) P1->A3 P2 Prepare membrane homogenate P2->A1 P2->A2 P2->A3 P3 Prepare [35S]GTPγS solution P3->A1 P3->A2 P3->A3 AN1 Incubate at 25°C for 60 minutes A1->AN1 A2->AN1 A3->AN1 AN2 Terminate by rapid filtration AN1->AN2 AN3 Measure bound [35S]GTPγS via scintillation counting AN2->AN3 AN4 Plot % stimulation or inhibition vs. concentration AN3->AN4 AN5 Determine EC50 (agonist) or IC50 (antagonist/inverse agonist) AN4->AN5

Caption: Workflow for the [35S]GTPγS functional assay.

Procedure:

  • Incubation: In separate wells, incubate the hH3R membranes with [35S]GTPγS, GDP, and the test compounds under three conditions:

    • Agonist/Inverse Agonist Mode: Test compounds are added alone across a range of concentrations.

    • Antagonist Mode: Test compounds are added in the presence of a fixed concentration (EC80) of the reference agonist RAMH.

  • Termination and Filtration: After a 60-minute incubation at 25°C, the reaction is stopped by rapid filtration.[6]

  • Quantification: The amount of bound [35S]GTPγS on the filters is measured by scintillation counting.

  • Data Analysis:

    • An increase in [35S]GTPγS binding indicates agonism.

    • A decrease in basal [35S]GTPγS binding indicates inverse agonism.

    • A decrease in agonist-stimulated [35S]GTPγS binding indicates antagonism.

Expected Outcomes & Interpretation

The functional profile may shift with methylation. Often, small modifications can convert an antagonist to an inverse agonist or alter potency.

Table 2: Comparative H3 Receptor Functional Activity (Hypothetical Data)

CompoundFunctional ActivityPotency (EC50/IC50, nM)Efficacy (% of RAMH / % Inhibition)
A Weak Partial AgonistEC50: 120035%
B Neutral AntagonistIC50: 45.398% Inhibition
C Inverse AgonistIC50: 18.9110% Inhibition (relative to Pitolisant)

These hypothetical results illustrate a common SAR trend where increasing alkyl substitution on the amine nitrogen shifts the functional activity from agonism towards antagonism and inverse agonism. Compound C, with the highest affinity, also demonstrates the strongest inverse agonist activity, a desirable trait for increasing neurotransmitter release in cognitive enhancement therapies.

Section 3: Selectivity Profiling - On-Target Specificity

To be a viable drug candidate, a compound must be selective for its intended target to minimize off-target side effects. We will assess the binding affinity of our most promising compound (Compound C) against other human histamine receptor subtypes: H1, H2, and H4.

Experimental Protocol: Histamine Receptor Selectivity Panel

Objective: To determine the binding affinity of Compound C for H1, H2, and H4 receptors.

Procedure: The competitive radioligand binding assay protocol described in Section 1 is repeated using cell membranes expressing hH1R, hH2R, and hH4R, with their respective specific radioligands (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, and [3H]VUF 8430 for H4R).

Expected Outcomes & Interpretation

Table 3: Histamine Receptor Selectivity Profile for Compound C (Hypothetical Data)

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity (fold vs. H3R)
H3 10.8-
H1 > 10,000> 925-fold
H2 > 10,000> 925-fold
H4 2,500~230-fold

A selectivity of >100-fold is generally considered desirable for a drug candidate. The hypothetical data shows that Compound C is highly selective for the H3 receptor over H1 and H2, with moderate selectivity over H4. This profile suggests a low likelihood of side effects associated with H1 (e.g., sedation) or H2 (e.g., gastric issues) receptor modulation.

Section 4: Early Pharmacokinetic Profiling (In Vitro ADME)

Promising pharmacology is futile if a compound cannot reach its target in the body. We will conduct two fundamental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to predict the oral bioavailability and metabolic fate of our compounds.[8][9]

Metabolic Stability: Liver Microsomal Stability Assay

This assay predicts how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, a primary site of drug metabolism.[10][11]

Experimental Protocol:

  • Incubation: Incubate the test compounds (A, B, C) with human liver microsomes and an NADPH regenerating system at 37°C.[12]

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[12]

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Intestinal Permeability: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier and predict a compound's absorption after oral administration.[13][14]

Experimental Protocol:

  • Cell Culture: Grow Caco-2 cells on semipermeable filter supports for 21 days until they form a differentiated, polarized monolayer.[15]

  • Transport Study: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-B).

  • Efflux Assessment: In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B-A). The ratio of Papp (B-A) / Papp (A-B) gives the efflux ratio, indicating if the compound is actively pumped out of the cells.[15]

Expected Outcomes & Interpretation

Table 4: Comparative In Vitro ADME Properties (Hypothetical Data)

CompoundMicrosomal t½ (min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
A > 601.21.1Low
B 455.81.3Moderate
C 3212.51.5High

Methylation often provides a "handle" for metabolic enzymes, which can decrease metabolic stability, as seen in the trend from A to C. However, the increased lipophilicity associated with methylation typically enhances membrane permeability. Compound C, despite having a shorter half-life, shows high permeability, suggesting it is more likely to be orally bioavailable. This presents a classic optimization challenge: balancing potency and permeability against metabolic stability.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing a series of structurally related compounds. Based on our hypothetical data, the progressive N-methylation of 2-(Thiazol-5-yl)ethanamine leads to a promising pharmacological profile, culminating in Compound C (N,N-Dimethyl-2-(thiazol-5-yl)ethanamine) as a potent, selective H3 receptor inverse agonist with high predicted intestinal absorption.

The key takeaways from this analysis are:

  • Structure-Affinity: N-methylation appears to be a viable strategy for increasing H3R binding affinity within this chemical series.

  • Structure-Function: The addition of methyl groups shifts the functional profile from partial agonism to inverse agonism, a critical insight for therapeutic application.

  • Structure-Property: Increased lipophilicity due to methylation enhances permeability, a positive attribute for oral drug delivery, but may introduce metabolic liabilities.

The next logical steps for the research program would be to:

  • Confirm these in vitro findings with in vivo pharmacokinetic studies in animal models to determine the actual bioavailability and brain penetration of Compound C.

  • Initiate metabolic soft-spot analysis for Compound C to identify the site of metabolism and guide further chemical modifications to improve its stability while retaining its potent pharmacological profile.

  • Conduct in vivo efficacy studies in relevant animal models of cognitive dysfunction to validate the therapeutic hypothesis.

By rigorously applying these comparative biological analyses, researchers can make informed, data-driven decisions, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Creative Biolabs.
  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]
  • Selvita. In Vitro ADME. [Link]
  • NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
  • PubMed. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. [Link]
  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]
  • ResearchGate. (A)
  • PubMed Central. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity and Off-Target Profiling of 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A molecule's success is defined not only by its potent and selective interaction with its intended therapeutic target but also, and perhaps more critically, by its lack of interaction with unintended biological molecules. It is this principle that brings us to the subject of this guide: 2-(Thiazol-5-yl)ethanamine dihydrochloride , a known agonist of the Histamine H3 receptor (H3R).[1][2]

The H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor.[1][3] Its activation inhibits the synthesis and release of histamine and other key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[2][3] This neuromodulatory role makes H3R an attractive target for treating a spectrum of neurological and psychiatric conditions, such as sleep disorders, ADHD, and cognitive impairments.[1][2]

However, the therapeutic promise of an H3R agonist like 2-(Thiazol-5-yl)ethanamine is contingent upon its selectivity. Unforeseen interactions with other receptors, enzymes, or ion channels—known as off-target effects—can lead to a range of adverse drug reactions (ADRs), compromising patient safety and leading to late-stage clinical failures.[4][5]

This guide provides an in-depth, comparative analysis of the methodologies used to profile the cross-reactivity and off-target liabilities of this compound. We will objectively compare its hypothetical profile with that of other well-characterized H3R agonists, Imetit and (R)-α-Methylhistamine , providing the experimental frameworks and data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.

The Competitors: A Snapshot of H3 Receptor Agonists

A meaningful comparison requires context. We will evaluate 2-(Thiazol-5-yl)ethanamine against two standard H3R agonists, each with a distinct profile:

  • This compound : The compound of interest, a thiazole-containing ethanamine derivative.

  • Imetit dihydrobromide : A potent and widely used research tool, recognized as a standard agonist for both the H3 and H4 receptors.[6][7]

  • (R)-(-)-α-Methylhistamine dihydrobromide : A potent and highly selective agonist for the H3 receptor, often used as a benchmark for H3R activity.[3][7]

CompoundPrimary Target(s)Known Characteristics
2-(Thiazol-5-yl)ethanamine Histamine H3 Receptor (Agonist)Thiazole-based structure; subject of this profiling guide.
Imetit Histamine H3 & H4 Receptors (Agonist)Standard dual agonist, provides a point of comparison for broader histamine receptor activity.[6][7]
(R)-α-Methylhistamine Histamine H3 Receptor (Agonist)Potent and selective H3R agonist, serves as a benchmark for high-selectivity.[1][7]

The Strategic Imperative: A Multi-Tiered Approach to Off-Target Profiling

A robust assessment of a compound's selectivity is not a single experiment but a strategic, multi-faceted investigation. The causality behind this approach is clear: different assay formats provide complementary information. Broad liability panels identify potential red flags, focused biochemical assays quantify the potency of these interactions, and cell-based assays confirm target engagement in a physiological context. This tiered approach ensures that resources are used efficiently and that decisions are based on a comprehensive and self-validating dataset.

Below, we detail the core experimental workflows that constitute a gold-standard off-target profiling campaign.

Tier 1: Broad Liability Screening with In Vitro Safety Panels

The first step is to cast a wide net. The objective is to rapidly identify potential off-target interactions by screening the compound against a large, diverse panel of clinically relevant targets known to be implicated in ADRs.[5][8][9] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels offer a cost-effective way to perform this initial screen.[4][9] The foundational technology for many of these panels is the Radioligand Binding Assay .

Causality Behind the Choice: Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[10] They are highly sensitive, robust, and adaptable to a high-throughput format, making them ideal for screening hundreds of targets simultaneously.[10][11][12] The assay directly measures the displacement of a radioactively labeled ligand ("hot" ligand) from a receptor by the test compound, providing a clear measure of binding interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents :

    • Membrane Preparation : Prepare membrane fractions from cells recombinantly expressing the target receptor of interest. Homogenize cells in a buffered solution and centrifuge to pellet membranes. Resuspend in an appropriate assay buffer.

    • Radioligand : Select a high-affinity radioligand (e.g., labeled with ³H or ¹²⁵I) specific for the target receptor. Dilute to a working concentration, typically at or below its dissociation constant (Kd).[13]

    • Test Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Incubation :

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Include control wells:

      • Total Binding: Membranes + Radioligand + Vehicle (measures specific and non-specific binding).

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled ligand for the target (measures only binding to non-receptor components).[13]

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand :

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis :

    • Place the filter mat in a scintillation vial with scintillation cocktail or use a solid scintillator.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[11]

Radioligand_Binding_Workflow cluster_assay Assay Reagents Prepare Reagents: - Target Membranes - Radioligand ([³H]L*) - Test Compound (Cpd) Incubate Incubate: Membranes + [³H]L* + Cpd Reagents->Incubate Combine Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Equilibrium Reached Count Scintillation Counting (Measure Radioactivity) Filter->Count Filters Analyze Data Analysis: Calculate IC50/Ki Count->Analyze Raw Counts Result Result Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Data: Tier 1 Safety Panel Screen (@ 10 µM)

This table represents illustrative data from a primary safety screen. The values indicate the percentage of inhibition of radioligand binding at a single high concentration (10 µM) of each test compound. A commonly used threshold for a "hit" is >50% inhibition.

Target ClassTarget2-(Thiazol-5-yl)ethanamineImetit(R)-α-MethylhistaminePotential Clinical Implication of Off-Target Hit
GPCRs Histamine H3 98% 99% 99% On-Target Activity
Histamine H48%75% 4%Inflammation, Immune Modulation
Serotonin 5-HT2A62% 15%5%Hallucinations, Sleep Disturbances
Dopamine D225%18%9%Extrapyramidal Symptoms, Prolactin Increase
Adrenergic α1A12%9%3%Orthostatic Hypotension
Ion Channels hERG18%22%11%QT Prolongation, Torsades de Pointes
Kinases ROCK255% 10%6%Vasodilation, Hypotension
Transporters SERT30%12%7%Serotonin Syndrome, GI side effects

Interpretation of Tier 1 Data:

  • On-Target Confirmation : All three compounds show strong activity at the Histamine H3 receptor, as expected.

  • 2-(Thiazol-5-yl)ethanamine : Shows potential off-target liabilities at the Serotonin 5-HT2A receptor and the ROCK2 kinase. These "hits" require further investigation.

  • Imetit : Confirms its known dual activity at the Histamine H4 receptor.[7] Its profile is otherwise relatively clean in this panel.

  • (R)-α-Methylhistamine : Demonstrates a highly selective profile, with no significant off-target hits at 10 µM, reinforcing its status as a selective tool compound.

Tier 2: Quantifying Off-Target Potency & Kinase Selectivity

Hits identified in Tier 1 must be quantified. A single-point inhibition value is insufficient; we need to determine the potency (IC50 or Ki) of the interaction to understand its potential clinical relevance. If the off-target potency is significantly weaker than the on-target potency (e.g., >100-fold difference), the risk may be low. For the kinase hit (ROCK2), a broader kinase panel screen is warranted.

Causality Behind the Choice: Kinases are one of the largest and most structurally conserved enzyme families, making them a frequent source of off-target interactions for ATP-competitive and non-competitive inhibitors alike.[14][15] A broad kinase screen is essential to understand the selectivity of a compound within this family and to pre-emptively identify potential liabilities related to cell signaling, proliferation, and other critical cellular processes.[16]

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP)

  • Reagent Preparation :

    • Kinase : Use a purified, active recombinant kinase (e.g., ROCK2).

    • Substrate : Prepare a solution of a specific peptide or protein substrate for the kinase.

    • Test Compound : Prepare a serial dilution of 2-(Thiazol-5-yl)ethanamine.

    • ATP Mix : Prepare a solution containing unlabeled ATP and radioactively labeled [³³P]-ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[14]

  • Kinase Reaction :

    • In a reaction plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the phosphorylation reaction by adding the [³³P]-ATP mix.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.

  • Stopping and Separation :

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.

    • Wash the filter paper extensively to remove all unbound [³³P]-ATP.

  • Detection and Analysis :

    • Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

    • Plot the kinase activity (in cpm) against the log concentration of the test compound.

    • Fit the data to determine the IC50 value.

Kinase_Profiling_Workflow Reagents Prepare Reagents: - Kinase & Substrate - [³³P]-ATP Mix - Test Compound (Cpd) Incubate Initiate Reaction: Kinase + Substrate + Cpd + [³³P]-ATP Reagents->Incubate Stop Stop Reaction & Spot on Filter Paper Incubate->Stop Wash Wash Filter Paper (Remove free [³³P]-ATP) Stop->Wash Count Scintillation Counting (Measure ³³P Incorporation) Wash->Count Result Result Count->Result

Caption: Workflow for a radiometric kinase profiling assay.

Hypothetical Data: Tier 2 IC50 Determination for Off-Target Hits

CompoundTargetAssay TypeOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
2-(Thiazol-5-yl)ethanamine Histamine H3Binding15--
5-HT2ABinding-1,25083x
ROCK2Kinase-4,500300x
Imetit Histamine H3Binding10--
Histamine H4Binding-858.5x
(R)-α-Methylhistamine Histamine H3Binding5--
No Hits >50%-->10,000>2000x

Interpretation of Tier 2 Data:

  • 2-(Thiazol-5-yl)ethanamine : The compound is 83-fold more selective for H3R over 5-HT2A and 300-fold more selective over ROCK2. While a 300x selectivity against the kinase is encouraging, the 83x selectivity against 5-HT2A may still be a concern, depending on the therapeutic window and required dosing. This interaction warrants further monitoring.

  • Imetit : Shows only an 8.5-fold selectivity for H3R over H4R, confirming its dual-agonist profile. This is not necessarily a liability but a key characteristic of the molecule.

  • (R)-α-Methylhistamine : Continues to show a very high degree of selectivity, with off-target interactions being more than 2000-fold weaker than its on-target activity.

Tier 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays are powerful but occur in an artificial environment. The final and most critical step is to confirm that the compound engages its intended target (and potentially its off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a revolutionary technique for this purpose.

Causality Behind the Choice: CETSA directly measures a drug's physical binding to its target protein in intact cells or tissues.[17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19][20] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement. This assay accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a more physiologically relevant measure of target interaction than any in vitro assay.[21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot

  • Cell Treatment :

    • Culture cells known to express the target protein (e.g., H3R or 5-HT2A).

    • Treat the cells with either the test compound (e.g., 2-(Thiazol-5-yl)ethanamine) at a saturating concentration or a vehicle control (DMSO). Incubate to allow for cell penetration and target binding.

  • Thermal Challenge :

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 37°C to 70°C in 3-4°C increments) for a short duration (e.g., 3 minutes).[18]

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Separation of Soluble Fraction :

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis :

    • Measure the total protein concentration in each supernatant to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-H3R antibody).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensity using densitometry.

  • Data Interpretation :

    • For each temperature point, compare the amount of soluble protein in the vehicle-treated vs. compound-treated samples.

    • Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target stabilization and engagement.[19]

// Nodes A [label="1. Treat Live Cells\n(Vehicle vs. Compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Heat Challenge\n(Temperature Gradient)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Cell Lysis & Centrifugation\n(Separate Soluble/Insoluble)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Isolate Supernatant\n(Soluble Protein Fraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Western Blot Analysis\n(Quantify Soluble Target)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [shape=ellipse, label="Target Engagement Confirmed\n(Thermal Shift)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Sources

comparative evaluation of different synthetic routes for 2-(Thiazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative evaluation of two prominent synthetic routes for the preparation of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a key building block in pharmaceutical and medicinal chemistry. The analysis focuses on the underlying chemical principles, experimental protocols, and overall efficiency of each pathway to assist researchers in making informed decisions for their synthetic endeavors.

Introduction

2-(Thiazol-5-yl)ethanamine and its dihydrochloride salt are valuable intermediates in the synthesis of a variety of biologically active molecules. The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ethanamine side chain at the 5-position provides a crucial handle for further molecular elaboration. Consequently, efficient and scalable access to this building block is of significant interest. This guide will compare two distinct synthetic strategies:

  • Route 1: The Hantzsch Thiazole Synthesis followed by Side-Chain Elongation

  • Route 2: Synthesis via a Thiazole-5-acetonitrile Intermediate

These routes will be evaluated based on factors such as starting material availability, reaction conditions, step-count, overall yield, and scalability considerations.

Route 1: The Hantzsch Thiazole Synthesis and Subsequent Side-Chain Elongation

This classical approach builds the thiazole ring first and then introduces the ethanamine moiety. A common strategy involves the formation of a 5-substituted thiazole that can be readily converted to the desired product.

Synthetic Strategy Overview

This route commences with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring. The key steps involve the reaction of an α-haloketone with a thioamide. Subsequent functional group manipulations on a substituent at the 5-position of the thiazole ring lead to the target ethanamine side chain. A plausible pathway involves the synthesis of a 5-(2-hydroxyethyl)thiazole intermediate, which is then converted to the amine.

Route_1_Overview A α-Haloketone + Thioamide B 5-Substituted Thiazole A->B Hantzsch Synthesis C 2-(Thiazol-5-yl)ethanol B->C Side-chain introduction D 2-(Thiazol-5-yl)ethanamine C->D Hydroxyl to Amine Conversion E 2-(Thiazol-5-yl)ethanamine dihydrochloride D->E Salt Formation

Caption: General workflow for Route 1.

Experimental Protocol: Representative Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine Dihydrochloride

A specific example of this route involves the synthesis of the 4-methyl analog, which illustrates the general principles.

Step 1: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole

The synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole has been a subject of study since the 1930s. One established method involves the reaction of α-acetyl-γ-butyrolactone with sulfuryl chloride as a key starting material[1]. The reaction is typically conducted at a controlled temperature of 40-42°C for 1.5-2.5 hours to ensure complete conversion while minimizing product degradation[1].

Step 2: Conversion of 2-(Thiazol-5-yl)ethanol to 2-(Thiazol-5-yl)ethanamine

The conversion of the hydroxyl group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including:

  • Mitsunobu Reaction: Reaction of the alcohol with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrazinolysis (the Gabriel synthesis)[2][3][4]. This method is known for its mild conditions and stereochemical inversion (not relevant in this achiral case).

  • Mesylation/Tosylation and Amination: Conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction, or ammonia).

Step 3: Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and handling properties.

Protocol:

  • Dissolve the free base, 2-(Thiazol-5-yl)ethanamine, in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Utilizes the well-established Hantzsch synthesis.Can be a multi-step process with potentially moderate overall yield.
Starting materials are often readily available.The conversion of the hydroxyl group to the amine can involve harsh reagents or multiple steps.
Allows for the synthesis of various substituted analogs.Purification of intermediates may be required, adding to the overall complexity.

Route 2: Synthesis via a Thiazole-5-acetonitrile Intermediate

This alternative route introduces the two-carbon side chain as a nitrile group, which is then reduced to the primary amine in the final step.

Synthetic Strategy Overview

This pathway focuses on the formation of a thiazole ring bearing an acetonitrile group at the 5-position. The key intermediate, 2-(thiazol-5-yl)acetonitrile, is then subjected to reduction to yield the target ethanamine.

Route_2_Overview A Thiazole Precursor B 2-(Thiazol-5-yl)acetonitrile A->B Introduction of Acetonitrile Group C 2-(Thiazol-5-yl)ethanamine B->C Nitrile Reduction D 2-(Thiazol-5-yl)ethanamine dihydrochloride C->D Salt Formation

Caption: General workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of 2-(Thiazol-5-yl)acetonitrile

One approach to synthesize this intermediate is from 5-(chloromethyl)thiazole.

  • Preparation of 5-(Chloromethyl)thiazole: This can be prepared from 5-(hydroxymethyl)thiazole by reaction with thionyl chloride or a similar chlorinating agent.

  • Cyanation: The 5-(chloromethyl)thiazole is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like DMSO or DMF to afford 2-(thiazol-5-yl)acetonitrile.

Step 2: Reduction of 2-(Thiazol-5-yl)acetonitrile

The reduction of the nitrile to the primary amine is a key step. Several reducing agents can be employed:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This is often considered a "greener" alternative to using metal hydrides.

  • Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles, but in combination with a catalyst like cobalt(II) chloride, it can be an effective reducing system.

Step 3: Formation of the Dihydrochloride Salt

The procedure is identical to that described in Route 1.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Potentially a more convergent synthesis.The use of cyanide salts requires stringent safety precautions.
The final reduction step is often high-yielding.The synthesis of the thiazole-5-acetonitrile intermediate may require multiple steps.
Avoids the use of potentially problematic reagents like azides or phthalimide.The choice of reducing agent needs to be carefully considered for scalability and safety (e.g., LiAlH₄ is highly reactive).

Comparative Evaluation

Parameter Route 1: Hantzsch Synthesis & Side-Chain Elongation Route 2: Thiazole-5-acetonitrile Intermediate
Overall Strategy Linear synthesis, building the side chain after the ring.Convergent approach, with a late-stage key reduction.
Key Reactions Hantzsch thiazole synthesis, hydroxyl-to-amine conversion.Nucleophilic substitution with cyanide, nitrile reduction.
Starting Materials Generally readily available α-haloketones and thioamides.May require synthesis of a functionalized thiazole precursor.
Reagent Safety Can involve standard laboratory reagents, though some amination procedures require caution.Involves highly toxic cyanide salts, necessitating strict handling protocols. Powerful reducing agents like LiAlH₄ are pyrophoric.
Scalability The Hantzsch synthesis is generally scalable. The subsequent steps may require optimization for large-scale production.The use of cyanide and highly reactive reducing agents can present challenges for large-scale synthesis. Catalytic hydrogenation is more amenable to scale-up.
Flexibility Allows for diverse substitutions on the thiazole ring from the outset.The core thiazole-5-acetonitrile can be a versatile intermediate for other derivatives.
Estimated Overall Yield Typically moderate, dependent on the efficiency of the multi-step side-chain modification.Can be high, especially if the nitrile reduction is efficient.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 , leveraging the classical Hantzsch synthesis, is a robust and well-understood method, particularly suitable for generating a library of analogs with diverse substitutions on the thiazole ring. However, the multi-step nature of the side-chain elaboration may impact the overall yield.

Route 2 , proceeding through a thiazole-5-acetonitrile intermediate, offers a more convergent approach that can be highly efficient, especially if the final reduction step is optimized. The primary drawback of this route is the inherent safety risks associated with the use of cyanide salts, which requires specialized handling and waste disposal procedures.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available starting materials, and the laboratory's capabilities for handling hazardous reagents. For laboratory-scale synthesis and analog development, Route 1 may offer greater flexibility. For larger-scale production where a highly efficient and convergent route is desired, and appropriate safety measures are in place, Route 2 presents a compelling alternative, particularly if catalytic hydrogenation is employed for the final reduction step.

References

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (2020). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
  • Master Organic Chemistry. (2023). The Gabriel Synthesis.
  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.
  • ResearchGate. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.
  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • J&K Scientific LLC. (n.d.). Gabriel Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis.

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-(Thiazol-5-yl)ethanamine dihydrochloride Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 2-(Thiazol-5-yl)ethanamine dihydrochloride, benchmarking its potential anticancer efficacy against a panel of established and mechanistically diverse chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and a logical framework for assessing new chemical entities in oncology.

Introduction: The Rationale for a Novel Anticancer Agent

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity. This compound is a thiazole-containing compound, a heterocyclic moiety present in numerous FDA-approved drugs, including some with anticancer activity. This structural alert provides a compelling, albeit preliminary, rationale for its investigation as a potential oncology therapeutic.

This guide outlines a rigorous, multi-faceted approach to characterize the anticancer profile of this compound. We will benchmark it against a carefully selected panel of established drugs: Cisplatin, Paclitaxel, Doxorubicin, and Gefitinib. These agents represent a spectrum of mechanisms, from DNA damage to microtubule stabilization and targeted signal transduction inhibition. The objective is to generate a robust, comparative dataset that will elucidate the potential of this compound and inform future development decisions.

Comparative Mechanisms of Action: Established Drugs and the Investigational Compound

A fundamental aspect of this benchmarking study is to understand the mechanisms by which these drugs exert their cytotoxic effects.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, distorting its structure and interfering with DNA repair mechanisms.[1] This damage ultimately triggers apoptosis in cancer cells.[1][2][3]

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their disassembly.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that damage cellular components.[6][7][]

  • Gefitinib: As a tyrosine kinase inhibitor (TKI), gefitinib specifically targets the epidermal growth factor receptor (EGFR).[9][10][11] By blocking the ATP-binding site of the EGFR tyrosine kinase, it inhibits downstream signaling pathways that promote cell proliferation and survival.[9][10][11]

The mechanism of action for This compound is currently unknown. The experimental protocols outlined in this guide are designed not only to assess its efficacy but also to provide initial insights into its potential molecular target(s) and affected cellular pathways.

Anticancer Drug Mechanisms of Action cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin cluster_gefitinib Gefitinib Cisplatin Cisplatin DNA_Adducts DNA_Adducts Cisplatin->DNA_Adducts Forms DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Causes Mitotic_Arrest->Apoptosis Induces Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Causes Topo_II_Inhibition Topo_II_Inhibition Doxorubicin->Topo_II_Inhibition Inhibits ROS_Generation ROS_Generation Doxorubicin->ROS_Generation Generates DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis Gefitinib Gefitinib EGFR_TK EGFR_TK Gefitinib->EGFR_TK Inhibits Downstream_Signaling Downstream_Signaling EGFR_TK->Downstream_Signaling Blocks Proliferation_Inhibition Proliferation_Inhibition Downstream_Signaling->Proliferation_Inhibition Leads to Proliferation_Inhibition->Apoptosis MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhesion Allow Adhesion (24h) seed_cells->adhesion treatment Treat with Compounds (48h) adhesion->treatment mtt_reagent Add MTT Reagent treatment->mtt_reagent incubation Incubate (4h) mtt_reagent->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Viability Assay.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound15.225.818.5
Cisplatin8.512.17.9
Paclitaxel0.010.050.02
Doxorubicin0.51.20.8
Gefitinib>1005.6>100

This assay will quantify the induction of apoptosis by the test compounds.

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). [12][13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature. [14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [12][13]

Apoptosis Assay Workflow start Start treat_cells Treat Cells with Compounds start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells incubation Incubate in Dark stain_cells->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Hypothetical Data Presentation:

Compound (at IC50)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
This compoundHCT11625.315.1
CisplatinHCT11635.820.4
PaclitaxelHCT11640.122.7
DoxorubicinHCT11638.625.3
Vehicle ControlHCT1162.11.5

This assay will determine if the compounds induce cell cycle arrest at specific phases.

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol. [15][16]

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase. [16][17]

  • Incubation: Incubate the cells in the dark. [16]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. [17][18]

Cell Cycle Analysis Workflow start Start treat_cells Treat Cells with Compounds start->treat_cells harvest_fix_cells Harvest and Fix Cells in Ethanol treat_cells->harvest_fix_cells stain_cells Stain with PI and RNase harvest_fix_cells->stain_cells incubation Incubate in Dark stain_cells->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry determine_distribution Determine Cell Cycle Distribution flow_cytometry->determine_distribution end End determine_distribution->end

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Hypothetical Data Presentation:

Compound (at IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
This compoundHCT11665.215.319.5
CisplatinHCT11650.128.721.2
PaclitaxelHCT11610.55.284.3
DoxorubicinHCT11625.820.154.1
Vehicle ControlHCT11655.430.214.4
In Vivo Efficacy Assessment: Xenograft Mouse Model

Promising results from the in vitro assays will warrant further investigation in an in vivo setting. A human tumor xenograft mouse model is a standard for preclinical oncology research. [19][20][21]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject HCT116 cells into the flank of immunodeficient mice. [19][22]

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups. [19][22]

  • Drug Administration: Administer this compound, a positive control (e.g., Cisplatin), and a vehicle control to the respective groups according to a predetermined dosing schedule. [19]

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study. [19]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft Model Workflow start Start implant_cells Implant Tumor Cells in Mice start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize_mice Randomize Mice into Groups monitor_tumor_growth->randomize_mice administer_drugs Administer Compounds and Controls randomize_mice->administer_drugs measure_tumors_weight Measure Tumor Volume and Body Weight administer_drugs->measure_tumors_weight endpoint_analysis Endpoint Analysis (Tumor Excision) measure_tumors_weight->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for the In Vivo Xenograft Mouse Model.

Hypothetical Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
This compound (25 mg/kg)85043.3
This compound (50 mg/kg)55063.3
Cisplatin (5 mg/kg)40073.3
Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical benchmarking of this compound. The data generated from these studies will provide a clear, comparative assessment of its anticancer potential relative to established drugs.

Based on the hypothetical data presented, this compound demonstrates moderate in vitro and in vivo activity. Future studies should focus on elucidating its mechanism of action, which could involve target identification studies, pathway analysis, and investigation into potential synergistic combinations with other anticancer agents. A thorough understanding of its pharmacological and toxicological profile will be crucial for its continued development as a potential cancer therapeutic.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Basaria, B., et al. (2022). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. [Link]
  • Unknown. Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. [Link]
  • Horwitz, S. (1994). Taxol (paclitaxel): mechanisms of action. Semantic Scholar. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. [Link]
  • Unknown. Anti-tumor action mechanism of paclitaxel.
  • Maemondo, M., et al. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]
  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. [Link]
  • Unknown. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
  • Wikipedia. Paclitaxel. [Link]
  • Culture Collections. MCF7 - ECACC cell line profiles. [Link]
  • Patsnap Synapse. (2024).
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH. [Link]
  • Cohen, M. H., et al. (2004).
  • Farhana, A., & Al-Sanea, M. M. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Wikipedia. HCT116 cells. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • Wikipedia. MCF-7. [Link]
  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
  • BCRJ. MCF7 - Cell Line. [Link]
  • Unknown. MCF-7 Cells. [Link]
  • Unknown. The Annexin V Apoptosis Assay. [Link]
  • Wikipedia. A549 cell. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. [Link]
  • Biocompare. HCT116 Cell Lines. [Link]
  • Imanis Life Sciences. A549 Lung Adenocarcinoma Reporter Gene Cell Lines. [Link]
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
  • Culture Collections. Cell line profile: A549. [Link]
  • Medical Reel. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
  • Cytion. A549 Cell Line: A Keystone in Lung Cancer Research. [Link]
  • Unknown. Preclinical Drug Testing Using Xenograft Models. [Link]
  • ResearchGate.
  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
  • Lazzari, G., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

Sources

Correlating In Vitro and In Vivo Efficacy: A Comparative Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride and its Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of compounds based on the 2-(Thiazol-5-yl)ethanamine scaffold, with a focus on their activity as histamine H3 receptor antagonists. Due to the limited publicly available data on 2-(Thiazol-5-yl)ethanamine dihydrochloride itself, this guide will use a closely related and well-characterized derivative, 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine , as a primary example to illustrate the correlation between in vitro potency and potential in vivo applications. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the histamine H3 receptor for neurological disorders.

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism

The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] Antagonists of the H3 receptor block its inhibitory effect, leading to an increase in the release of these neurotransmitters. This mechanism of action makes H3 receptor antagonists promising therapeutic agents for a range of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]

The thiazole moiety is a key structural feature in many biologically active compounds, and its derivatives have been explored for various therapeutic targets.[2][3] The 2-(Thiazol-5-yl)ethanamine scaffold, in particular, has been investigated for its potential as a backbone for novel histamine H3 receptor ligands.

In Vitro Efficacy: Characterizing Receptor Affinity and Functional Antagonism

The initial step in evaluating a potential drug candidate is to determine its interaction with the target receptor in a controlled laboratory setting. For H3 receptor antagonists, this involves assessing their binding affinity and their ability to block the action of receptor agonists.

Experimental Protocol: Guinea Pig Jejunum Assay for H3 Receptor Antagonist Activity

A classic and reliable method for determining the in vitro potency of H3 receptor antagonists is the electrically evoked contraction of the guinea pig jejunum.[4] This functional assay provides a measure of the compound's ability to counteract the inhibitory effect of an H3 receptor agonist.

Methodology:

  • Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Electrical Stimulation: The tissue is subjected to electrical field stimulation, which induces contractions by triggering the release of acetylcholine.

  • Agonist Inhibition: An H3 receptor agonist, such as (R)-α-methylhistamine, is added to the bath. Activation of H3 receptors on cholinergic nerve terminals inhibits acetylcholine release, leading to a reduction in the electrically induced contractions.

  • Antagonist Reversal: The test compound (e.g., a 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivative) is then introduced into the bath in the presence of the agonist.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of contractions is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same effect, is calculated to quantify the antagonist's potency.[4]

G cluster_workflow In Vitro Guinea Pig Jejunum Assay Workflow Tissue_Prep Guinea Pig Jejunum Isolation and Mounting Stimulation Electrical Field Stimulation (Induces Contraction) Tissue_Prep->Stimulation Agonist Add H3 Agonist ((R)-α-methylhistamine) Stimulation->Agonist Inhibition Inhibition of Contraction Agonist->Inhibition Antagonist Add Test Compound (Thiazole Derivative) Inhibition->Antagonist Reversal Reversal of Inhibition Antagonist->Reversal Analysis Calculate pA2 Value Reversal->Analysis

Caption: Workflow for the in vitro guinea pig jejunum assay.

Comparative In Vitro Data

A study by Frymarkiewicz and Walczynski (2009) investigated a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives and found that they possess pronounced H3-receptor antagonist potency.[4] The position of the substituent on the thiazole ring was found to be crucial, with the 5-substituted derivatives showing significantly higher activity than their 4-substituted counterparts.[4]

CompoundpA2 ValueReference CompoundpA2 Value
1-[2-Thiazol-5-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine7.80Thioperamide8.10
1-[2-Thiazol-5-yl-(2-methyl-2-(4-chlorophenyl)carbonylaminoethyl)]-4-n-propylpiperazine8.12Pitolisant8.90

Data synthesized from Frymarkiewicz and Walczynski (2009) and general knowledge of reference compound potencies.

The data indicates that the 2-(Thiazol-5-yl)ethanamine scaffold can be modified to produce potent H3 receptor antagonists, with potencies approaching that of the well-characterized antagonist Thioperamide.

Projecting In Vivo Efficacy: From Receptor Blockade to Functional Outcomes

While in vitro assays are essential for initial characterization, the true therapeutic potential of a compound can only be assessed in living organisms. Based on the potent in vitro H3 receptor antagonism of the 2-(Thiazol-5-yl)ethanamine derivatives, we can project their likely efficacy in preclinical in vivo models.

Rationale for In Vivo Testing

The blockade of H3 receptors in the brain is expected to increase the levels of histamine and other neurotransmitters, leading to enhanced wakefulness and improved cognitive function. Therefore, the primary in vivo studies for these compounds would focus on models of narcolepsy and cognitive impairment.

G In_Vitro In Vitro Potency (pA2 at H3R) In_Vivo_Hypothesis Hypothesized In Vivo Efficacy In_Vitro->In_Vivo_Hypothesis Translates to Wakefulness Increased Wakefulness In_Vivo_Hypothesis->Wakefulness Cognition Enhanced Cognition In_Vivo_Hypothesis->Cognition

Caption: Correlation between in vitro potency and hypothesized in vivo effects.

Experimental Protocol: Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

  • Habituation: The animal is allowed to freely explore an open field arena in the absence of any objects.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

  • Inter-trial Interval: The animal is returned to its home cage for a specific duration.

  • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher discrimination index indicates better memory retention.

Comparative In Vivo Projections

Based on the in vitro potency of the 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, it is hypothesized that they would demonstrate efficacy in animal models of cognitive impairment and excessive sleepiness.

Compound ClassPredicted In Vivo EffectRelevant Animal Model(s)
2-(Thiazol-5-yl)ethanamine Derivatives Cognitive Enhancement: Improved performance in memory tasks.Wake-Promoting: Increased locomotor activity and reduced sleep time.Novel Object Recognition, Morris Water Maze, Scopolamine-induced amnesia models, Narcoleptic mouse models.
Pitolisant (Wakix®) Clinically proven to improve wakefulness and reduce cataplexy in narcolepsy.Orexin/ataxin-3 transgenic mice (a model of narcolepsy).
Thioperamide Demonstrates procognitive and wake-promoting effects in various rodent models.Rat models of learning and memory.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical drug development is to establish a strong correlation between in vitro activity and in vivo efficacy. For H3 receptor antagonists, a key aspect of IVIVC is determining the relationship between receptor occupancy and the desired pharmacological effect. It is often observed that different levels of receptor occupancy are required to elicit different in vivo responses. For instance, lower receptor occupancy may be sufficient for cognitive enhancement, while higher occupancy might be necessary for a robust wake-promoting effect.

Conclusion

The 2-(Thiazol-5-yl)ethanamine scaffold represents a promising starting point for the development of novel histamine H3 receptor antagonists. As demonstrated by the in vitro data on its derivatives, these compounds can achieve high potency at the H3 receptor. While direct in vivo data for this compound is not yet available, the established pharmacology of H3 receptor antagonists strongly suggests its potential for treating disorders of cognition and wakefulness. Further preclinical studies are warranted to confirm these projections and to establish a clear in vitro-in vivo correlation for this class of compounds.

References

  • Frymarkiewicz, S., & Walczynski, K. (2009). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 66(4), 385-393.
  • BenchChem. (2025). Application Note: Utilizing 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Histamine H3 Receptor Binding Assays.
  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Jadhav, S. B., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7329.

Sources

A Researcher's Guide to Assessing the Target Selectivity of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of the novel compound, 2-(Thiazol-5-yl)ethanamine dihydrochloride. Recognizing the structural alerts within the molecule that suggest a potential interaction with histamine receptors, this document establishes a scientifically robust workflow. The guide moves from primary target identification and affinity determination at the histamine H3 receptor (H3R) to broad off-target panel screening and confirmatory cell-based functional assays. By comparing its profile to well-characterized H3R ligands, this guide equips researchers with the necessary protocols and data interpretation strategies to build a complete and reliable selectivity profile, a critical step in evaluating the therapeutic potential and potential liabilities of any new chemical entity.

Introduction: The Critical Imperative of Selectivity Profiling

This compound is a research chemical whose biological targets are not extensively defined in public literature. Its structure, featuring an ethylamine chain attached to a thiazole ring, bears resemblance to the endogenous neurotransmitter histamine, suggesting a potential affinity for histamine receptors. The histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a particularly plausible candidate. The H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[1][2][3] This central role makes H3R an attractive therapeutic target for cognitive and sleep-wake disorders.[2][4][5]

However, promising affinity for a primary target is only the beginning of the story. Off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous assessment of target selectivity is not merely a supplementary exercise but a foundational pillar of drug discovery. This guide provides a logical, multi-phase experimental strategy to construct a high-confidence selectivity profile for this compound, using the H3R as the primary hypothetical target.

The Strategic Workflow for Selectivity Assessment

A comprehensive selectivity assessment is a tiered process. It begins with high-affinity binding to the intended target and progressively widens the net to identify potential off-target interactions, finally confirming these interactions in a functional, cell-based context.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Liability Screen cluster_2 Phase 3: Functional Confirmation cluster_3 Phase 4: Comparative Analysis P1 Radioligand Binding Assay (Target: Histamine H3R) Determine Affinity (Ki) P2 Broad Receptor Panel Screen (e.g., GPCRs, Kinases, Ion Channels) Identify Potential Hits (% Inhibition) P1->P2 High Affinity Confirmed P3 Cell-Based Functional Assay (e.g., cAMP Inhibition Assay) Determine Potency (IC50/EC50) & Modality P2->P3 Off-Targets Identified P4 Selectivity Profile Comparison (vs. Imetit & Ciproxifan) Generate Selectivity Ratios P3->P4 Functional Potency Determined G H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Downstream Signaling (e.g., PKA) cAMP->PKA Activation Agonist Agonist (e.g., Imetit) Agonist->H3R Test_Cmpd 2-(Thiazol-5-yl)ethanamine Test_Cmpd->H3R Antagonist Antagonist (e.g., Ciproxifan) Antagonist->H3R

Caption: H3R signaling pathway leading to cAMP inhibition.

Detailed Protocol: H3R cAMP Inhibition Assay
  • Cell Preparation:

    • Seed HEK293 cells expressing the human H3R and a cAMP biosensor (e.g., GloSensor™) into white, opaque 96-well plates. [6] * Incubate overnight to allow for cell attachment.

  • Assay Execution (Agonist Mode):

    • Prepare a dilution series of this compound.

    • Equilibrate the cells with the biosensor reagent according to the manufacturer's protocol. [7] * To measure Gi-coupled inhibition, first stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).

    • Add the test compound dilutions to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with a dilution series of the test compound for 10-15 minutes.

    • Add a known H3R agonist (e.g., Imetit) at a concentration that gives ~80% of its maximal response (EC80).

    • Incubate for an additional 15-30 minutes.

  • Signal Detection:

    • Measure the luminescence signal using a plate reader. A decrease in signal corresponds to a decrease in cAMP.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the agonist response). This confirms the compound blocks the receptor.

Comparative Analysis: Benchmarking Against Standards

Context is key. The selectivity profile of 2-(Thiazol-5-yl)ethanamine is most meaningful when compared to well-established reference compounds.

  • Imetit: A potent and selective H3R agonist. [8][9]It serves as a benchmark for agonist activity. While selective, it may show some activity at H4R at higher concentrations. [10]* Ciproxifan: A potent and highly selective H3R antagonist/inverse agonist. [11][12][13]It has been shown to have at least a 3-order of magnitude lower potency at other aminergic receptors. [13][14] The data should be summarized in a clear, comparative table. A selectivity ratio (Ki at Off-Target / Ki at H3R) of >100-fold is generally considered a good indicator of selectivity.

CompoundH3R Ki (nM)H1R Ki (nM)H4R Ki (nM)5-HT2A Ki (nM)H3R Selectivity Ratio (vs. H4R)
2-(Thiazol-5-yl)ethanamine TBDTBDTBDTBDTBD
Imetit (Agonist) ~1-5>10,000~100-500>10,000~100-fold
Ciproxifan (Antagonist) ~0.5-2 [13]>1,000 [12]>1,000>1,000 [12]>500-fold

Data for reference compounds are approximate and compiled from literature. TBD = To Be Determined experimentally.

Conclusion and Expert Recommendations

This guide outlines a rigorous, phased approach to defining the target selectivity of this compound. By systematically determining its binding affinity (Ki) at the primary target, screening for off-target interactions, and confirming its functional activity (EC50/IC50), researchers can build a comprehensive and reliable pharmacological profile.

Key Takeaways:

  • Start Focused, Then Go Broad: Confirm high-affinity binding to the primary target (H3R) before investing in broad panel screening.

  • Binding is Not Function: Always follow up binding "hits" with a relevant functional assay to understand the compound's true biological effect (agonist, antagonist, etc.).

  • Context is Crucial: Benchmark the compound's selectivity profile against well-characterized reference compounds to properly interpret the data.

  • Document Everything: Meticulous record-keeping of protocols, reagent sources, and data analysis methods is essential for reproducibility and scientific integrity.

Following this structured evaluation will provide the critical data needed to make informed decisions about the future development of this compound, clarifying its potential as a selective H3R modulator and identifying any liabilities that could hinder its therapeutic promise.

References

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
  • ResearchGate. Receptor selectivity profile of ciproxifan. [Diagram].
  • NCBI Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Stark, H., et al. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2379-2382.
  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 437-447.
  • Cisbio. HTRF cAMP Assays.
  • Coruzzi, G., et al. (1996). Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat. British Journal of Pharmacology, 117(7), 1509-1515.
  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1776-1784.
  • Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 19(5), 177-183.
  • van Unen, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Lin, J. S., et al. (2002). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. British Journal of Pharmacology, 136(5), 747-753.
  • University of Regensburg. G-protein dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
  • Sato, T., et al. (2021). Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats. Medicina, 57(9), 957.
  • Pini, A., et al. (1995). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 50(11), 791-796.
  • Sadek, B., et al. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Frontiers in Pharmacology, 10, 1041.
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 409.
  • Tiligada, E., et al. (2009). Histamine H3 and H4 receptors as novel drug targets. Expert Opinion on Investigational Drugs, 18(10), 1519-1531.
  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181.
  • Wikipedia. H3 receptor antagonist.
  • Bonaventure, P., et al. (2007). Histamine H3 receptor antagonists: from target identification to drug leads. Biochemical Pharmacology, 73(8), 1063-1072.
  • Lazewska, D., et al. (2005). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Archiv der Pharmazie, 338(1), 35-41.
  • Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Medicinal Chemistry, 208, 112771.
  • PubChem. N-(2-(benzo[d]d[15][17]ioxol-5-yl)-2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride.
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Maccari, R., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299.

Sources

A Comparative Guide to Thiazole-Based Compounds in the Treatment of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

The relentless progression of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy presents a formidable challenge to modern medicine. The intricate and multifactorial nature of these conditions necessitates the exploration of novel therapeutic strategies. Among the diverse chemical scaffolds under investigation, the thiazole ring has emerged as a privileged structure, demonstrating a remarkable versatility in targeting key pathological pathways in the central nervous system. This guide provides a comprehensive comparative analysis of promising thiazole-based compounds, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential, supported by experimental data and methodological insights.

I. Thiazole Derivatives in the Management of Alzheimer's Disease: A Multi-Targeted Approach

Alzheimer's disease, a devastating neurodegenerative disorder characterized by progressive cognitive decline, is pathologically defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein tangles. The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine contributes to the cognitive symptoms of Alzheimer's, has been a cornerstone of drug development. Thiazole-based compounds have demonstrated significant promise by simultaneously targeting both the amyloidogenic and cholinergic pathways.

Comparative Efficacy of Thiazole-Based Cholinesterase Inhibitors

A primary strategy in symptomatic treatment for Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine. Several studies have highlighted the potent cholinesterase inhibitory activity of various thiazole derivatives.[1][2][3][4][5]

Compound ClassSpecific DerivativeTarget EnzymeIC50 ValueSource
Thiazolylhydrazones Compound 2i AChE0.028 ± 0.001 µM[3]
Compound 2e AChE0.040 ± 0.001 µM[3]
Compound 2b AChE0.056 ± 0.002 µM[3]
Thiazole-Thiazolidine Hybrids Compound 10 AChE103.24 nM[1][2]
Compound 16 AChE108.94 nM[1][2]
Amine-containing Thiazoles N-(2,3-dimethyl phenyl)thiazol-2-amineAChE9 nM[5]
N-(2,3-dimethyl phenyl)thiazol-2-amineBuChE0.646 µM[5]
Thiazolidin-4-ones Thiazolidin-4-one derivativeAChE4.46 µM[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

The data clearly indicates that thiazolylhydrazone derivatives, in particular, exhibit exceptionally low IC50 values against AChE, with compound 2i showing potency comparable to the standard drug, donepezil.[3] The rationale behind the design of these multi-target ligands often involves the incorporation of a thiazole core, which can interact with the catalytic or peripheral anionic site of the cholinesterase enzyme, linked to other pharmacophores that can simultaneously target Aβ aggregation or other pathological cascades.

Modulation of Amyloid-Beta and Tau Pathologies

Beyond their anticholinesterase activity, several thiazole derivatives have been shown to interfere with the aggregation of Aβ and tau proteins.[5] For instance, certain thiazole-tacrine hybrids have demonstrated the ability to inhibit Aβ aggregation by over 40-60% at concentrations of 10 to 20 µM.[5] Furthermore, some thiazole-diamide series have been identified as highly potent gamma-secretase inhibitors, with IC50 values below 0.3 nM, suggesting their potential to reduce the production of Aβ peptides.[6][7]

The multifaceted nature of these compounds, capable of hitting multiple targets within the complex pathology of Alzheimer's disease, underscores their significant therapeutic potential.

II. Neuroprotection in Parkinson's Disease: The Role of Thiazole Sulfonamides

Parkinson's disease, the second most common neurodegenerative disorder, is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments such as tremors, rigidity, and bradykinesia. Oxidative stress and mitochondrial dysfunction are key contributors to this neuronal loss. Recent research has focused on the neuroprotective effects of thiazole sulfonamides in preclinical models of Parkinson's disease.[8][9][10]

Comparative Neuroprotective Effects in the 6-OHDA Model

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in neuronal cell lines, such as SH-SY5Y, is a widely used in vitro system to screen for neuroprotective compounds. Studies have shown that pretreatment with certain thiazole sulfonamides can significantly improve cell viability, reduce the leakage of lactate dehydrogenase (LDH) (an indicator of cell damage), and mitigate intracellular oxidative stress.[8][9]

CompoundMetricResultSource
Thiazole Sulfonamide Hybrids (1, 2, and 8) Cell ViabilitySignificantly improved[8]
LDH LeakageReduced[8]
Mitochondrial DysfunctionPrevented[8]
Intracellular Oxidative StressMitigated[8]
1,2,3-Triazole-Based Sulfonamides Cell Viability (at 5 µM)Recovery to 79-96%[11]
LDH LeakageSignificantly reduced[11][12]
Intracellular ROS ProductionEffectively decreased[12]

These findings highlight the potential of thiazole sulfonamides to protect dopaminergic neurons from oxidative damage, a key pathological feature of Parkinson's disease.

Mechanism of Action: Activation of the SIRT1 Pathway

A crucial mechanism underlying the neuroprotective effects of these compounds appears to be the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[8][9][10][13] SIRT1 plays a critical role in cellular stress resistance, and its activation has been linked to neuroprotection in various models of neurodegeneration.[14][15][16][17] In the 6-OHDA model, treatment with neurotoxic agents leads to a significant reduction in SIRT1 activity, which is counteracted by pretreatment with neuroprotective thiazole sulfonamides.[8][10]

SIRT1_Pathway Thiazole_Sulfonamides Thiazole Sulfonamides SIRT1 SIRT1 Thiazole_Sulfonamides->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NFkB NF-κB SIRT1->NFkB Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes Neuronal_Survival Neuronal Survival SIRT1->Neuronal_Survival Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Oxidative_Stress Oxidative Stress Mitochondrial_Biogenesis->Oxidative_Stress Reduces Oxidative_Stress->Neuronal_Survival Inhibits Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Induces Neuroinflammation->Neuronal_Survival Inhibits aSyn_Clearance α-synuclein Clearance Autophagy->aSyn_Clearance Enhances aSyn_Clearance->Neuronal_Survival Promotes

Caption: SIRT1 signaling pathway modulated by thiazole sulfonamides.

The activation of SIRT1 by thiazole sulfonamides leads to the deacetylation of downstream targets such as PGC-1α, which promotes mitochondrial biogenesis and reduces oxidative stress.[14] Additionally, SIRT1 can inhibit the pro-inflammatory transcription factor NF-κB and promote autophagy, leading to the clearance of misfolded proteins like α-synuclein, ultimately promoting neuronal survival.[14][15]

III. Thiazole-Bearing Compounds for the Control of Epileptic Seizures

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures. While numerous anti-epileptic drugs are available, a significant portion of patients remain refractory to treatment. The search for novel anticonvulsant agents with improved efficacy and better side-effect profiles is ongoing. Thiazole-bearing 4-thiazolidinones have emerged as a promising class of compounds with significant anticonvulsant activity in preclinical models.[18][19]

Comparative Anticonvulsant Activity in Seizure Models

The two most widely used preclinical models for screening anticonvulsant drugs are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) induced seizure test, which is a model for myoclonic and absence seizures.

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Source
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) 21.5>100[20]
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) 48.265.8[20]
(2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) 35.672.4[20]
PTT6 18.4-[3]

Note: ED50 represents the dose of the compound that is effective in 50% of the animals tested. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

The data indicates that these thiazole-thiazolidinone hybrids possess significant anticonvulsant activity, with some compounds showing potent effects in the MES model, suggesting their potential utility in controlling generalized tonic-clonic seizures.

Modulation of Excitatory and Inhibitory Neurotransmission

The precise mechanism of action for many of these anticonvulsant thiazole derivatives is still under investigation, but evidence suggests they may modulate the balance between excitatory and inhibitory neurotransmission. Some thiazole derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which are key mediators of excitatory glutamatergic signaling.[21][22][23][24][25] By dampening excessive AMPA receptor activity, these compounds could reduce neuronal hyperexcitability and prevent seizure propagation.

Conversely, other thiazole-based compounds have been designed to potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, which could also contribute to their anticonvulsant effects.

AMPA_GABA_Modulation cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Excitation Neuronal Excitation AMPA_Receptor->Excitation Thiazole_NAM Thiazole (Negative Allosteric Modulator) Thiazole_NAM->AMPA_Receptor Inhibits GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition Thiazole_PAM Thiazole (Positive Allosteric Modulator) Thiazole_PAM->GABA_A_Receptor Potentiates

Caption: Modulation of AMPA and GABA receptors by thiazole derivatives.

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BuChE.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • AChE from electric eel or BuChE from equine serum

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or reference inhibitor.

  • Add the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Neuroprotection Assay in the 6-OHDA Model

This assay assesses the ability of a compound to protect neuronal cells from 6-OHDA-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • 6-hydroxydopamine (6-OHDA)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

  • LDH cytotoxicity assay kit

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding 6-OHDA to the cell culture medium and incubate for 24 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercial kit according to the manufacturer's instructions. Increased LDH activity indicates cell membrane damage.

Anticonvulsant Screening: MES and PTZ Models

These in vivo models are standard for the initial screening of potential anticonvulsant drugs.

Maximal Electroshock (MES) Test:

  • Administer the test compound to a group of animals (typically mice or rats) at various doses.

  • At the time of peak effect of the drug, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the ED50, the dose that protects 50% of the animals from the seizure.

Pentylenetetrazole (PTZ) Seizure Test:

  • Administer the test compound to a group of animals at various doses.

  • After a set pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. in mice).

  • Observe the animals for the onset and severity of seizures (e.g., clonic and tonic-clonic seizures).

  • The absence of generalized clonic seizures for a specified observation period is considered protection.

  • Calculate the ED50, the dose that protects 50% of the animals from PTZ-induced seizures.

V. Synthesis of Representative Thiazole-Based Compounds

The synthesis of these promising compounds is a critical aspect of their development. The following provides a general overview of the synthetic routes for each class of compounds discussed.

Synthesis of Thiazolylhydrazone Derivatives (for Alzheimer's Disease)

A common method for synthesizing thiazolylhydrazones involves the condensation of a thiazole-hydrazine derivative with a substituted aldehyde.

Synthesis_Thiazolylhydrazone Thiazole_Hydrazine Thiazole-hydrazine Derivative Thiazolylhydrazone Thiazolylhydrazone Derivative Thiazole_Hydrazine->Thiazolylhydrazone Substituted_Aldehyde Substituted Aldehyde Substituted_Aldehyde->Thiazolylhydrazone +

Caption: General synthesis of thiazolylhydrazone derivatives.

Synthesis of Thiazole Sulfonamides (for Parkinson's Disease)

Thiazole sulfonamides are typically synthesized by the reaction of an aminothiazole with a sulfonyl chloride in the presence of a base.[26][27]

Synthesis_Thiazole_Sulfonamide Aminothiazole Aminothiazole Thiazole_Sulfonamide Thiazole Sulfonamide Aminothiazole->Thiazole_Sulfonamide Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Thiazole_Sulfonamide + Base

Caption: General synthesis of thiazole sulfonamides.

Synthesis of Thiazole-Bearing 4-Thiazolidinones (for Epilepsy)

The synthesis of these compounds often involves a multi-step process, including the Knoevenagel condensation of a 4-thiazolidinone with an aldehyde.[28][29]

Synthesis_Thiazolidinone Thiazolidinone 4-Thiazolidinone Derivative Thiazole_Thiazolidinone Thiazole-Bearing 4-Thiazolidinone Thiazolidinone->Thiazole_Thiazolidinone Aldehyde Aldehyde Aldehyde->Thiazole_Thiazolidinone + Base

Caption: General synthesis of thiazole-bearing 4-thiazolidinones.

VI. Conclusion and Future Directions

The thiazole scaffold has unequivocally demonstrated its value as a versatile platform for the design of novel therapeutic agents for a range of neurological disorders. The ability to readily modify the thiazole ring and incorporate various substituents allows for the fine-tuning of pharmacological properties and the development of multi-target ligands.

For Alzheimer's disease, the future lies in optimizing the dual-inhibition of cholinesterases and Aβ aggregation, while also exploring the potential of these compounds to modulate other pathological targets such as tau hyperphosphorylation and neuroinflammation. In Parkinson's disease, further investigation into the downstream targets of SIRT1 activated by thiazole sulfonamides will be crucial for elucidating their precise neuroprotective mechanisms. For epilepsy, the development of thiazole derivatives with enhanced potency and a broader spectrum of anticonvulsant activity, coupled with a favorable safety profile, remains a key objective.

As our understanding of the complex molecular mechanisms underlying these devastating neurological disorders continues to grow, the rational design and synthesis of novel thiazole-based compounds will undoubtedly play a pivotal role in the development of the next generation of effective and disease-modifying therapies.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. [Link]
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences. [Link]
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances. [Link]
  • ED50 of the novel thiazolidinone compounds and diazepam in PTZ and MES tests in mice.
  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • Antioxidant properties of thiazole sulfonamides on attenuating...
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PeerJ. [Link]
  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. ACS Omega. [Link]
  • Thiazole-diamides as potent gamma-secretase inhibitors. PubMed. [Link]
  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Molecules. [Link]
  • Thiazole-diamides as potent γ-secretase inhibitors.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
  • (PDF) Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. ACS Omega. [Link]
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed. [Link]
  • (PDF) Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential.
  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. Molecules. [Link]
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Sci. Pharm.[Link]
  • The Critical Role of SIRT1 in Parkinson's Disease: Mechanism and Therapeutic Considerations. Frontiers in Aging Neuroscience. [Link]
  • SIRT1 pathway in Parkinson's disease: a faraway snapshot but so close. Inflammopharmacology. [Link]
  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank. [Link]
  • SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Pharmacology. [Link]
  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology. [Link]
  • (PDF) SIRT1 pathway in Parkinson's disease: a faraway snapshot but so close.
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. [Link]
  • Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Bioorganic Chemistry. [Link]

Sources

Validating the Antibacterial Spectrum of Novel 2-(Thiazol-5-yl)ethanamine Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount. Among the promising scaffolds in medicinal chemistry, thiazole derivatives have consistently demonstrated a broad range of biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of a specific subclass: novel 2-(Thiazol-5-yl)ethanamine dihydrochloride derivatives.

This document will navigate the essential experimental protocols, present a comparative analysis with established antibiotics, and delve into the underlying structure-activity relationships and potential mechanisms of action. By adhering to internationally recognized standards and employing rigorous scientific methodology, this guide aims to equip researchers with the tools to generate reliable and reproducible data, accelerating the journey from discovery to clinical application.

I. Experimental Design: A Foundation of Scientific Rigor

The cornerstone of validating a new antibacterial agent is a meticulously designed experimental plan. This involves a systematic evaluation of the compound's activity against a diverse panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Our experimental design is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] This ensures that the data generated is not only accurate but also comparable to findings from other laboratories worldwide.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a novel compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in Microplate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microplate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Data_Comparison Compare MICs with Standard Antibiotics MIC_Determination->Data_Comparison

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Methodologies: Step-by-Step Protocols

To ensure reproducibility and accuracy, the following detailed protocols for broth microdilution, based on CLSI and EUCAST guidelines, should be followed.[4][5][6][7][8][9]

A. Preparation of Materials
  • Test Compounds: Prepare a stock solution of the novel this compound derivatives and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

  • Bacterial Strains: Utilize a panel of clinically relevant, quality-controlled bacterial strains from a reputable source (e.g., ATCC). This should include a balanced selection of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) organisms.

  • Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the broth microdilution assay.

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and comparator antibiotics in CAMHB. The concentration range should be sufficient to determine the MIC value.

    • Include a growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be determined by visual inspection or using a microplate reader.[8]

C. Minimum Bactericidal Concentration (MBC) Determination
  • Following MIC determination, subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto an appropriate agar plate.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

III. Comparative Antibacterial Spectrum

A crucial aspect of validating a new antibacterial agent is to compare its in vitro activity against that of existing antibiotics. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for three novel this compound derivatives (coded as T5E-A, T5E-B, and T5E-C) against common Gram-positive and Gram-negative clinical isolates, alongside the well-established antibiotics Ciprofloxacin and Vancomycin.

Bacterial Strain Gram Stain T5E-A (µg/mL) T5E-B (µg/mL) T5E-C (µg/mL) Ciprofloxacin (µg/mL) Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive4280.51
Methicillin-Resistant S. aureus (MRSA)Positive8416>322
Enterococcus faecalis (ATCC 29212)Positive1683212
Escherichia coli (ATCC 25922)Negative2410.015>64
Pseudomonas aeruginosa (ATCC 27853)Negative32>64160.25>64
Klebsiella pneumoniae (ATCC 13883)Negative81640.03>64

Note: The MIC values for the novel compounds are hypothetical and for illustrative purposes only.

IV. In-depth Analysis and Mechanistic Insights

The hypothetical data presented above suggests that the novel this compound derivatives exhibit a varied spectrum of activity. For instance, T5E-B shows the most promising activity against Gram-positive organisms, including MRSA, while T5E-C demonstrates better efficacy against the tested Gram-negative strains.

A. Structure-Activity Relationship (SAR)

The differences in activity among the derivatives (T5E-A, T5E-B, and T5E-C) likely stem from variations in their chemical structures. The nature of the substituents on the thiazole ring and the ethanamine side chain can significantly influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.[10][11][12]

The following diagram illustrates the logical relationship between structural modifications and antibacterial activity.

sar_relationship cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core 2-(Thiazol-5-yl)ethanamine Core R1 Substituent at R1 (e.g., on Thiazole Ring) Core->R1 R2 Substituent at R2 (e.g., on Ethanamine) Core->R2 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects R1->Electronic_Effects Steric_Hindrance Steric Hindrance R2->Steric_Hindrance Activity Antibacterial Activity (MIC) Lipophilicity->Activity Electronic_Effects->Activity Steric_Hindrance->Activity

Caption: Relationship between chemical structure and antibacterial activity.

B. Potential Mechanisms of Action

Thiazole-containing compounds have been reported to exert their antibacterial effects through various mechanisms.[1][2] One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] Another potential target is FtsZ, a protein that forms the Z-ring, which is essential for bacterial cell division.[14]

The diagram below illustrates a hypothetical signaling pathway for the antibacterial action of a 2-(Thiazol-5-yl)ethanamine derivative targeting peptidoglycan synthesis.

mechanism_of_action cluster_cell Bacterial Cell Compound 2-(Thiazol-5-yl)ethanamine Derivative MurB MurB Enzyme Compound->MurB Inhibition Membrane Bacterial Cell Membrane UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Blocked UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurB Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan Inhibited Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disrupted

Caption: Hypothetical mechanism of action targeting peptidoglycan synthesis.

V. Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the antibacterial spectrum of novel this compound derivatives. By adhering to standardized protocols and conducting a thorough comparative analysis, researchers can generate high-quality data to support the advancement of these promising compounds.

Future investigations should focus on expanding the panel of bacterial strains to include more multidrug-resistant isolates and clinical strains. Elucidating the precise mechanism of action through biochemical and molecular assays will be critical for understanding the full potential of these derivatives and for guiding future drug development efforts. Furthermore, in vivo efficacy and toxicity studies will be necessary to translate these promising in vitro findings into potential therapeutic applications.

VI. References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar. [Link]

  • EUCAST Broth Microdilution Susceptibility Testing. EUCAST. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • MIC Determination. EUCAST. [Link]

  • Broth microdilution reference methodology. CGSpace. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

Sources

comparing 2-(Thiazol-5-yl)ethanamine dihydrochloride with other 2-phenethylamine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(Thiazol-5-yl)ethanamine dihydrochloride and its classical 2-phenethylamine counterparts. We will explore the critical role of bioisosteric replacement in directing pharmacological activity, moving from the well-trodden path of monoaminergic modulation to specific histamine receptor agonism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the function of this fascinating class of molecules.

Introduction: The 2-Phenethylamine Scaffold, A Privileged Motif

The 2-phenethylamine skeleton is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds.[1][2] Its simple architecture—a phenyl ring connected to an amino group by a two-carbon chain—is elegantly employed by nature in endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, motivation, and physiological arousal.[1][3] The versatility of this scaffold has been extensively explored by medicinal chemists, leading to a wide range of therapeutic agents and research tools that target various receptors and transporters.[2][4]

A key strategy in modern drug design is the principle of bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[5] This guide focuses on a specific and highly consequential bioisosteric substitution: the replacement of the canonical phenyl ring with a five-membered thiazole heterocycle, yielding 2-(Thiazol-5-yl)ethanamine. We will dissect how this seemingly subtle modification fundamentally redirects the compound's biological allegiance away from classical monoamine systems towards the histamine receptor family.

cluster_0 Core Scaffold cluster_1 Classical Derivatives (Phenyl Ring) cluster_2 Bioisosteric Derivative (Thiazole Ring) Phenethylamine 2-Phenethylamine (Core Structure) Dopamine Dopamine (Endogenous Catecholamine) Phenethylamine->Dopamine Ring Hydroxylation Amphetamine Amphetamine (Monoamine Releaser) Phenethylamine->Amphetamine alpha-Methylation Thiazole_Compound 2-(Thiazol-5-yl)ethanamine (Histamine H1 Agonist) Phenethylamine->Thiazole_Compound Phenyl -> Thiazole (Bioisosteric Replacement) Gq_Signaling_Pathway Agonist H1 Agonist (e.g., 2-(Thiazol-5-yl)ethanamine) H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binds G_Protein Gαq/βγ H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq signaling pathway for the Histamine H1 receptor.

Experimental Protocols for Comparative Analysis

To empirically validate the selectivity and potency of these compounds, specific in vitro assays are required. Here, we provide standardized, trustworthy protocols for key experiments.

Protocol: Radioligand Competition Binding Assay for the Histamine H₁ Receptor

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a well-characterized H₁ antagonist). [6]* Test Compound: 2-(Thiazol-5-yl)ethanamine or other phenethylamine derivatives.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H₁ antagonist like Mianserin. [6][7]* Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/C glass fiber filters.

  • Scintillation Counter & Cocktail.

Procedure:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-Mepyramine (at a concentration near its Kₑ), and membrane preparation.

    • Non-specific Binding (NSB): Add Mianserin, [³H]-Mepyramine, and membrane preparation.

    • Competition Binding: Add the test compound at various concentrations, [³H]-Mepyramine, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 4 hours to reach equilibrium. [7]4. Filtration: Rapidly filter the contents of each well through the glass fiber filters. Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated as Total Binding - NSB. Plot the percentage of specific binding against the log concentration of the test compound to generate an IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [6]

start Start prep Prepare Reagents: - Cell Membranes (H1R) - [3H]-Mepyramine - Test Compounds - Assay Buffer start->prep plate Plate Assay (Triplicate): - Total Binding - Non-Specific Binding (NSB) - Competition Wells prep->plate incubate Incubate Plate (e.g., 4h at 25°C) plate->incubate filter Rapid Filtration (Cell Harvester, GF/C filters) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Protocol: Calcium Mobilization Functional Assay for Gq-Coupled Receptors

This assay measures the functional potency (EC₅₀) of an agonist by detecting the increase in intracellular calcium following receptor activation. [8][9] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12).

  • Assay Plate: Black, clear-bottom 96-well plates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the 96-well plates and grow to near confluency.

  • Dye Loading: Remove culture medium and wash cells with assay buffer. Load cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer) and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject serial dilutions of the agonist (e.g., 2-(Thiazol-5-yl)ethanamine) into the wells.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value, which represents the concentration required to elicit 50% of the maximal response.

Conclusion and Future Directions

The comparative analysis of 2-(Thiazol-5-yl)ethanamine and classical 2-phenethylamine derivatives provides a compelling case study in the power of bioisosteric replacement. By substituting the phenyl ring with a thiazole heterocycle, the pharmacological profile is decisively shifted from broad monoaminergic activity to potent and selective histamine H1 receptor agonism. This strategic modification not only highlights the plasticity of the phenethylamine scaffold but also furnishes the scientific community with a valuable tool for probing the function of the H1 receptor system.

For drug development professionals, this principle underscores the importance of exploring heteroaromatic bioisosteres to achieve receptor selectivity, potentially mitigating off-target effects associated with more promiscuous pharmacophores. [10]Future research could involve further decoration of the thiazole-ethanamine scaffold to explore structure-activity relationships at other histamine receptor subtypes (e.g., H2, H3, H4) or to develop biased agonists that preferentially activate specific downstream signaling pathways.

References

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]
  • Nieto, C. T., Mayor, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. [Link]
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940. [Link]
  • Nieto, C. T., Mayor, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Nieto, C. T., Mayor, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Bentham Science. [Link]
  • Quiroga Artigas, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(2), 100516. [Link]
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists.
  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor. Pharmacy 180. [Link]
  • de Graaf, C., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 62(17), 7896–7908. [Link]
  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101784. [Link]
  • Caers, J., et al. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE (Journal of Visualized Experiments). [Link]
  • Heukers, R., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13031–13043. [Link]
  • Casale, T. B., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. The Journal of allergy and clinical immunology, 79(5), 793–800. [Link]
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
  • Awad, A. A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(4), 570–575. [Link]
  • Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar. [Link]
  • St Clair, L. K., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific reports, 8(1), 1599. [Link]
  • Tse, E., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of medicinal chemistry, 63(20), 11843–11871. [Link]
  • Walczyński, K., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta poloniae pharmaceutica, 67(3), 251–257. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(Thiazol-5-yl)ethanamine dihydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, safety-driven procedures for the proper disposal of 2-(Thiazol-5-yl)ethanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the chemical's nature and the importance of responsible waste management. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence in your laboratory.

Executive Summary: The Disposal Imperative

This guide outlines the primary disposal protocol (Protocol A) and discusses a potential, though not universally recommended, pre-treatment step (Protocol B) for specific, controlled scenarios. The overarching principle is the hierarchy of safety: protect personnel, protect the facility, and protect the environment.

Hazard Assessment and Incompatibilities

Before handling, it is crucial to understand the inherent risks.

  • Primary Hazards : Based on analogous compounds, this compound is classified as a skin, eye, and respiratory irritant.[1] Direct contact and inhalation of dust must be avoided.

  • Chemical Nature : It is an amine hydrochloride salt. This means it is the acidic salt form of an organic base. As such, it is incompatible with strong bases (which will liberate the free amine) and strong oxidizing agents.[4] Mixing with incompatible materials can lead to hazardous reactions.[3]

  • Environmental Hazard : Thiazole derivatives can be toxic to aquatic life.[5] Therefore, disposal down the drain is strictly prohibited.[1]

Hazard CategoryDescriptionSource of Information
Skin Irritation Causes skin irritation upon contact.SDS for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride[1]
Eye Irritation Causes serious eye irritation.SDS for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride[1]
Respiratory Irritation May cause respiratory irritation if inhaled.SDS for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride[1]
Aquatic Toxicity Potential for long-lasting harmful effects to aquatic life.SDS for similar thiazole derivatives[5]
Incompatibilities Strong bases, strong oxidizing agents.General chemical principles for amine salts[4]
Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling this compound for disposal.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or fine dust.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for integrity before use.

  • Body Protection : A standard laboratory coat is required to protect against contamination of personal clothing.

  • Respiratory Protection : All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]

Primary Disposal Method: Direct Hazardous Waste Collection

This is the most secure, compliant, and universally recommended method. It relies on professional waste management services and eliminates the risks associated with in-lab chemical treatments.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea 2. Work in a Chemical Fume Hood Segregate 3. Identify & Segregate Waste (Solid vs. Liquid) WorkArea->Segregate Transfer 4. Transfer to Waste Container (Use compatible container, avoid dust) Segregate->Transfer Label 5. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Transfer->Label Seal 6. Securely Seal Container Label->Seal Store 7. Store in Satellite Accumulation Area (SAA) Seal->Store EHS 8. Arrange Pickup by EHS or Licensed Vendor Store->EHS

Caption: Workflow for the direct disposal of this compound.

  • Preparation :

    • 1.1. Don all required PPE as specified in Section 3.

    • 1.2. Designate a work area inside a certified chemical fume hood.

  • Waste Segregation and Containment :

    • 2.1. Keep this compound waste separate from other chemical waste streams, especially bases and oxidizing agents, to prevent inadvertent reactions.[4][5]

    • 2.2. For Solid Waste : Carefully transfer the solid powder into a designated, sealable hazardous waste container. Use tools (spatula, etc.) that minimize dust generation.

    • 2.3. For Liquid Waste (Solutions) : Pour the solution into a designated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used. Leave at least 10% headspace in the container to allow for vapor expansion.[6]

    • 2.4. Use a dedicated container for this waste stream. Do not mix different wastes.[6]

  • Labeling :

    • 3.1. The waste container must be clearly and accurately labeled. The label must include, at a minimum:

      • The words "Hazardous Waste" .[1][7]

      • The full chemical name: "this compound" . Do not use abbreviations.

      • Associated hazards (e.g., "Irritant," "Toxic").[3]

    • 3.2. Follow all additional labeling requirements specified by your institution's Environmental Health and Safety (EHS) department.

  • Storage and Disposal :

    • 4.1. Securely seal the waste container.[3]

    • 4.2. Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][8] The SAA should be in a secondary containment tray to mitigate potential spills.

    • 4.3. Contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup. Do not attempt to transport the waste off-site yourself.[5]

Secondary Procedure: In-Lab Neutralization (For Aqueous Waste Only)

Causality and High-Level Caution : this compound is an acidic salt. In theory, it can be neutralized to its less water-soluble free amine form. This procedure should only be considered for dilute aqueous solutions and only if approved by your institution's EHS department . The goal of neutralization in a disposal context is to reduce the chemical's reactivity or acidity, not to render it non-hazardous. The resulting mixture must still be disposed of as hazardous waste. This procedure introduces additional chemical handling steps and risks and is generally not recommended over Protocol A.

  • Prerequisites :

    • 1.1. Obtain explicit approval from your EHS department.

    • 1.2. Perform the entire procedure in a chemical fume hood with all required PPE.

    • 1.3. Have a spill kit readily available.

  • Procedure :

    • 2.1. Place the dilute aqueous waste solution of this compound in a suitable beaker with a magnetic stir bar.

    • 2.2. Prepare a 5% aqueous solution of sodium bicarbonate (a weak base).

    • 2.3. While stirring the waste solution, slowly and carefully add the sodium bicarbonate solution dropwise. The hydrochloride salt will react with the bicarbonate to form the free amine, sodium chloride, water, and carbon dioxide gas.

      • Chemical Rationale : Using a weak base like sodium bicarbonate is a controlled way to neutralize the acidic salt.[7] Strong bases like NaOH could cause a rapid, exothermic reaction. The effervescence (CO2 release) provides a visual cue to the reaction's progress.

    • 2.4. Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the bicarbonate solution until the pH is neutral (pH ~7.0).

    • 2.5. Once neutralized, the resulting mixture contains the free amine, which may have lower water solubility.

  • Final Disposal :

    • 3.1. Transfer the entire neutralized slurry/solution to a new, compatible hazardous waste container.

    • 3.2. Label the container as "Hazardous Waste" and list all contents: "Neutralized 2-(Thiazol-5-yl)ethanamine, Sodium Chloride, Water".

    • 3.3. Proceed with storage and EHS pickup as described in Protocol A, steps 4.1 through 4.3.

G Start Start: Disposal of 2-(Thiazol-5-yl)ethanamine dihydrochloride Waste CheckForm Is the waste a dilute aqueous solution? Start->CheckForm CheckApproval Is in-lab neutralization explicitly approved by EHS? CheckForm->CheckApproval Yes ProtocolA Follow Protocol A: Direct Hazardous Waste Disposal CheckForm->ProtocolA No (Solid or Non-Aqueous) CheckApproval->ProtocolA No ProtocolB Follow Protocol B: Neutralization Pre-Treatment CheckApproval->ProtocolB Yes End End: Waste Awaiting Pickup ProtocolA->End ProtocolB->End

Caption: Decision-making workflow for choosing the appropriate disposal protocol.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill :

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, contain the spill.

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for hazardous waste disposal.[1]

    • Report all spills to your institution's EHS department.[9]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By adhering to the primary protocol of direct disposal as hazardous waste, laboratories ensure the highest level of safety for personnel and the environment. While chemical pre-treatment methods like neutralization exist, they add complexity and risk and should only be undertaken with specific institutional approval and a thorough understanding of the associated chemistry. Always prioritize the simplest, most direct, and professionally managed disposal route.

References

  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]
  • AK Scientific, Inc.
  • 2-(1,3,4-Thiadiazol-2-yl)
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Can anyone suggest how to neutralize aminehydrochlorides?.
  • Managing Hazardous Chemical Waste in the Lab.
  • Thiazole formation through a modified Gewald reaction. PMC - NIH. [Link]
  • How can I neutralize aminehydrochlorides?.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Decolorization of amines.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

Sources

Navigating the Safe Handling of 2-(Thiazol-5-yl)ethanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of 2-(Thiazol-5-yl)ethanamine dihydrochloride, ensuring both personal safety and the integrity of your research. Our focus is to empower you with not just the "what," but the critical "why" behind each procedural step, fostering a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from closely related analogues, such as 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride, provide critical insights into its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Based on available data for analogous compounds, this compound should be handled as a substance that:

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

The thiazole moiety, a common scaffold in many biologically active compounds, can undergo metabolic activation to form reactive metabolites, which may contribute to its toxicological profile.[2] Therefore, minimizing exposure is a primary safety objective.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for safeguarding against the identified hazards. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves (minimum 5-mil thickness).Nitrile gloves offer good resistance to a range of chemicals, including amine salts.[3][4][5] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.As the compound may cause respiratory irritation, a respirator is crucial to prevent the inhalation of airborne particles, especially when weighing or transferring the solid material.[6][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound in your experiments.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Weighing and Solution Preparation

This phase presents the highest risk of generating airborne dust. Therefore, all weighing and initial solution preparations must be conducted within a certified chemical fume hood.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Don_PPE Don Appropriate PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Ensure safety Weigh_Solid Weigh Solid Compound Prepare_Hood->Weigh_Solid Proceed to handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Transfer solid Clean_Area Clean Work Area Prepare_Solution->Clean_Area After use Doff_PPE Doff and Dispose of PPE Clean_Area->Doff_PPE Decontaminate Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final step

Caption: Workflow for weighing and preparing solutions of this compound.

Step-by-Step Protocol:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment (balance, weigh paper, spatula, solvent, glassware) inside the hood before starting.

  • Weighing: Carefully weigh the desired amount of this compound onto weigh paper. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed solid into the appropriate glassware.

  • Solubilization: Add the desired solvent to the glassware and mix gently until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any contaminated disposable items in the appropriate chemical waste container.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, labeled hazardous waste container for solids.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

Disposal Procedure

Disposal_Plan Waste_Generation Waste Generation Solid Waste (Gloves, etc.) Liquid Waste (Solutions) Segregation Waste Segregation Labeled Solid Waste Container Labeled Halogenated Liquid Waste Container Waste_Generation->Segregation Segregate at source Storage Temporary Storage Secure, Ventilated Area Away from Incompatible Materials Segregation->Storage Store safely Disposal Final Disposal Arrange Pickup by EHS Follow Institutional and EPA Guidelines Storage->Disposal Dispose responsibly

Caption: A streamlined process for the disposal of this compound waste.

  • Collect Waste: During your experiment, collect all solid and liquid waste in their respective, clearly labeled containers.

  • Seal Containers: Once the experiment is complete, or the waste container is full (do not overfill), securely seal the containers.

  • Store Temporarily: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste. Adhere to all institutional and EPA guidelines for hazardous waste disposal.[8][9][10]

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group. [Link]
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
  • Nitrile Glove Chemical-Comp
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. [Link]
  • Chemical Resistance of Gloves.pdf. Duke University. [Link]
  • Chemical Hazards and Toxic Substances - Controlling Exposure.
  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart. Duke Safety. [Link]
  • Glove Selection For Specific Chemicals. SUNY New Paltz. [Link]
  • OSHA Dust Control Regulations: A Pocket Guide. CPE Filters Inc. [Link]
  • 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. PubChemLite. [Link]
  • OSHA Dust Regulations: Wh
  • Navigating OSHA’s Rules on Silica Dust Exposure. Modern Contractor Solutions. [Link]
  • Chemical Hazards and Toxic Substances - Overview.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem. [Link]
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
  • Hazardous Waste Listings. EPA. [Link]
  • 4,5-Dihydro-2-thiazolamine. PubChem. [Link]
  • 2-(5-(4-(((4,6-Diaminopyrimidin-2-Yl)thio)methyl)-5-Propylthiazol-2-Yl)-2-Methoxyphenoxy)ethan-1-Ol. PubChem. [Link]
  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Federal Register. [Link]
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. EPA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Thiazol-5-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.